5-Fluoro-2-(trifluoromethyl)-1H-indole
Description
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Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPKHXWALKWODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743931 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007235-33-7 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(trifluoromethyl)-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine-containing substituents, such as a fluoro group at the 5-position and a trifluoromethyl group at the 2-position, can dramatically enhance the pharmacological profile of indole derivatives. The trifluoromethyl (CF3) group, in particular, is known to increase lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by blocking potential sites of oxidation.[1][3][4] These characteristics make this compound a highly valuable building block in the synthesis of novel therapeutics.[1][3] This guide provides a comprehensive overview of the synthesis and characterization of this important molecule, offering insights into the rationale behind various experimental choices.
Synthesis Methodologies: A Strategic Approach
The construction of the this compound core can be achieved through several synthetic routes. The selection of a particular method is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to various functional groups.
Fischer Indole Synthesis: A Classic and Versatile Route
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust and widely utilized method for constructing the indole ring system.[5][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[5][6]
Causality Behind Experimental Choices:
-
Starting Materials: The synthesis commences with 4-fluoroaniline, a readily available starting material. This is converted to 4-fluorophenylhydrazine. The choice of the carbonyl component is critical for introducing the trifluoromethyl group at the 2-position. 1,1,1-Trifluoroacetone is a common and effective reagent for this purpose.
-
Catalyst: A range of Brønsted and Lewis acids can catalyze the cyclization, including polyphosphoric acid (PPA), zinc chloride (ZnCl2), or p-toluenesulfonic acid (PTSA).[5] The choice of acid can influence reaction times and yields, and is often determined empirically. PPA is often favored for its dehydrating and catalytic properties.
-
Reaction Conditions: The reaction typically requires elevated temperatures to drive the[8][8]-sigmatropic rearrangement and subsequent cyclization.[9]
Experimental Protocol: Fischer Indole Synthesis
-
Formation of the Hydrazone:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of 1,1,1-trifluoroacetone.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
To the hydrazone mixture, slowly add the acid catalyst (e.g., polyphosphoric acid) at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7-8.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Modern Synthetic Approaches: Domino Reactions
More contemporary methods for the synthesis of trifluoromethyl-substituted indoles often employ domino or tandem reactions, which allow for the construction of complex molecules in a single pot, thereby increasing efficiency.[8]
One such approach involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent.[8]
Causality Behind Experimental Choices:
-
Substrate Design: The starting material is a 2-alkynylaniline derivative. The alkyne functionality serves as the precursor to the C2-C3 bond of the indole ring, while the aniline provides the nitrogen and benzene ring.
-
Trifluoromethylating Agent: A well-established fluoroform-derived CuCF3 reagent is often employed for the introduction of the CF3 group.[8] This reagent offers good reactivity and functional group tolerance.
-
Domino Strategy: This method combines the trifluoromethylation of the alkyne and the subsequent cyclization into a single, efficient process, avoiding the isolation of intermediates.[8]
Illustrative Workflow: Domino Synthesis
Caption: Domino synthesis workflow.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Spectroscopic and Spectrometric Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. The N-H proton will appear as a broad singlet. |
| ¹³C NMR | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons in the benzene ring will show coupling to the fluorine atom at the 5-position. |
| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom at the 5-position and another for the trifluoromethyl group at the 2-position, which will appear as a singlet.[10] |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C9H5F4N: 203.14 g/mol ) should be observed.[11] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
Applications in Drug Discovery
The unique properties conferred by the fluoro and trifluoromethyl substituents make this compound an attractive scaffold for the development of new therapeutic agents. Indole derivatives are known to exhibit a wide range of biological activities, and the introduction of these fluorine-containing groups can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][3][4] This makes the title compound a key intermediate for the synthesis of potential drug candidates in areas such as oncology, infectious diseases, and neurology.[12]
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic strategies and the application of modern analytical techniques, researchers can confidently prepare and validate this important building block for its use in drug discovery and development programs. The versatility of the Fischer indole synthesis and the efficiency of modern domino reactions provide a robust toolkit for accessing this valuable fluorinated indole derivative.
References
- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA portal.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Compound and nomenclature: 5-fluoro-2-(trifluoromethyl)-indole... (n.d.). ResearchGate.
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (2025, December 14).
- Fischer indole synthesis. (n.d.). Wikipedia.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and characterization of 5-fluoroindole derivatives. (2025, November). BenchChem.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- This compound CAS No.: 1007235-33-7 Cat. No.: M218733. (n.d.).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic incorporation of fluorine-containing substituents has become a powerful tool to modulate the physicochemical and pharmacological properties of these privileged structures. This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)-1H-indole, a heterocyclic building block of significant interest in modern drug discovery. The presence of both a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position imparts unique electronic and metabolic characteristics, making it a valuable synthon for the development of novel therapeutic agents.[1][2]
This document delves into the core physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, offering field-proven insights and detailed methodologies for researchers in the pharmaceutical sciences.
Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a molecule is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the combination of the electron-withdrawing fluorine and trifluoromethyl groups significantly impacts its characteristics.[1]
| Property | Value/Predicted Value | Source |
| Molecular Formula | C₉H₅F₄N | [3] |
| Molecular Weight | 203.14 g/mol | [3] |
| CAS Number | 1007235-33-7 | [4] |
| Melting Point | 67-70 °C (estimated based on 5-(Trifluoromethyl)indole) | [5][6] |
| Boiling Point | Not available | |
| pKa | 13.78 ± 0.30 (Predicted) | |
| logP | ~2.4-3.5 (estimated based on related structures) | [7][8] |
| Solubility | Predicted to have limited solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [5] |
Expert Insights: The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability.[1] The fluorine atom at the 5-position can influence the acidity of the N-H proton and modulate metabolic stability by blocking potential sites of oxidation.[9] The estimated logP value suggests that this molecule adheres to Lipinski's Rule of 5, indicating its potential for good oral bioavailability.[10]
Synthesis and Reactivity
The construction of the this compound scaffold can be achieved through several synthetic strategies. A prominent and effective method involves a domino trifluoromethylation/cyclization of a suitably substituted 2-alkynylaniline.[11]
Domino Trifluoromethylation/Cyclization: A Mechanistic Approach
This elegant one-pot reaction utilizes a copper-based trifluoromethylating agent to introduce the CF₃ group and subsequently induce cyclization to form the indole ring. The causality behind this experimental choice lies in its efficiency and high regioselectivity.
References
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- 9. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR spectrum [chemicalbook.com]
- 10. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
A Technical Guide to the Spectroscopic Profile of 5-Fluoro-2-(trifluoromethyl)-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic introduction of fluorine-containing substituents can profoundly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 5-Fluoro-2-(trifluoromethyl)-1H-indole is a prime example of this strategy, combining two distinct fluorine modifications on the indole ring. The C5-fluoro substituent and the C2-trifluoromethyl (CF₃) group create a unique electronic and steric profile, making it a valuable building block in drug discovery.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound. The interpretation is grounded in fundamental spectroscopic principles, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Rationale
The structural confirmation of a synthesized molecule is a logical workflow that relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system for structure elucidation.
Caption: Workflow for Spectroscopic Structure Elucidation.
The structure of this compound presents distinct features that are readily identifiable by spectroscopy. The aromatic indole core, the N-H proton, the C5-fluoro substituent, and the C2-trifluoromethyl group each produce characteristic signals.
Caption: Structure and IUPAC Numbering of the Indole Ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The powerful electron-withdrawing nature of the C2-CF₃ group and the electronegativity of the C5-F atom significantly influence the chemical shifts of the aromatic protons, generally pushing them downfield.
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| NH -1 | 11.0 - 12.5 | br s | - | The N-H proton of indoles is typically broad and significantly downfield due to resonance and hydrogen bonding capabilities. |
| H -4 | ~ 7.7 | dd | ³J(H4-H6) ≈ 2.5, ⁴J(H4-F5) ≈ 4.5 | Deshielded by the anisotropic effect of the fused pyrrole ring. Shows coupling to H-6 (meta) and the C5-Fluorine. |
| H -6 | ~ 7.1 | ddd | ³J(H6-H7) ≈ 9.0, ⁴J(H6-H4) ≈ 2.5, ³J(H6-F5) ≈ 9.0 | Exhibits ortho coupling to H-7, meta coupling to H-4, and a large ortho coupling to the C5-Fluorine. |
| H -7 | ~ 7.5 | dd | ³J(H7-H6) ≈ 9.0, ⁴J(H7-F5) ≈ 5.0 | Shows ortho coupling to H-6 and a smaller meta coupling to the C5-Fluorine. |
| H -3 | ~ 6.8 | s (or q) | ⁴J(H3-F(CF3)) ≈ 1.0-2.0 | Shielded relative to other aromatic protons. May show a small quartet coupling to the three fluorine atoms of the CF₃ group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton. The presence of fluorine results in C-F coupling, which splits the signals of nearby carbon atoms into doublets or quartets.
| Carbon Position | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C -2 | ~ 125 - 135 | q, ¹J(C-F) ≈ 270-280 Hz | The carbon directly attached to the CF₃ group shows a characteristic quartet with a very large one-bond coupling constant. |
| C F₃ | ~ 120 - 125 | q, ¹J(C-F) ≈ 275-285 Hz | The carbon of the trifluoromethyl group itself appears as a strong quartet due to one-bond C-F coupling. |
| C -3 | ~ 105 - 110 | q, ²J(C-F) ≈ 30-40 Hz | This carbon is two bonds away from the CF₃ group, resulting in a smaller quartet. |
| C -3a | ~ 125 - 130 | d | Coupled to the C5-Fluorine. |
| C -4 | ~ 112 - 115 | d, ³J(C-F) ≈ 4-5 Hz | Shows a small three-bond coupling to the C5-Fluorine. |
| C -5 | ~ 158 - 162 | d, ¹J(C-F) ≈ 235-245 Hz | The carbon directly bonded to fluorine exhibits a large one-bond C-F coupling constant. |
| C -6 | ~ 110 - 115 | d, ²J(C-F) ≈ 25 Hz | Shows a significant two-bond coupling to the C5-Fluorine. |
| C -7 | ~ 120 - 125 | d, ²J(C-F) ≈ 10 Hz | Shows a two-bond coupling to the C5-Fluorine. |
| C -7a | ~ 135 - 140 | d | Coupled to the C5-Fluorine. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which often exceeds 800 ppm. This wide range makes it easier to resolve signals from non-equivalent fluorine atoms. For this compound, two distinct signals are expected.
| Fluorine Position | Observed δ (ppm) | Reference | Rationale |
| 2-CF ₃ | +14.8 | TFA at 0.0 ppm | The chemical shift of trifluoromethyl groups is highly sensitive to the local electronic environment. This value is characteristic for a CF₃ group attached to an electron-rich aromatic system. |
| 5-F | -48.2 | TFA at 0.0 ppm | The chemical shift for an aryl fluoride is distinct from that of a trifluoromethyl group, appearing significantly upfield in this case. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~ 3400 | N-H stretch | Medium-Strong | Characteristic of the indole N-H bond. |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on an aromatic ring. |
| 1620 - 1450 | C=C aromatic ring stretch | Medium-Strong | Multiple bands are expected in this region corresponding to the vibrations of the indole ring system. |
| 1350 - 1100 | C-F stretches (CF₃ and Ar-F) | Strong | C-F bonds produce very strong, characteristic absorption bands. The symmetric and asymmetric stretches of the CF₃ group are particularly intense. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule fragments in a reproducible manner, offering valuable structural clues.
Molecular Ion (M⁺•): The molecular formula C₉H₅F₄N gives an exact mass of 203.0307 and a nominal mass of 203. The molecular ion peak [M]⁺• at m/z = 203 should be clearly visible.
Proposed Fragmentation Pathway
The fragmentation of the molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. For this molecule, key fragmentations would involve the robust indole core and the trifluoromethyl group.
Caption: Proposed EI-MS Fragmentation Pathway.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 203 | [C₉H₅F₄N]⁺• | - | Molecular Ion [M]⁺• |
| 183 | [C₉H₄F₃N]⁺• | •HF | Loss of hydrogen fluoride from the molecular ion. |
| 176 | [C₈H₅F₄]⁺• | HCN | Loss of hydrogen cyanide, a characteristic fragmentation of indole rings. |
| 134 | [C₈H₅FN]⁺ | •CF₃ | Loss of a trifluoromethyl radical to form a stable cation. This is often a significant peak for CF₃-containing compounds. |
| 107 | [C₇H₅F]⁺ | HCN from m/z 134 | Subsequent loss of hydrogen cyanide from the m/z 134 fragment. |
Experimental Protocols
The following sections detail generalized experimental procedures for the spectroscopic analysis of this compound, based on common laboratory practices.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indoles to ensure the N-H proton is clearly visible.
-
Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire spectra using a standard single-pulse experiment. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
¹³C NMR: Acquire spectra with proton decoupling (e.g., using a zgpg30 pulse program). Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
¹⁹F NMR: Acquire spectra with proton decoupling. Use an external reference standard such as trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe.
-
Data Acquisition:
-
GC-MS: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the elution of the compound. The mass spectrometer should be set to scan a mass range of m/z 40-300.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
References
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Cockburn, K. T., & Sykes, B. D. (n.d.). 376 MHz 1D ¹H decoupled,¹⁹F NMR spectrum of 5-fluoro-2-(trifluoromethyl)-indole. ResearchGate. [Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]
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Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 131–140. [Link]
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Onomura, O., et al. (2014). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 16(1), 214-217. [Link]
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- An environmental friendly heterogeneous catalyst Cell-CuI-NPs was employed for the synthesis of biologically promising 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-d
Biological Activity of 5-Fluoro-2-(trifluoromethyl)-1H-indole Derivatives and Related Scaffolds
An In-depth Technical Guide:
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs. The strategic introduction of fluorine and trifluoromethyl (CF3) groups into this scaffold has emerged as a powerful strategy to enhance pharmacological properties. Specifically, the 5-Fluoro-2-(trifluoromethyl)-1H-indole core and its close structural analogs, such as 2-oxindoles, represent a privileged class of compounds with a wide spectrum of biological activities. These modifications can significantly improve metabolic stability, lipophilicity, and target binding affinity, making these derivatives highly attractive for drug discovery.[1][2] This guide provides a comprehensive technical overview of the prominent biological activities of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future development efforts.
Chapter 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The Strategic Advantage of Fluorine and Trifluoromethyl Substitution
The incorporation of a fluorine atom at the C-5 position and a trifluoromethyl group at the C-2 position of the indole ring is a deliberate design choice rooted in established medicinal chemistry principles.
-
Fluorine (C-5): The small size and high electronegativity of fluorine can alter the electronic properties of the indole ring, influencing pKa and hydrogen bonding capabilities. Crucially, the C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.[3][4]
-
Trifluoromethyl Group (C-2): The CF3 group is a powerful bioisostere for a methyl group but with vastly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, increasing bioavailability.[1][2] Furthermore, the CF3 group can engage in unique, non-covalent interactions with biological targets, potentially leading to higher binding affinity and potency.[2]
Together, these substitutions create a scaffold with an enhanced pharmacokinetic and pharmacodynamic profile, making it a fertile ground for the development of novel therapeutic agents.
Core Synthesis Strategies
The construction of the 5-fluoroindole core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Key methods include:
-
Leimgruber-Batcho Indole Synthesis: Widely used in industry, this method is valued for its high yields and the accessibility of the required 2-nitrotoluene precursors.[5]
-
Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed cyclization of an arylhydrazone, derived from 4-fluoro-phenylhydrazine.[6]
-
Sugasawa Indole Synthesis: This method involves the reaction of a 4-fluoroaniline with chloroacetonitrile in the presence of a Lewis acid, followed by a reductive cyclization.[5]
These foundational methods provide reliable access to the core scaffold, enabling the subsequent synthesis of diverse derivative libraries for biological screening.
Chapter 2: Anticancer Activity
Derivatives of the fluorinated indole scaffold have demonstrated significant potential as anticancer agents by targeting fundamental pathways involved in cancer cell proliferation and survival.[3]
Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)
Many cancers are driven by the aberrant activity of RTKs like the Epidermal Growth Factor Receptor (EGFR). Indole derivatives have been successfully developed as EGFR inhibitors.[7][8] The 5-fluoro-2-(trifluoromethyl) substitution pattern can enhance binding to the ATP pocket of the kinase domain, preventing autophosphorylation and downstream signaling. This blockade leads to cell cycle arrest and the induction of apoptosis.
Caption: EGFR signaling pathway inhibited by a 5-Fluoro-2-(trifluoromethyl)-indole derivative.
Quantitative Data: Cytotoxic Activity of Indole Derivatives
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Indole-Acrylamide | Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | [9] |
| Indole-Tetrazole | Compound 9 | A549 (Lung) | 3.5 | [9] |
| Pyrazolinyl-Indole | Compound 17 | Leukemia | <10 (78.76% inhibition) | [9] |
| Indole-Oxadiazole | Compound 2e | HCT116 (Colorectal) | 6.43 | [7] |
| Indole-Oxadiazole | Compound 2e | A549 (Lung) | 9.62 | [7] |
| Fluorinated bis-Indole | Compound 33h | FLT3 Kinase | 0.17 | [10] |
Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard, self-validating method to determine the cytotoxic effects of novel this compound derivatives on cancer cells.
Objective: To quantify the reduction in cell viability as a measure of the compound's cytotoxic potency (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture human cancer cells (e.g., A549 lung adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of the test indole derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Controls (Self-Validation):
-
Vehicle Control: Wells with cells treated with media containing 0.5% DMSO. Represents 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). Validates assay sensitivity.
-
Media Blank: Wells with media but no cells. Used for background subtraction.
-
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Reagent Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Chapter 3: Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Fluorinated indole derivatives have shown promise in modulating key inflammatory pathways.
Mechanism: Inhibition of Interleukin-1 (IL-1) Receptor Signaling
The pro-inflammatory cytokine IL-1 plays a critical role in inflammatory diseases.[11] Studies on structurally related 5-fluoro-2-indolinone derivatives have shown that they can act as potent inhibitors of the IL-1 receptor (IL-1R).[11][12] By blocking this receptor, these compounds prevent the activation of downstream signaling cascades, such as NF-κB and MAP kinases, which are responsible for the transcription of numerous inflammatory genes (e.g., COX-2, TNF-α).
Caption: IL-1R signaling pathway blocked by a 5-Fluoro-Indolinone derivative.
Quantitative Data: IL-1R Inhibitory Activity
The following data for 5-fluoro-1H-indole-2,3-dione derivatives highlight their potent anti-inflammatory activity.
| Compound ID | Substitution | IC50 (µM) for IL-1R Inhibition | Reference |
| 52 | Lead Compound | 0.09 | [11][12] |
| 65 | Lead Compound | 0.07 | [11][12] |
| 78 | Optimized Derivative | 0.01 | [11][12] |
| 81 | Optimized Derivative | 0.02 | [11][12] |
Self-Validating Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a classic and reliable in vivo model to screen for acute anti-inflammatory activity.[13][14][15]
Objective: To evaluate the ability of a test compound to reduce acute inflammation (edema) in a rodent model.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling compared to a vehicle-treated control group.
Step-by-Step Methodology:
-
Animal Acclimation & Grouping:
-
Use male Wistar rats (150-200 g). Acclimate the animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, food and water ad libitum).[15]
-
Divide animals into groups (n=6 per group):
-
Group 1 (Control): Vehicle only (e.g., 0.5% CMC in saline).
-
Group 2 (Standard): Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5 (Test): Test indole derivative at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
-
Baseline Measurement & Dosing:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Administer the vehicle, standard drug, or test compound orally (p.o.) by gavage.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.[15]
-
-
Data Analysis & Validation:
-
Calculate Edema Volume: For each animal at each time point, subtract the initial paw volume (0 hr) from the post-injection paw volume.
-
Calculate Percent Inhibition: Determine the percentage of edema inhibition for the standard and test groups using the formula: [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] * 100.
-
Validation: The standard drug (Indomethacin) group must show a statistically significant reduction in paw edema compared to the control group for the experiment to be considered valid.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to compare the test groups to the control group. A p-value < 0.05 is typically considered significant.
-
Chapter 4: Antimicrobial and Antiviral Activities
The unique electronic properties of fluorinated indoles also make them effective agents against microbial pathogens.
Antibacterial and Antifungal Potential
Studies have shown that fluorinated indole derivatives possess activity against a range of bacteria and fungi. For example, 5-fluoroindole has shown activity against extensively drug-resistant Acinetobacter baumannii (XDRAB).[16] Other fluoro-isatin-triazole derivatives have demonstrated significant potency against bacterial strains like S. epidermidis and fungal pathogens such as A. niger and C. albicans.[17]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 5-Fluoroindole | XDR A. baumannii | 64 | [16] |
| 5-Fluoro-isatin-triazole (4a) | A. niger | 0.0075 (µmol/mL) | [17] |
| 5-Fluoro-isatin-triazole (4d) | C. albicans | 0.0082 (µmol/mL) | [17] |
Antiviral Activity
Fluorinated indole-carboxamide derivatives have been reported as highly potent inhibitors of HIV-1 replication in human T-lymphocyte cells, with some compounds showing extraordinary activity in the picomolar range.[18]
| Compound Class | Virus | Activity Metric | Value (nM) | Reference | | :--- | :--- | :--- | :--- | | Fluoro-indole-carboxamide (19a-e) | HIV-1 WT | EC50 | 2.0 - 4.6 |[18] | | Fluoro-indole-carboxamide (23n) | HIV-1 WT | EC50 | 0.0058 |[18] |
Self-Validating Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To quantify the antibacterial or antifungal potency of test compounds.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a stock solution of the test compound in DMSO. Create serial two-fold dilutions in a 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the well.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Controls (Self-Validation):
-
Growth Control: Wells with inoculum and media but no compound. Must show visible turbidity.
-
Sterility Control: Wells with media only. Must remain clear.
-
Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole). The MIC should fall within the expected range.
-
-
-
Incubation & Reading:
-
Incubate the plate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Chapter 5: Structure-Activity Relationship (SAR) and Future Directions
Synthesizing SAR Insights
By analyzing the biological data across different studies, key structure-activity relationships can be inferred to guide the design of more potent and selective molecules.
Caption: Logical workflow from the core scaffold to an optimized lead candidate via SAR.
-
N-1 Position: Substitution at the indole nitrogen can significantly impact lipophilicity and steric interactions within the target's binding pocket.
-
C-3 Position: This is a common site for derivatization. Introducing groups capable of hydrogen bonding (e.g., amides, hydrazones, heterocycles) often enhances binding affinity and potency.[11][12]
-
Aromatic Ring: The nature and position of substituents on any appended aromatic rings are critical. Electron-withdrawing groups have been shown to be favorable for anti-inflammatory activity.[12]
Future Outlook
The this compound scaffold is a highly versatile and promising platform for drug discovery. Future research should focus on:
-
Multi-Targeting Agents: Designing derivatives that can simultaneously inhibit multiple pathways (e.g., kinase activity and inflammatory signaling) for synergistic effects in complex diseases like cancer.
-
Improving Selectivity: Fine-tuning substitutions to enhance selectivity for specific kinase isoforms or microbial targets to reduce off-target effects and improve the therapeutic index.
-
Pharmacokinetic Optimization: Further exploration of substitutions that improve solubility, oral bioavailability, and metabolic stability to develop candidates suitable for clinical development.
By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the design and development of novel, highly effective therapeutic agents based on this privileged chemical scaffold.
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The Strategic Deployment of Fluorine in Indole Scaffolds: A Guide to Unlocking Novel Therapeutic Targets
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents.[1][2] Its structural versatility and inherent biological activity make it an attractive starting point for drug discovery.[3] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful approach to modulate and enhance the pharmacological properties of these compounds.[4][5] Fluorine's unique electronic properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby unlocking new therapeutic potential and refining activity against existing targets.[5] This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of fluorinated indole compounds, with a focus on oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic insights that drive the efficacy of these compounds, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential.
The Significance of Fluorine in Indole-Based Drug Discovery
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacokinetic and pharmacodynamic profile.[5] When applied to the indole scaffold, fluorination can lead to several advantageous modifications:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and dosing regimens.[5]
-
Modulation of Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the indole ring, influencing hydrogen bonding and other non-covalent interactions with the target protein. This can lead to enhanced binding affinity and selectivity.[5]
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system.
-
Conformational Control: The presence of fluorine can influence the preferred conformation of the indole ring and its substituents, potentially locking the molecule into a bioactive conformation.
Therapeutic Targets in Oncology
Fluorinated indole derivatives have shown significant promise as anticancer agents by targeting key pathways involved in tumor growth, proliferation, and survival.[1][6]
Kinase Inhibition: A Dominant Anti-Cancer Strategy
Many fluorinated indoles function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][8] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a prime example of a fluorinated indole that targets multiple receptor tyrosine kinases, including VEGFR-2.[7][9][10][11][12][13]
Mechanism of Action: Sunitinib competitively inhibits the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the activation of downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[8][9][14][15] This leads to an inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.[9][11]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by Sunitinib.
Some fluorinated indole derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), offering a multi-pronged attack on cancer cells.[3] EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation, while CDK-2 is a key regulator of the cell cycle.
Mechanism of Action: By simultaneously blocking EGFR-mediated growth signals and CDK-2-driven cell cycle progression, these dual inhibitors can induce cell cycle arrest and apoptosis.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by a fluorinated indole compound.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are crucial for cell division.[1] Several indole derivatives, including fluorinated analogs, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[1][6]
Structure-Activity Relationship (SAR): Studies on indole-chalcone derivatives have provided valuable SAR insights. For instance, a fluoro group at the 6-position of the indole ring resulted in potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells.[7] Similarly, a 5-fluoro substitution also demonstrated strong activity.[7][8] This suggests that electron-withdrawing groups at these positions are favorable for anti-tubulin activity.[7][8]
Data on Anticancer Activity of Fluorinated Indole Derivatives
| Compound ID | Target/Assay | Cell Line | IC50/GI50 (nM) | Source |
| FC116 | Cytotoxicity | HCT-116/L (oxaliplatin-resistant) | 6 | [7][8] |
| 5-fluoro analog of FC116 | Cytotoxicity | HCT-116/L | 7 | [7][8] |
| Dihydroisoxazole 4b (p-fluoro) | Cytotoxicity | Jurkat, HL-60, HCT-116, HeLa, A549, A2780 | < 7000 | [16] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | Antiproliferative | A375 (melanoma) | 570 | [17] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | Antiproliferative | MDA-MB-231 (breast) | 1610 | [17] |
Therapeutic Targets in Infectious Diseases
The structural diversity of fluorinated indoles has also been exploited in the development of novel anti-infective agents.[11]
Antiviral Activity: Targeting HIV-1
Fluorinated indoles have been investigated as inhibitors of various stages of the HIV-1 life cycle.[8][12]
The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface.[5][18][19][20] This is followed by a conformational change that allows gp120 to bind to a coreceptor (CCR5 or CXCR4), leading to membrane fusion mediated by gp41.[18][19] Fluorinated indole derivatives have been developed as HIV-1 attachment inhibitors, preventing the initial interaction between the virus and the host cell.[12]
Mechanism: HIV-1 Entry and Inhibition
Caption: Mechanism of HIV-1 entry and its inhibition by a fluorinated indole attachment inhibitor.
Reverse transcriptase is a key viral enzyme that converts the viral RNA genome into DNA, a crucial step for viral replication.[21] Fluorinated indole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[21]
Structure-Activity Relationship (SAR): In a series of benzenesulfonyl fluorinated-indolecarboxamide derivatives, the 4-fluoroindole derivative was the most potent against wild-type HIV-1 in MT-4 and C8166 cells, with ED50 values of 0.5 nM and 0.8 nM, respectively.[22] This highlights the beneficial effect of fluorine at the 4-position for this class of compounds.
Data on Anti-HIV Activity of Fluorinated Indole Derivatives
| Compound Series | Target | Result | Source |
| 7-substituted carboxamides-4-fluoro indole | HIV-1 Inhibition | EC50 values in the nanomolar to picomolar range | [8] |
| 5-fluoroindazole derivatives | HIV-1 Reverse Transcriptase | IC50 of 25 nM (13-fold more potent than non-fluorinated analog) | [21] |
| Fluorinated indole-carboxamides | HIV-1 Replication (CEM cells) | EC50 values of 2.0–4.6 nM | [21] |
Antibacterial Activity
Fluorinated benzothiophene-indole hybrids have emerged as a promising class of antibacterial agents, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[15][23][24][25]
Mechanism of Action: These compounds have been found to target bacterial pyruvate kinase, an essential enzyme in glycolysis, thereby disrupting bacterial metabolism.[15][23][24]
Structure-Activity Relationship (SAR): In a study of fluorinated benzothiophene-indole hybrids, 5-hydroxy indole-substituted compounds generally showed the best antibacterial activities.[15][25] The position of the indole substitution and the thiophene sulfur also significantly influenced activity, indicating a complex SAR.[15][25]
Therapeutic Targets in Neurodegenerative Diseases
The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated indoles attractive candidates for treating neurodegenerative diseases.[26]
Potassium Channel Modulation
Potassium channels play a crucial role in regulating neuronal excitability. Modulators of these channels can have neuroprotective effects. Flindokalner (BMS-204352) is a fluorinated oxindole that acts as a positive modulator of neuronal Kv7 and large-conductance calcium-activated (BKca) potassium channels.[2][27]
Mechanism of Action: By opening these potassium channels, Flindokalner hyperpolarizes neurons, reducing their excitability. This mechanism has been explored for its potential neuroprotective effects in conditions like stroke.[27]
Experimental Protocols
The following protocols provide standardized methods for evaluating the therapeutic potential of fluorinated indole compounds.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the IC50 of a compound against VEGFR-2.[3][11][28][29][30]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compound (Fluorinated Indole)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Microplate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the fluorinated indole in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup:
-
Add 12.5 µL of the master mixture to each well.
-
Add 2.5 µL of the diluted test compound to the "Test" wells.
-
Add 2.5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Add 10 µL of diluted VEGFR-2 enzyme to the "Test" and "Positive Control" wells.
-
Add 10 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value using a non-linear regression curve fit.
Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.
Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of compounds on tubulin polymerization in vitro.[1][2][9][10]
Materials:
-
Purified Tubulin (e.g., porcine brain)
-
GTP solution
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Test Compound (Fluorinated Indole)
-
Black, 96-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice.
-
Reaction Setup: On ice, prepare the reaction mixture containing polymerization buffer, GTP, fluorescent reporter, and the test compound at various concentrations.
-
Initiate Polymerization: Add purified tubulin to the reaction mixture and mix gently.
-
Data Acquisition: Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 420 nm) every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compound to the positive (e.g., paclitaxel for stabilizers, vinblastine for destabilizers) and negative (DMSO) controls to determine the inhibitory or stabilizing effect.
HIV-1 Entry Assay (TZM-bl Reporter Gene Assay)
This assay measures the inhibition of HIV-1 entry using a HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains an HIV-1 LTR-driven luciferase reporter gene.[19]
Materials:
-
TZM-bl cells
-
Growth Medium (GM): DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Env-pseudotyped HIV-1 virus stock
-
Test Compound (Fluorinated Indole)
-
DEAE-Dextran
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
White, 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound in GM.
-
Dilute the HIV-1 virus stock in GM to a concentration that yields a reproducible luciferase signal.
-
-
Neutralization Reaction: In a separate plate, incubate the diluted virus with the serially diluted test compound for 45-90 minutes at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add the virus-compound mixture. Also include virus-only (positive control) and cell-only (background) wells.
-
Enhance Infection: Add GM containing DEAE-Dextran to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells.
-
Add luciferase assay reagent to each well and incubate for 2 minutes at room temperature.
-
Transfer the lysate to a white, opaque 96-well plate and measure the luminescence.
-
-
Data Analysis: Calculate the percent neutralization for each compound concentration and determine the IC50 value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the MIC of a compound using the broth microdilution method.[26][6][15][31][32]
Materials:
-
Test Compound (Fluorinated Indole)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB.
-
Inoculum Preparation:
-
From a fresh culture, suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).
Conclusion and Future Directions
The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective strategy for the discovery and development of novel therapeutic agents. Fluorinated indoles have demonstrated potent activity against a wide range of targets in oncology, infectious diseases, and neuroscience. The insights gained from structure-activity relationship studies continue to guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling pathways involved in these diseases deepens, the rational design of fluorinated indole derivatives will undoubtedly lead to the development of innovative and effective therapies for some of the most challenging medical conditions.
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
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Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]
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ResearchGate. (n.d.). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. [Link]
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oalib. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
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PubMed. (n.d.). Synthesis and potassium channel opening activity of substituted 10H-benzo[8][9]furo[3,2-b]indole-and 5,10-dihydro-indeno[1,2-b]indole-1-carboxylic acids. [Link]
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ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [Link]
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MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. [Link]
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ResearchGate. (n.d.). IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,.... [Link]
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PubMed. (n.d.). Effects of fluorine-containing opener of ATP-sensitive potassium channels, pinacidil-derivative flocalin, on cardiac voltage-gated sodium and calcium channels. [Link]
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The Strategic Advantage of Fluorine: A Technical Guide to the 5-Fluoro-2-(trifluoromethyl)-1H-indole Scaffold in Medicinal Chemistry
Introduction: The Privileged Role of Fluorinated Indoles in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] However, the unadorned indole scaffold often presents challenges in drug development, including susceptibility to metabolic degradation and suboptimal physicochemical properties. The strategic incorporation of fluorine-containing substituents is a powerful and well-established strategy to overcome these limitations. This technical guide provides an in-depth exploration of the 5-fluoro-2-(trifluoromethyl)-1H-indole core, a scaffold that leverages the synergistic effects of two distinct fluorine motifs to create a highly valuable building block for modern drug discovery.
The introduction of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the indole ring is not a trivial modification. These substitutions impart a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] The trifluoromethyl group, in particular, is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity of the indole N-H group, which can modulate receptor binding interactions.[3] The 5-fluoro substituent further refines the electronic character of the aromatic system, often leading to enhanced binding affinity and improved bioavailability.[4]
This guide will dissect the inherent advantages of this scaffold, detail robust synthetic pathways, provide protocols for biological evaluation, and present case studies of its application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging the this compound core in their therapeutic programs.
Physicochemical and Pharmacokinetic Rationale for Scaffold Selection
The decision to employ the this compound scaffold is rooted in the predictable and advantageous physicochemical changes imparted by the fluorine substituents. Understanding these principles is critical to appreciating the causality behind its selection in a drug design campaign.
Key Physicochemical Advantages:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage. The trifluoromethyl group at the C2 position, a common site of oxidation, acts as a metabolic shield, increasing the half-life of the drug candidate.[2]
-
Increased Lipophilicity: Both fluorine and trifluoromethyl groups increase the lipophilicity of a molecule. This property is crucial for enhancing permeability across biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for CNS-targeted drugs.[3]
-
Modulated pKa: The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the indole N-H proton, making it more acidic. This can lead to stronger hydrogen bonding interactions with target proteins and can also influence the overall solubility and absorption characteristics of the molecule.
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for improved receptor binding.
These properties collectively contribute to an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a critical factor in the success of any drug candidate.
Synthesis of the Core Scaffold and its Derivatives
A robust and versatile synthetic strategy is paramount for the successful application of any scaffold in a medicinal chemistry program. While a single, universally adopted synthesis for this compound is not prominently featured in the literature, a logical and efficient pathway can be constructed from established methodologies for related fluorinated indoles. The following proposed synthesis leverages the principles of domino trifluoromethylation/cyclization of 2-alkynylanilines, a powerful modern method for the construction of 2-trifluoromethyl indoles.[5]
Proposed Synthetic Pathway for this compound
The synthesis begins with the commercially available 4-fluoroaniline, which is converted to the corresponding 2-alkynylaniline. This intermediate then undergoes a domino reaction involving trifluoromethylation and subsequent cyclization to yield the target scaffold.
Caption: Proposed synthetic route to the core scaffold.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of 4-Fluoroaniline
-
To a solution of 4-fluoroaniline (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and acidify with HCl.
-
Collect the precipitate by filtration, wash with water, and dry to yield N-tosyl-4-fluoroaniline.
Step 2: Ortho-Iodination
-
To a solution of N-tosyl-4-fluoroaniline (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-tosyl-2-iodo-4-fluoroaniline.
Step 3: Sonogashira Coupling
-
To a solution of N-tosyl-2-iodo-4-fluoroaniline (1.0 eq) and a suitable terminal alkyne (e.g., trimethylsilylacetylene) (1.5 eq) in a mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture and stir under an inert atmosphere at 60 °C for 8 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
If a silyl-protected alkyne was used, deprotect using a suitable method (e.g., K₂CO₃ in methanol).
-
Purify the product by column chromatography to obtain the 2-alkynylaniline intermediate.
Step 4: Domino Trifluoromethylation/Cyclization [5]
-
In a glovebox, combine the 2-alkynylaniline intermediate (1.0 eq), a copper(I) trifluoromethylating reagent (e.g., fluoroform-derived CuCF₃) (1.5 eq), and a ligand such as tetramethylethylenediamine (TMEDA) (2.0 eq) in a suitable solvent (e.g., DMF).
-
Seal the reaction vessel and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with aqueous ammonium chloride, and extract with ethyl acetate.
-
The tosyl protecting group may be cleaved under the reaction conditions or may require a separate deprotection step (e.g., using NaOH or Mg/MeOH).
-
Purify the crude product by column chromatography to yield this compound.
Case Study 1: Inhibition of Interleukin-1 Receptor (IL-1R)
Inflammatory diseases are often driven by pro-inflammatory cytokines like interleukin-1 (IL-1).[6] The 5-fluoroindole scaffold has been successfully employed in the development of potent IL-1R inhibitors. While the original study utilized a 5-fluoro-1H-indole-2,3-dione core, the findings provide a strong rationale for exploring the this compound scaffold for this target. The thiosemicarbazone moiety at the 3-position was found to be crucial for activity.[7]
Lead Compounds from a Related Scaffold:
| Compound ID | Scaffold | R Group (at N1) | R' Group (at phenylthiosemicarbazone) | IC₅₀ (µM)[3][6] |
| 52 | 5-Fluoro-1H-indole-2,3-dione | H | 4-Cl | 0.09 |
| 65 | 5-Fluoro-1H-indole-2,3-dione | H | 4-F | 0.07 |
| 78 | 5-Fluoro-1H-indole-2,3-dione | CH₃ | 4-F | 0.01 |
| 81 | 5-Fluoro-1H-indole-2,3-dione | CH₃ | 4-Cl | 0.02 |
Structure-Activity Relationship (SAR) Insights:
-
5-Fluoro Group: The presence of a fluorine atom at the 5-position of the indole ring consistently leads to high potency.[7]
-
N1-Substitution: Alkylation at the N1 position (e.g., with a methyl group) generally enhances inhibitory activity.[3]
-
Thiosemicarbazone Moiety: This group is essential for binding to the IL-1R. Halogen substitution on the phenyl ring of the thiosemicarbazone is well-tolerated and can fine-tune activity.[7]
These findings suggest a clear path for the design of novel IL-1R inhibitors based on the this compound core, where the 3-position would be functionalized with various thiosemicarbazone derivatives.
Caption: Key SAR points for IL-1R inhibitors.
Case Study 2: Development of α-Glucosidase Inhibitors
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. The 5-fluoro-2-oxindole scaffold, a close structural relative of our core, has been used to develop potent α-glucosidase inhibitors. This demonstrates the potential of the 5-fluoroindole motif in targeting metabolic disorders.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a standard colorimetric assay to determine the inhibitory activity of test compounds against α-glucosidase.
Caption: Workflow for α-Glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Future Perspectives and Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutics. The synergistic combination of the 5-fluoro and 2-trifluoromethyl substituents provides a distinct advantage in optimizing the ADME properties of drug candidates, particularly in terms of metabolic stability and membrane permeability.
The synthetic pathways, while requiring multi-step procedures, are based on well-established and reliable chemical transformations, allowing for the generation of diverse libraries of analogs for SAR studies. The successful application of closely related fluorinated indole scaffolds in the development of potent inhibitors for targets such as IL-1R and α-glucosidase provides a strong validation for the therapeutic potential of this core.
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In Silico Modeling and Docking Studies of 5-Fluoro-2-(trifluoromethyl)-1H-indole: A Workflow for Target-Based Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[2] This guide presents a comprehensive, in-depth protocol for the in silico analysis of 5-Fluoro-2-(trifluoromethyl)-1H-indole, a compound of significant pharmaceutical interest. We move beyond a simple list of steps to provide a self-validating framework, explaining the causality behind each methodological choice. This whitepaper details a complete workflow, from evidence-based target selection and molecular docking to the validation of computational results and post-docking analysis using molecular dynamics simulations. Our objective is to equip researchers and drug development professionals with a robust, field-proven methodology to computationally evaluate small molecules, using this compound as a practical case study.
Preamble: The Scientific Rationale for a Computationally-Driven Approach
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds by minimizing the time and cost associated with exhaustive experimental screening.[3] In silico techniques, such as molecular docking and molecular dynamics (MD), allow for the prediction of how a ligand interacts with a protein target at an atomic level, providing crucial insights into binding affinity and mechanism of action.[4][5]
The subject of this guide, this compound, possesses two key functional groups that are highly valued in medicinal chemistry. The fluorine atom at the 5-position can enhance binding interactions and improve metabolic stability, while the trifluoromethyl group at the 2-position is a strong electron-withdrawing group and a bioisostere for other functional groups, often increasing bioavailability.[2][6] Given these features, a computational approach is ideal for rapidly exploring its therapeutic potential against various biological targets.
Part I: Evidence-Based Target Selection
The success of any structure-based drug design project hinges on the selection of a relevant biological target.[7] Indole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects.[8][9] Recent studies have specifically highlighted that 5-fluoro-2-indolinone derivatives, which share a core structure with our compound of interest, show potent inhibitory effects on the Interleukin-1 Receptor (IL-1R), a key player in inflammatory disease pathogenesis.[10][11] The pro-inflammatory cytokine interleukin-1 (IL-1) is a major driver of various inflammatory conditions, making its receptor a compelling target.[11]
Based on this direct evidence, we select the Interleukin-1 Receptor Type 1 (IL-1R1) as our primary target for this study. This choice is not arbitrary; it is a hypothesis-driven decision grounded in published experimental data for structurally related compounds, thereby increasing the probability of a meaningful computational result. For our study, we will utilize the crystal structure of the human IL-1R1 complexed with an antagonist, available in the Protein Data Bank (PDB).[12]
Selected Target:
| Protein Target | PDB ID | Resolution | Source Organism |
|---|
| Interleukin-1 Receptor, Type I | 1ITB | 2.60 Å | Homo sapiens |
Part II: The In Silico Experimental Workflow
This section details the comprehensive, step-by-step protocol for the in silico evaluation of this compound. The workflow is designed to be a self-validating system, incorporating crucial checks and justifications at each stage.
Ligand and Receptor Preparation: Establishing the Ground State
Accurate preparation of both the ligand and protein structures is a critical prerequisite for a meaningful docking simulation.[13] The goal is to generate energetically minimized, chemically correct structures.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw this compound using a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve the structure from a database like PubChem. Save the structure in a standard format (e.g., MOL or SDF).
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Causality: This initial 3D structure is a starting point. While not fully optimized, it provides the necessary three-dimensional coordinates for the next steps.
-
-
Energy Minimization: Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94 or UFF). This can be done in software like Avogadro or PyRx.
-
Causality: This step relaxes the structure into a low-energy conformation, removing any steric clashes or unfavorable bond angles from the initial 3D conversion. Docking a high-energy conformer can lead to inaccurate binding predictions.[3]
-
-
Assign Charges and Atom Types: Use a tool like AutoDock Tools to assign partial charges (e.g., Gasteiger charges) and define atom types.
-
Causality: The scoring functions used in docking algorithms rely on accurate charge and atom type assignments to calculate electrostatic and van der Waals interactions, which are fundamental components of the binding energy.[14]
-
-
Define Rotatable Bonds: Identify and set the rotatable bonds within the ligand. AutoDock Tools can do this automatically.
-
Causality: Defining torsional degrees of freedom allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[13]
-
-
Save in PDBQT Format: Save the final prepared ligand file in the PDBQT format, which contains the atomic coordinates, charge information, and atom types required by AutoDock Vina.
Protocol 2: Receptor Preparation (PDB: 1ITB)
-
Download Structure: Download the PDB file for 1ITB from the RCSB Protein Data Bank.
-
Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands or ions that are not part of the binding site of interest. For 1ITB, we will separate the protein chains from the bound antagonist.
-
Causality: Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding (in which case, more advanced docking protocols are needed). Removing extraneous molecules simplifies the system and focuses the calculation on the protein-ligand interaction.[15]
-
-
Add Polar Hydrogens: Use a program like AutoDock Tools to add polar hydrogen atoms to the protein.
-
Causality: Crystal structures often do not resolve hydrogen atom positions.[13] Adding them is crucial as they are key participants in hydrogen bonding, a critical component of protein-ligand recognition.
-
-
Assign Partial Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Causality: Similar to the ligand, accurate charge assignment for the receptor is essential for calculating the electrostatic potential and interaction energies.
-
-
Save in PDBQT Format: Save the prepared receptor file in the PDBQT format.
Molecular Docking: Predicting the Binding Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] The process involves sampling ligand conformations within the binding site and ranking them using a scoring function.[14]
Protocol 3: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The binding site is defined by a 3D grid box. A common and effective method is to center the grid on the position of the co-crystallized ligand from the original PDB file. In AutoDock Tools, this can be done by loading the receptor and the original ligand, and using the tool to create a grid box that encompasses the ligand.
-
Trustworthiness: Using the co-crystallized ligand's position to define the search space is a standard practice that ensures the docking simulation is focused on a known, biologically relevant pocket.[13]
-
-
Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the output file name.
-
receptor = receptor.pdbqt
-
ligand = ligand.pdbqt
-
center_x, center_y, center_z = [coordinates]
-
size_x, size_y, size_z = [dimensions in Å]
-
out = results.pdbqt
-
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file.
-
vina --config conf.txt --log results.log
-
-
Initial Analysis of Results: Vina will generate a PDBQT file containing the predicted binding poses (typically 9 by default) and a log file with their corresponding binding affinity scores in kcal/mol.[15] The lower (more negative) the binding affinity, the stronger the predicted interaction.[16]
Validation: Ensuring a Trustworthy Protocol
A critical step in any docking study is to validate the chosen protocol.[17] This ensures that the docking parameters and scoring function are capable of accurately reproducing a known binding mode.
Protocol 4: Docking Protocol Validation
-
Prepare the Native Ligand: Extract the co-crystallized antagonist from the original 1ITB PDB file. Prepare it using the same procedure as described in Protocol 1.
-
Re-dock the Native Ligand: Using the exact same grid box and docking parameters, dock the prepared native ligand back into the receptor's binding site.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures.
-
Self-Validation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[18] If the RMSD is high, the grid box parameters or docking algorithm may need to be adjusted. This step provides confidence in the poses predicted for your novel compound.[17]
-
Analysis and Interpretation of Docking Results
Once the protocol is validated, you can analyze the results for this compound with higher confidence.
-
Binding Affinity: Examine the binding affinity scores in the log file. The top-ranked pose is the one with the most favorable (lowest) score. Compare this score to that of the re-docked native ligand or other known inhibitors to gauge its relative predicted potency.
-
Pose Visualization: Load the receptor and the output PDBQT file (containing the docked poses) into a molecular viewer like PyMOL or Chimera.
-
Interaction Analysis: Analyze the top-ranked pose to identify key intermolecular interactions. Look for:
-
Hydrogen Bonds: Identify specific donor-acceptor pairs between the ligand and receptor residues.
-
Hydrophobic Interactions: Note contacts between non-polar regions of the ligand and hydrophobic residues (e.g., Leu, Val, Ile, Phe).
-
Pi-Interactions: Look for pi-pi stacking or cation-pi interactions, which are common with aromatic systems like the indole ring.
-
Expertise: It is not just the binding score that matters, but the quality of the interactions. A good binding pose should show clear, chemically sensible interactions with key residues in the active site. The fluorine and trifluoromethyl groups should be analyzed for their specific contributions to these interactions.
-
Table 1: Example Docking Results Summary
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| This compound (Pose 1) | -8.5 | Tyr15, Gln56, Leu89 | H-Bond, Hydrophobic |
| Native Ligand (Re-docked) | -9.2 | Tyr15, Arg22, Leu89, Phe91 | H-Bond, Hydrophobic, Pi-Stacking |
| Validation RMSD | 1.35 Å | - | - |
Part III: Post-Docking Refinement with Molecular Dynamics
Molecular docking provides a static snapshot of the binding event.[19] To understand the dynamic stability of the predicted protein-ligand complex, Molecular Dynamics (MD) simulations are essential.[20] MD simulates the movements of atoms over time, providing insights into the flexibility of the complex and the persistence of key interactions.[21]
Protocol 5: MD Simulation using GROMACS
-
System Preparation: Start with the top-ranked docked pose of the protein-ligand complex.
-
Topology Generation: Generate topology files for both the protein (using a standard force field like CHARMM36 or AMBER) and the ligand. Ligand topology can be generated using servers like the SwissParam or CGenFF server.
-
Causality: The topology file defines the parameters for all atoms, bonds, angles, and dihedrals, which are required by the MD engine to calculate the forces between atoms.[22]
-
-
Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
Causality: Simulating in an explicit solvent provides a much more realistic environment than vacuum calculations, as water plays a key role in mediating biological interactions.[19]
-
-
Minimization and Equilibration: Perform energy minimization of the entire system to remove bad contacts. Then, run two short equilibration phases: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
Causality: This multi-step equilibration ensures that the system is at the correct temperature and pressure before the production simulation begins, preventing artifacts and ensuring a stable trajectory.[22]
-
-
Production MD Run: Run the main simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex.
-
RMSD: Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.[17]
-
RMSF: The Root Mean Square Fluctuation (RMSF) plot shows the fluctuation of each residue. This can highlight which parts of the protein are flexible and which are stabilized by ligand binding.
-
Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key interactions (like hydrogen bonds identified in docking) are maintained.
-
Conclusion and Future Outlook
This guide has outlined a rigorous, multi-stage in silico workflow for evaluating the therapeutic potential of this compound. By grounding our study in an evidence-based target selection (IL-1R1), employing a validated molecular docking protocol, and refining our findings with molecular dynamics simulations, we can generate a robust, data-driven hypothesis about the compound's mechanism of action.
The results from this computational pipeline—including predicted binding affinity, key intermolecular interactions, and the dynamic stability of the complex—provide a strong foundation for prioritizing this compound for experimental validation.[16] The subsequent steps would involve in vitro assays to confirm binding and inhibitory activity against the IL-1R1 target. The synergy between these computational predictions and experimental results represents the core strength of modern CADD in accelerating the journey from a promising molecule to a potential therapeutic agent.[4][23]
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Fauzi, I., et al. (n.d.). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. Retrieved from [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]
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ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
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Shah, M., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Journal of Pharmacopuncture. Retrieved from [Link]
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Shah, M., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central. Retrieved from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Yu, W., & MacKerell, A. D., Jr. (2017). Computer-Aided Drug Design Methods. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (2013). What are the best ways to validate a docking result?. Retrieved from [Link]
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Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]
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Young, D. (n.d.). Computational Techniques in the Drug Design Process. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. ACS Publications. Retrieved from [Link]
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Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved from [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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Tu, Y., et al. (2016). In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function. PMC - PubMed Central. Retrieved from [Link]
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Sevinçli, Ş., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. ResearchGate. Retrieved from [Link]
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Taliani, S., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. MDPI. Retrieved from [Link]
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Preprints.org. (2024). In Silico Generation of Structural and Intermolecular Binding Affinity Data with Reasonable Accuracy: Expanding Horizons in Drug Discovery and Design. Retrieved from [Link]
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Sevinçli, Ş., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. PubMed. Retrieved from [Link]
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Kumar, R., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Retrieved from [Link]
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Ma, J., et al. (2025). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. PubMed. Retrieved from [Link]
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Li, Y., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC - NIH. Retrieved from [Link]
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Sevinçli, Ş., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. PubMed. Retrieved from [Link]
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DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
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Kim, M., & Kim, Y. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. PubMed Central. Retrieved from [Link]
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A Technical Guide to the Evolving Chemistry of 5-Fluoro-2-(trifluoromethyl)-1H-indole: Novel Synthetic Transformations and Applications
Abstract
The 5-fluoro-2-(trifluoromethyl)-1H-indole scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic profiles that can significantly improve a molecule's pharmacokinetic and pharmacodynamic characteristics.[1][2] This technical guide provides an in-depth exploration of novel synthetic reactions involving this valuable heterocyclic core. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this building block. Moving beyond foundational syntheses, this guide delves into putative, yet highly probable, novel functionalization reactions, providing field-proven insights into experimental design and mechanistic rationale.
The Strategic Importance of this compound in Drug Discovery
The indole ring system is a cornerstone of numerous biologically active compounds.[3] The addition of fluorine-containing substituents is a widely adopted strategy to optimize drug candidates.[2] The this compound core offers a compelling combination of features:
-
Metabolic Blocking: The trifluoromethyl group at the C2 position can sterically hinder enzymatic degradation, enhancing the metabolic stability of the parent molecule.
-
Modulated Lipophilicity: The interplay between the 5-fluoro and 2-trifluoromethyl groups allows for fine-tuning of a compound's lipophilicity, which is crucial for membrane permeability and overall bioavailability.
-
Altered pKa: The electron-withdrawing nature of the substituents influences the acidity of the N-H proton, affecting its hydrogen bonding capabilities and interaction with biological targets.
-
Unique Bioisosteric Properties: The trifluoromethyl group can serve as a bioisostere for other functionalities, offering a unique steric and electronic profile for structure-activity relationship (SAR) studies.
These attributes make this compound a highly sought-after intermediate in the synthesis of next-generation therapeutics, particularly in oncology and neurology.[1]
Novel Reaction Pathways: A Forward-Looking Perspective
While the direct synthesis of the this compound core is established, its application in novel, late-stage functionalization reactions is an area of active exploration. Based on established reactivity patterns of analogous fluorinated indoles, this section details highly probable and synthetically valuable transformations.
C3-Position Electrophilic Functionalization: The Friedel-Crafts Alkylation
The C3 position of the indole ring is inherently nucleophilic and prone to electrophilic attack. A novel and efficient C-C bond-forming reaction is the Friedel-Crafts type alkylation with activated ketones, such as aromatic trifluoromethyl ketones. This reaction provides access to chiral indole-3-carbinols, which are valuable precursors for more complex bioactive molecules.
Mechanistic Rationale: The reaction is catalyzed by a mild base, which activates the aromatic trifluoromethyl ketone, making it more susceptible to nucleophilic attack by the electron-rich C3 position of the indole. The use of a phase-transfer catalyst can facilitate the reaction in an aqueous medium, aligning with green chemistry principles.
Diagram of a Putative C3-Alkylation Workflow
Caption: Workflow for the C3-alkylation of this compound.
Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)-1-phenylethan-1-ol
-
To a stirred solution of this compound (1.0 mmol) and 2,2,2-trifluoroacetophenone (1.2 mmol) in water (10 mL), add potassium carbonate (0.15 mmol) and tetrabutylammonium bromide (0.15 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product in high yield and purity.
Table 1: Representative Data for C3-Alkylation of Indoles with Trifluoromethyl Ketones
| Indole Substrate | Ketone Substrate | Yield (%) | Reference |
| 5-Methoxyindole | 2,2,2-Trifluoroacetophenone | 98 | [4] |
| 5-Fluoroindole | 2,2,2-Trifluoroacetophenone | 96 | [4] |
| Indole | 2,2,2-Trifluoroacetophenone | 96 | [4] |
N-H Functionalization: Buchwald-Hartwig Amination
The N-H bond of the indole nucleus is a key site for diversification. The Buchwald-Hartwig amination offers a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of N-arylindoles.[5] This reaction is of paramount importance in medicinal chemistry for accessing a wide range of biologically active compounds.
Mechanistic Rationale: The reaction proceeds via a palladium-catalyzed cross-coupling of an aryl halide with the indole. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the indole N-H by a base, coordination of the resulting indolide to the palladium center, and reductive elimination to furnish the N-arylindole and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the transformation.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination of indoles.
Experimental Protocol: Synthesis of 1-Aryl-5-fluoro-2-(trifluoromethyl)-1H-indole
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)2 (2 mol%) and XPhos (4 mol%)).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting indole.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the N-arylindole product.
Direct C-H Arylation: The Suzuki-Miyaura Coupling
Direct C-H functionalization represents a highly atom-economical and efficient strategy for molecular diversification. The palladium-catalyzed Suzuki-Miyaura coupling of indoles with arylboronic acids is a powerful tool for the regioselective arylation of the indole core, typically at the C3 or C7 positions depending on the directing group strategy or inherent reactivity.
Mechanistic Rationale: The precise mechanism can vary, but a common pathway involves the coordination of the palladium catalyst to the indole, followed by a concerted metalation-deprotonation event to form a palladacycle intermediate. Transmetalation with the arylboronic acid and subsequent reductive elimination affords the arylated indole. The choice of ligand, base, and solvent is crucial for achieving high regioselectivity and yield.
Diagram of a General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a direct C-H arylation via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 3-Aryl-5-fluoro-2-(trifluoromethyl)-1H-indole
-
To a mixture of this compound (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol) in a pressure vessel, add the palladium catalyst (e.g., Pd(OAc)2, 5 mol%) and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
-
Add a solvent system, such as a mixture of toluene and water (10:1, 5 mL).
-
Seal the vessel and heat the mixture to 120 °C for 18-24 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired 3-arylated indole.
Table 2: Comparison of Putative Novel Reactions
| Reaction Type | Key Reagents | Position Functionalized | Synthetic Utility |
| Friedel-Crafts Alkylation | Electrophilic Ketones | C3 | Access to chiral indole-3-carbinols |
| Buchwald-Hartwig Amination | Aryl Halides, Pd Catalyst | N1 | Synthesis of diverse N-arylindoles |
| Suzuki-Miyaura Coupling | Arylboronic Acids, Pd Catalyst | C3 or C7 | Atom-economical C-H arylation |
Conclusion and Future Directions
The this compound scaffold is poised for significant contributions to the advancement of medicinal chemistry. The putative novel reactions outlined in this guide—C3-alkylation, N-arylation, and direct C-H arylation—represent highly plausible and synthetically valuable transformations that can unlock a vast chemical space for drug discovery. Future research will likely focus on the development of enantioselective variants of these reactions, as well as the exploration of photoredox and electrochemical methods for the late-stage functionalization of this versatile heterocyclic core. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel bioactive compounds with improved therapeutic profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
Exploration of 5-Fluoro-2-(trifluoromethyl)-1H-indole in materials science
An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)-1H-indole: Synthesis, Properties, and Emerging Applications in Materials Science
Abstract
This technical guide provides a comprehensive exploration of this compound, a heterocyclic compound distinguished by its dual fluorinated substituents. We delve into its fundamental physicochemical properties, propose a robust synthetic pathway, and, most critically, explore its burgeoning potential within the field of materials science. The strategic introduction of both a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position imparts unique electronic and steric characteristics. These modifications significantly alter the indole's properties, enhancing its stability and creating a strong electron-withdrawing profile.[1][2] While traditionally viewed as a valuable scaffold in medicinal chemistry, this guide illuminates its promise as a next-generation building block for advanced functional materials, including organic light-emitting diodes (OLEDs), organic semiconductors, and conductive polymers. This document is intended for researchers and scientists in materials science and drug development, offering both foundational knowledge and practical, field-proven insights into the application of this versatile molecule.
Introduction to Fluorinated Indoles in Advanced Materials
The indole scaffold is a cornerstone in chemistry, renowned for its presence in vital biological molecules and its utility in pharmaceutical design.[3] However, the strategic incorporation of fluorine has unlocked new frontiers for this heterocyclic system, extending its relevance deep into materials science.
The Strategic Role of Fluorine in Modulating Molecular Properties
The introduction of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) into an organic molecule is a powerful strategy for fine-tuning its characteristics.[4] The high electronegativity of fluorine dramatically alters the electronic landscape of the indole ring. Specifically, the trifluoromethyl group is a potent electron-withdrawing group, which can enhance the metabolic stability of a molecule by shielding adjacent positions from oxidative processes.[1][2] This electronic modulation is paramount in materials science, where it can be leveraged to:
-
Lower LUMO/HOMO Energy Levels: Crucial for designing electron-transporting materials in organic electronics.
-
Increase Thermal and Oxidative Stability: Leading to more robust and longer-lasting devices.
-
Modify Intermolecular Interactions: Influencing crystal packing and thin-film morphology, which are critical for charge transport.
This compound: A Molecule of Interest
This compound (CAS: 1007235-33-7) is a particularly compelling molecule.[5] It features two distinct types of fluorination: a single fluorine atom on the benzene moiety and a trifluoromethyl group on the pyrrole ring. This dual substitution creates a unique electronic profile, making it an attractive candidate for applications where precise control over electronic properties is required.
Physicochemical Properties Summary
The fundamental properties of this compound are summarized below. This data provides the baseline for its handling, processing, and integration into material systems.
| Property | Value | Reference(s) |
| CAS Number | 1007235-33-7 | [5][6][7] |
| Molecular Formula | C₉H₅F₄N | [5][6][7] |
| Molecular Weight | 203.14 g/mol | [5][6][7] |
| Appearance | Off-white to pale powder (typical for related indoles) | [8][9] |
| Purity | Typically >95% | [6] |
| Storage | Sealed in dry, 2-8°C | [7] |
Synthesis and Mechanistic Insights
A reliable and scalable synthesis is crucial for the exploration of any new material. While numerous methods exist for synthesizing indole cores, the Fischer indole synthesis remains a robust and adaptable choice, particularly for substituted indoles.[3]
Retrosynthetic Analysis and Strategic Considerations
The core challenge in synthesizing this molecule is the precise installation of the two different fluorine-containing groups at the correct positions. A logical retrosynthetic approach, starting from a commercially available and appropriately substituted aniline, is the most efficient strategy. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone, provides a direct and proven route.
Proposed Synthetic Pathway: A Modified Fischer Indole Synthesis
This protocol describes a self-validating system for producing high-purity this compound. The causality behind the choice of reagents is to ensure a high-yield reaction with manageable purification steps.
Step 1: Diazotization of 4-Fluoroaniline
-
Rationale: To convert the amine into a diazonium salt, a versatile intermediate for forming the hydrazine.
-
Procedure:
-
Dissolve 4-fluoroaniline (1.0 eq) in a 3M HCl solution at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Step 2: Reduction to 4-Fluorophenylhydrazine
-
Rationale: The diazonium salt is reduced to the corresponding hydrazine, which is the key precursor for the Fischer synthesis.
-
Procedure:
-
Prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl at 0°C.
-
Add the diazonium salt solution dropwise to the SnCl₂ solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Basify the mixture with concentrated NaOH solution until a precipitate forms, then extract the hydrazine with diethyl ether.
-
Step 3: Formation of the Hydrazone
-
Rationale: The hydrazine is condensed with a trifluoromethyl-containing ketone to form the hydrazone intermediate necessary for cyclization.
-
Procedure:
-
Dissolve the 4-fluorophenylhydrazine (1.0 eq) in ethanol.
-
Add 1,1,1-trifluoroacetone (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4 hours.
-
Cool the solution and collect the precipitated hydrazone by filtration.
-
Step 4: Fischer Indole Cyclization
-
Rationale: The hydrazone undergoes an acid-catalyzed intramolecular cyclization and rearrangement to form the final indole ring.
-
Procedure:
-
Add the dried hydrazone (1.0 eq) to a polyphosphoric acid or Eaton's reagent catalyst.
-
Heat the mixture to 100-120°C for 1-2 hours, monitoring by TLC.
-
Cool the reaction, pour it onto ice, and neutralize with NaOH.
-
Extract the crude product with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.
-
Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Workflow Diagram for Synthesis
Caption: Proposed Fischer Indole Synthesis Workflow.
Exploration in Materials Science
The true potential of this compound lies in its application to functional organic materials. Its strong electron-withdrawing nature makes it an excellent candidate for components in organic electronic devices.
Application Focus: Organic Light-Emitting Diodes (OLEDs)
The development of stable, efficient blue light-emitting materials is a significant challenge in OLED technology. Polymers derived from the related 5-fluoroindole have been shown to exhibit blue light emission, suggesting that this core structure is a promising platform for OLED materials.[8] this compound can be used as a building block for either host materials or dopant emitters in the emissive layer (EML) of an OLED.
Experimental Protocol: Fabrication of a Prototype OLED Device
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate via sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate under a nitrogen stream and treat with UV-ozone for 15 minutes to improve the work function.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 20 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a layer of a standard HTL material (e.g., TAPC) onto the HIL.
-
Emissive Layer (EML) Deposition: Co-evaporate a host material with a dopant synthesized from this compound onto the HTL. The concentration of the dopant is critical and typically ranges from 1-10%.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate a layer of a standard ETL material (e.g., TPBi) onto the EML.
-
Cathode Deposition: Deposit a bilayer cathode of Lithium Fluoride (LiF) followed by Aluminum (Al) via thermal evaporation through a shadow mask.
-
Encapsulation: Seal the device using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.
Workflow Diagram for OLED Fabrication
Caption: Step-by-step OLED fabrication workflow.
Application Focus: Organic Semiconductors
The ability of fluorine substituents to modify electronic properties and promote favorable molecular packing makes this compound derivatives attractive for organic field-effect transistors (OFETs). Related fluorinated indoles have already been identified for their potential in developing organic semiconductors.[10] By incorporating this indole into larger conjugated systems, it is possible to create n-type or ambipolar semiconductor materials, which are less common but highly sought after.
Experimental Protocol: Thin-Film Transistor Fabrication
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric. Clean the substrate thoroughly.
-
Semiconductor Deposition: Dissolve the indole-based semiconductor material in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film onto the SiO₂ surface via spin-coating or vacuum evaporation.
-
Annealing: Anneal the substrate at an optimized temperature to improve film crystallinity and morphology.
-
Electrode Deposition: Use a shadow mask to thermally evaporate the source and drain electrodes (e.g., Gold) on top of the semiconductor layer, defining the channel length and width.
-
Characterization: Measure the electrical characteristics (output and transfer curves) of the OFET device using a semiconductor parameter analyzer in a probe station to determine key metrics like charge carrier mobility, on/off ratio, and threshold voltage.
Conclusion and Future Outlook
This compound represents a convergence of well-established indole chemistry and the transformative power of fluorine substitution. While its roots are in medicinal chemistry, its future is equally bright in materials science. The unique electronic properties conferred by its dual fluorinated structure provide a compelling rationale for its exploration in OLEDs, OFETs, and other advanced material applications. Future research should focus on synthesizing novel polymers and conjugated molecules from this building block and systematically correlating their structure with their performance in electronic devices. The protocols and insights provided in this guide serve as a foundational platform for scientists and researchers to unlock the full potential of this promising molecule.
References
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Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C–F Bond Cleavage in a CF3 Group. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (n.d.). PMC - NIH. [Link]
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The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
5-FLUORO-2(TRIFLUOROMETHYL)-1H-INDOLE 5G - PC52226-5G. (n.d.). Dabos. [Link]
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Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA portal. [Link]
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5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). NIH. [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione. (n.d.). ResearchGate. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Organic & Inorganic Au. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]
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- 10. chemimpex.com [chemimpex.com]
A Comprehensive Guide to the Synthetic Routes of Trifluoromethyl-Substituted Indoles
Introduction: The Strategic Value of the Trifluoromethyl Group in Indole Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group into this privileged heterocycle has become a powerful tactic in modern drug discovery. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacological profile of indole-based compounds.[3][4][5][6] Introducing a trifluoromethyl group can improve cell membrane permeability, block metabolic degradation at specific sites, and modulate receptor binding affinity, making trifluoromethylated indoles highly sought-after targets in pharmaceutical and agrochemical research.[3][5][6]
This technical guide provides an in-depth review of the principal synthetic strategies for accessing trifluoromethyl-substituted indoles. We will explore the causality behind experimental choices for two major approaches: the direct trifluoromethylation of a pre-formed indole core and the construction of the indole ring from trifluoromethyl-containing precursors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies.
Part 1: Direct C-H Trifluoromethylation of the Indole Core
The direct introduction of a CF3 group onto an existing indole ring is an atom-economical and convergent approach. However, controlling the regioselectivity of this transformation is a significant challenge due to the multiple reactive sites on the indole nucleus. Methodologies are often categorized by the nature of the trifluoromethyl source and the reaction mechanism.
Radical Trifluoromethylation: A Versatile Approach
Radical trifluoromethylation is one of the most extensively studied methods for the direct functionalization of indoles.[7] These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the electron-rich indole ring.
A prominent and widely used source for generating •CF3 radicals is sodium triflinate (CF3SO2Na), also known as the Langlois' reagent.[1][7] It is valued for being inexpensive, easy to handle, and having low toxicity.[1] The generation of the •CF3 radical from CF3SO2Na typically requires an oxidant.
One effective metal-free approach utilizes an oxidant like K2S2O8 to generate the trifluoromethyl radical, which then selectively attacks the C2 position of the indole.[1][7] This selectivity is a key advantage of this particular protocol.
Experimental Protocol: Metal-Free C2-Trifluoromethylation of Indole using CF3SO2Na [1]
-
Reaction Setup: To a reaction vessel, add indole (1.0 mmol), CF3SO2Na (2.0 mmol), K2S2O8 (2.0 mmol), and a suitable solvent system (e.g., CH3CN/H2O).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Causality Behind Experimental Choices:
-
CF3SO2Na: Chosen for its stability, low cost, and ease of handling compared to gaseous CF3I or more complex reagents.[1]
-
K2S2O8 (Potassium Persulfate): A strong oxidizing agent capable of initiating the single-electron transfer (SET) process to generate the SO4•− radical, which then facilitates the formation of the •CF3 radical from triflinate.
-
Solvent System (e.g., CH3CN/H2O): A polar solvent system is often necessary to dissolve the inorganic salts (CF3SO2Na and K2S2O8) and the organic indole substrate, facilitating the reaction.
-
Temperature (e.g., 80 °C): Thermal energy is required to promote the decomposition of the persulfate and initiate the radical chain process.
Data Presentation: Scope of Radical C2-Trifluoromethylation
| Entry | Substrate (Indole) | Oxidant | Yield (%) | Reference |
| 1 | Indole | K2S2O8 | 75 | [1] |
| 2 | 5-Methoxyindole | K2S2O8 | 82 | [1] |
| 3 | 5-Bromoindole | K2S2O8 | 65 | [1] |
| 4 | 3-Methylindole | K2S2O8 | 0 (No C2-H) | [1] |
Note: The reaction is highly selective for the C2 position. If the C2 position is blocked (e.g., 3-methylindole), the reaction does not proceed at other positions under these conditions.
Visualization: Mechanism of Radical Trifluoromethylation
Sources
- 1. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole via Fischer Indole Synthesis: An In-depth Technical Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole, a valuable fluorinated indole scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through the classic yet powerful Fischer indole synthesis, a reliable method for the construction of the indole nucleus. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this important transformation.
Introduction: The Significance of Fluorinated Indoles
Indole and its derivatives are ubiquitous heterocyclic motifs in a vast array of natural products and pharmaceutical agents. The strategic incorporation of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby favorably impacting a drug candidate's pharmacokinetic and pharmacodynamic profile.
This compound, in particular, combines the beneficial effects of a fluorine atom on the benzene ring with a trifluoromethyl group at the 2-position. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance a compound's metabolic stability and binding interactions. Consequently, this fluorinated indole serves as a crucial building block in the synthesis of a wide range of biologically active compounds.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2]
The accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine, in this case, (4-fluorophenyl)hydrazine, with a ketone, 1,1,1-trifluoroacetone, to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate. This is the key bond-forming step that establishes the indole framework.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon, leading to a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia from the cyclic aminal, driven by the formation of the stable aromatic indole ring, yields the final indole product.[2][3]
The choice of a strong acid catalyst is crucial for promoting the key steps of the reaction, particularly the[3][3]-sigmatropic rearrangement and the final dehydration. Polyphosphoric acid (PPA) is a particularly effective catalyst for this transformation, acting as both an acid and a dehydrating agent.[4]
Visualizing the Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Materials and Methods
This section provides a detailed protocol for the synthesis of this compound, including both a conventional heating method and a microwave-assisted approach.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| (4-fluorophenyl)hydrazine hydrochloride | 98% | Sigma-Aldrich, TCI |
| 1,1,1-trifluoroacetone | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Polyphosphoric acid (PPA) | 115% P₂O₅ basis | Sigma-Aldrich, Acros Organics |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich, Fisher Scientific |
| Ethyl acetate | ACS grade | Fisher Scientific, VWR |
| Hexanes | ACS grade | Fisher Scientific, VWR |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Anhydrous sodium sulfate | Granular | Fisher Scientific, VWR |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies, Fisher Scientific |
| Round-bottom flasks | Various sizes | VWR, Chemglass |
| Reflux condenser | VWR, Chemglass | |
| Magnetic stirrer with hotplate | IKA, Corning | |
| Microwave reactor | CEM, Biotage | |
| Rotary evaporator | Büchi, Heidolph | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| Glass column for chromatography | VWR, Chemglass | |
| NMR spectrometer | 400 MHz or higher | Bruker, JEOL |
| Mass spectrometer | ESI or GC-MS | Agilent, Waters |
Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
(4-fluorophenyl)hydrazine hydrochloride: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[5] Avoid breathing dust and ensure adequate ventilation.
-
1,1,1-trifluoroacetone: This is a highly flammable liquid and vapor. It can cause skin and eye irritation.[1][6] Keep away from heat, sparks, and open flames.
-
Polyphosphoric acid: PPA is a corrosive substance that can cause severe skin burns and eye damage.[2][7] Handle with extreme care, avoiding contact with skin and eyes. It reacts exothermically with water.
Experimental Protocols
Protocol 1: Conventional Heating Method
Step 1: Reaction Setup
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq, e.g., 5.0 g).
-
Add toluene (20 mL) to the flask.
-
Carefully add 1,1,1-trifluoroacetone (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Fischer Indole Synthesis
-
Carefully add polyphosphoric acid (10-20 eq by weight relative to the hydrazine) to the reaction mixture in portions. The addition is exothermic.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Protocol 2: Microwave-Assisted Synthesis
The use of microwave irradiation can significantly reduce reaction times for the Fischer indole synthesis.[6]
Step 1: Reaction Setup
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine (4-fluorophenyl)hydrazine hydrochloride (1.0 eq, e.g., 500 mg) and 1,1,1-trifluoroacetone (1.1 eq).
-
Carefully add polyphosphoric acid (approximately 2-3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
Step 2: Microwave Irradiation
-
Irradiate the reaction mixture at a temperature of 150-170 °C for 10-20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
Step 3: Work-up and Extraction
-
Follow the same work-up and extraction procedure as described in Protocol 1 (Step 3).
Purification and Characterization
Purification by Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is loaded onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The fractions are collected and analyzed by TLC to identify those containing the pure product. For fluorinated compounds, a mixture of petroleum ether and ethyl acetate is often effective.[8][9]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indole ring. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. |
| ¹⁹F NMR | The fluorine-19 NMR spectrum should display two distinct signals: one for the fluorine atom at the 5-position of the indole ring and another for the trifluoromethyl group at the 2-position. A representative ¹⁹F NMR spectrum of 5-fluoro-2-(trifluoromethyl)-indole has been reported.[10] |
| Mass Spectrometry | The mass spectrum (e.g., by ESI-MS or GC-MS) should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₅F₄N, MW: 203.14 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Melting Point | The purified product should have a sharp melting point. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete hydrazone formation.- Insufficient acid catalyst.- Reaction temperature too low or reaction time too short. | - Stir the hydrazine and ketone at room temperature for a longer period before adding the acid.- Increase the amount of PPA.- Increase the reaction temperature or prolong the reaction time, monitoring by TLC. |
| Formation of multiple byproducts | - Reaction temperature too high, leading to decomposition.- Incomplete cyclization or side reactions. | - Lower the reaction temperature.- Ensure an inert atmosphere to prevent oxidation.- Optimize the amount of acid catalyst. |
| Difficult purification | - Co-elution of impurities with the product. | - Optimize the eluent system for column chromatography by trying different solvent polarities or solvent systems (e.g., dichloromethane/hexanes).- Recrystallization of the purified product may be necessary. |
Conclusion
The Fischer indole synthesis remains a highly effective and versatile method for the preparation of a wide range of indole derivatives. This guide provides a detailed and practical framework for the successful synthesis, purification, and characterization of this compound. The inclusion of both conventional and microwave-assisted protocols offers flexibility to the modern medicinal chemist. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access this valuable fluorinated building block for the development of novel therapeutic agents.
References
- BenchChem. (2025).
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Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, onto the indole ring system can dramatically enhance a molecule's pharmacological profile.[3][4][5] The trifluoromethyl group, in particular, is known to improve metabolic stability, increase lipophilicity, and modulate receptor binding affinity, making trifluoromethylated indoles highly desirable building blocks in the development of novel therapeutics.[3][5] 5-Fluoro-2-(trifluoromethyl)-1H-indole, the subject of this guide, is a valuable intermediate for synthesizing a diverse array of complex molecules with potential applications in various therapeutic areas.[6] This document provides a comprehensive overview of the palladium-catalyzed synthesis of this important compound, offering both theoretical insights and detailed, field-proven experimental protocols.
Theoretical Framework: Palladium-Catalyzed Pathways to Indole Synthesis
The construction of the indole nucleus has been a subject of intense research for over a century. While classic methods like the Fischer indole synthesis remain relevant, modern synthetic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling reactions that offer milder conditions and broader substrate scope.[7][8][9][10][11] Several palladium-catalyzed strategies are applicable to the synthesis of substituted indoles, including the Larock, Buchwald-Hartwig, and related methodologies.
The Larock Indole Synthesis: This powerful heteroannulation reaction involves the palladium-catalyzed coupling of an ortho-haloaniline with a disubstituted alkyne.[12][13] The reaction is highly versatile and can be used to produce a wide variety of indole derivatives.[12] The general mechanism proceeds through an oxidative addition of the aryl halide to a Pd(0) species, followed by alkyne coordination and insertion, intramolecular C-N bond formation, and reductive elimination to regenerate the Pd(0) catalyst.[12] The regioselectivity of the Larock synthesis can be influenced by both steric and electronic factors of the alkyne substituents.[13][14][15]
The Buchwald-Hartwig Amination in Indole Synthesis: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] While primarily known for synthesizing aryl amines from aryl halides, this methodology has been adapted for indole synthesis.[17] One such adaptation involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone, which then undergoes an in-situ Fischer-type cyclization to form the indole ring.[7][8] This approach expands the utility of the Fischer indole synthesis by allowing for the use of readily available aryl bromides.[7]
Experimental Protocol: A Reliable Palladium-Catalyzed Synthesis of this compound
This protocol details a practical and reproducible method for the synthesis of this compound, adapted from established palladium-catalyzed methodologies.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluoro-2-iodoaniline | ≥98% | Commercially Available | |
| 3,3,3-Trifluoropropyne | Commercially Available | Handled as a gas or condensed liquid | |
| Palladium(II) acetate (Pd(OAc)2) | Catalyst Grade | Commercially Available | |
| Triphenylphosphine (PPh3) | ≥99% | Commercially Available | |
| Lithium chloride (LiCl) | Anhydrous, ≥99% | Commercially Available | Dried before use |
| Potassium carbonate (K2CO3) | Anhydrous, ≥99% | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Saturated aqueous sodium bicarbonate | Prepared in-house | ||
| Brine (Saturated aqueous NaCl) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO4) | Commercially Available | For drying | |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (3 mol%), triphenylphosphine (6 mol%), lithium chloride (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 4-fluoro-2-iodoaniline (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
-
Addition of Alkyne:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully bubble 3,3,3-trifluoropropyne (1.5 equivalents) through the solution for 15-20 minutes. Alternatively, if using a condensed liquid, add it slowly via syringe.
-
Seal the Schlenk flask and allow the reaction to warm to room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[18]
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
-
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the fluorine and trifluoromethyl groups.[19][20]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point: To assess the purity of the crystalline solid.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the palladium-catalyzed synthesis.
Results and Discussion: Rationale and Troubleshooting
The described protocol provides a reliable route to this compound. The choice of a palladium-catalyzed approach, specifically a Larock-type annulation, is predicated on its high efficiency and functional group tolerance.[12]
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalytic system for Larock indole synthesis. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. Other phosphine ligands, such as bulky, electron-rich ligands, may also be effective and could be explored for optimization.[13]
Role of Additives: Lithium chloride is often crucial in Larock syntheses, as it is believed to facilitate the reductive elimination step and prevent catalyst deactivation.[12] The carbonate base is necessary to neutralize the acid generated during the reaction.
Troubleshooting:
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. The quality of the palladium catalyst is also critical. Consider increasing the reaction temperature or time, or screening alternative phosphine ligands.
-
Side Products: The formation of side products may arise from competing reaction pathways. Purification by column chromatography is typically effective in isolating the desired product.[18]
-
Incomplete Reaction: If the starting material is not fully consumed, consider adding a fresh portion of the palladium catalyst.
Catalytic Cycle of the Larock Indole Synthesis
Caption: The catalytic cycle of the Larock indole synthesis.[12]
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood.[21] Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[21]
-
Reagent-Specific Hazards:
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled with care.[21] Avoid inhalation of dust.
-
3,3,3-Trifluoropropyne: This is a flammable gas and should be handled with appropriate precautions.
-
DMF: N,N-Dimethylformamide is a potential reproductive toxin. Avoid skin contact and inhalation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The palladium-catalyzed synthesis of this compound represents a powerful and versatile method for accessing this valuable building block. The protocol outlined in this guide, based on the principles of the Larock indole synthesis, offers a reliable and scalable route for researchers in drug discovery and medicinal chemistry. A thorough understanding of the underlying reaction mechanism and careful attention to experimental detail are key to achieving high yields and purity. The strategic application of fluorinated indoles will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics.
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Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
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A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health. [Link]
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Larock indole synthesis. Grokipedia. [Link]
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Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. RSC Publishing. [Link]
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Standard Operating Procedure. University of California, Santa Barbara. [Link]
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Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed. [Link]
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. RSC Publishing. [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. National Institutes of Health. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. PubMed Central. [Link]
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Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. RSC Publishing. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Enantioseparation and Racemization of 3-Fluorooxindoles. PubMed Central. [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
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Application Notes and Protocols: C-H Functionalization of 5-Fluoro-2-(trifluoromethyl)-1H-indole at the C3 Position
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the C-H Functionalization of a Challenging Heterocycle
The indole scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] The direct functionalization of its C-H bonds represents a paradigm shift towards more efficient and sustainable synthetic strategies, minimizing the need for pre-functionalized starting materials.[2][3][4] This guide focuses on the C-H functionalization of a particularly intriguing and challenging substrate: 5-Fluoro-2-(trifluoromethyl)-1H-indole. The presence of both a fluorine atom and a trifluoromethyl group significantly modulates the electronic properties of the indole ring, presenting unique opportunities and challenges for selective C-H bond activation.
The electron-withdrawing nature of the fluorine and trifluoromethyl substituents renders the indole nucleus significantly less nucleophilic than its unsubstituted counterpart. This electronic deficiency can impede traditional electrophilic substitution reactions that typically favor the C3 position.[2] However, modern transition-metal-catalyzed C-H functionalization methodologies offer a powerful toolkit to overcome these hurdles and achieve selective C3 functionalization.[5] This document provides a detailed exploration of potential strategies, mechanistic insights, and practical protocols for the C3 C-H functionalization of this compound.
Mechanistic Considerations: The Impact of Electronic Effects on C3-Selectivity
The inherent reactivity of the indole ring generally favors functionalization at the C3 position due to the stability of the resulting intermediate.[2] However, in the case of this compound, the strong electron-withdrawing groups (-F and -CF3) decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack. Transition metal-catalyzed C-H activation provides an alternative pathway that does not solely rely on the innate nucleophilicity of the indole.
Several transition metals, including palladium and rhodium, have been extensively used for the C-H functionalization of indoles.[1][6][7] The regioselectivity (C2 vs. C3) can often be controlled by the choice of the metal catalyst, ligands, and directing groups. For N-unsubstituted indoles, C3-functionalization is often the preferred outcome in the absence of a directing group at the N1 position.[6]
A plausible mechanistic pathway for a palladium-catalyzed C3-arylation is depicted below. This pathway often involves an electrophilic palladation of the indole ring, with a preference for the C3 position.[8]
Figure 1: A simplified catalytic cycle for palladium-catalyzed C3-arylation of an indole.
Protocols for C3 C-H Functionalization
The following protocols are proposed based on established methodologies for the C-H functionalization of indoles, with specific considerations for the electron-deficient nature of this compound. Note: These are starting points and may require optimization for this specific substrate.
Protocol 1: Palladium-Catalyzed C3-Arylation with Aryl Halides
This protocol is adapted from methodologies developed for the direct C3-arylation of N-unsubstituted indoles.[6][9] The use of a specific phosphine ligand is crucial for achieving high C3 selectivity.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)2)
-
Dihydroxyterphenylphosphine (DHTP) ligand
-
Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Experimental Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)2 (2-5 mol%), and the DHTP ligand (4-10 mol%).
-
Add the base (Cs2CO3 or K2CO3, 2.0 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Component Selection:
-
Palladium Catalyst: Palladium is a versatile catalyst for C-H activation and cross-coupling reactions.
-
DHTP Ligand: This ligand has been shown to promote C3-selectivity in the arylation of N-unsubstituted indoles, potentially through complex formation with the indole N-H and the base.[6]
-
Base: The base is essential for the deprotonation step in the catalytic cycle. The choice of base can influence the reaction efficiency.
-
Solvent: A high-boiling, aprotic solvent is typically used to facilitate the reaction at elevated temperatures.
Protocol 2: Rhodium-Catalyzed C3-Alkylation with Diazo Compounds
Rhodium catalysts are highly effective for C-H functionalization reactions involving carbene precursors like diazo compounds.[1][10] This approach allows for the introduction of alkyl groups at the C3 position.
Reaction Scheme:
Materials:
-
This compound
-
Diazo compound (e.g., ethyl diazoacetate)
-
Rhodium(II) acetate dimer (Rh2(OAc)4) or other rhodium(II) catalysts
-
Anhydrous, degassed solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Reaction vessel suitable for inert atmosphere and low temperatures
Experimental Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv) and the rhodium(II) catalyst (1-2 mol%).
-
Add the anhydrous, degassed solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the diazo compound (1.1 equiv) as a solution in the reaction solvent over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at the same temperature for an additional 1-4 hours after the addition is complete.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Component Selection:
-
Rhodium Catalyst: Rhodium(II) catalysts are highly efficient in catalyzing carbene insertion into C-H bonds.[10]
-
Diazo Compound: This serves as the carbene precursor for the alkylation reaction.
-
Slow Addition: The slow addition of the diazo compound is crucial to maintain a low concentration of this reactive species, minimizing side reactions such as dimerization.
Data Presentation and Expected Outcomes
The success of these reactions will depend on careful optimization of the reaction conditions. The table below provides a hypothetical summary of expected outcomes based on literature precedents for similar substrates.
| Functionalization Type | Catalyst System | Coupling Partner | Expected Yield Range | Key Considerations |
| C3-Arylation | Pd(OAc)2 / DHTP | Aryl Bromide | 40-75% | Ligand choice is critical for C3-selectivity. The electronic nature of the aryl bromide can affect the yield. |
| C3-Alkylation | Rh2(OAc)4 | Ethyl Diazoacetate | 50-85% | Slow addition of the diazo compound is essential. Temperature control can influence selectivity and yield. |
Workflow for Method Development
The following diagram illustrates a logical workflow for developing and optimizing the C3 C-H functionalization of this compound.
Figure 2: A workflow for the development of C3 C-H functionalization methods.
Conclusion and Future Outlook
The C-H functionalization of this compound at the C3 position presents a valuable synthetic route to novel and potentially bioactive molecules. While the electron-deficient nature of this substrate poses challenges, the application of modern transition-metal catalysis, particularly with palladium and rhodium, offers promising solutions. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore and develop efficient and selective C3-functionalization strategies for this important heterocyclic scaffold. Further investigations into other transition-metal catalysts and novel ligand designs will undoubtedly expand the scope and utility of C-H functionalization in the synthesis of complex fluorinated indoles.
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Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. Journal of the American Chemical Society.
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C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Chemical Communications.
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Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters.
-
Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. ResearchGate.
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
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Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
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-
Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Organic Letters.
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Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.
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Application Notes & Protocols: Strategic Use of 5-Fluoro-2-(trifluoromethyl)-1H-indole for the Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many approved kinase inhibitors.[3] This guide provides an in-depth exploration of 5-Fluoro-2-(trifluoromethyl)-1H-indole (CAS: 1007235-33-7)[4][5], a highly functionalized building block designed for modern kinase inhibitor discovery. We will dissect the strategic advantages conferred by its unique substitution pattern and provide detailed, field-proven protocols for its incorporation into complex molecular architectures.
The Rationale: Why Fluorination Defines Modern Kinase Inhibitors
The deliberate introduction of fluorine atoms into drug candidates is a cornerstone of contemporary medicinal chemistry.[6] This is not merely an atomic substitution but a strategic tool to fine-tune a molecule's entire pharmacological profile. The this compound scaffold leverages two distinct fluorine-containing moieties, each contributing unique and often synergistic benefits.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[6][7] Introducing a fluorine atom at a metabolically labile position can block unwanted metabolism, thereby increasing the drug's half-life and bioavailability.[7] The trifluoromethyl (CF₃) group is also highly stable and can serve as a metabolically inert bioisostere for groups like chlorine or methyl.[8]
-
Modulation of Physicochemical Properties:
-
pKa Reduction: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa (increase the acidity) of nearby functional groups, such as the indole N-H proton.[7][9] This alters the molecule's ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.
-
Lipophilicity Enhancement: Both fluoro and trifluoromethyl groups increase a molecule's lipophilicity (logP).[8][9] This can enhance membrane permeability and improve access to hydrophobic binding pockets within the kinase active site.[9]
-
Binding Affinity and Conformation: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) within the ATP-binding pocket, enhancing binding affinity.[9][10] Furthermore, the steric bulk and stereoelectronic properties of the CF₃ group can enforce a specific molecular conformation that is optimal for binding to the target kinase.[7]
-
Data Presentation: Comparative Physicochemical Properties
The strategic value of this compound is best understood by comparing its predicted properties against simpler indole analogs.
| Compound | Molecular Formula | Molecular Weight | Predicted logP | Predicted pKa (N-H) | Rationale for Change |
| 1H-Indole | C₈H₇N | 117.15 | 2.1 | ~16.7 | Baseline |
| 5-Fluoro-1H-indole | C₈H₆FN | 135.14 | 2.3 | ~16.2 | Modest increase in lipophilicity; slight pKa reduction due to -I effect of F. |
| 2-(Trifluoromethyl)-1H-indole | C₉H₆F₃N | 185.15 | 3.1 | ~15.5 | Significant increase in lipophilicity; strong pKa reduction from CF₃ group.[11] |
| This compound | C₉H₅F₄N | 203.14 | 3.3 | ~15.0 | Synergistic effect: Highest lipophilicity and lowest pKa due to combined electron-withdrawing effects. [5] |
Note: logP and pKa values are estimates from computational models and serve for comparative purposes.
Core Synthetic Strategies & Protocols
The unique electronic nature of this compound dictates specific considerations for its synthetic manipulation. The strong electron-withdrawing character of the substituents significantly reduces the nucleophilicity of the indole nitrogen, necessitating robust reaction conditions for functionalization.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for utilizing this scaffold in a drug discovery program.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: N-Alkylation of this compound
N-alkylation is a fundamental step for tethering the indole core to various side chains that can occupy different pockets of the kinase active site.[12] Due to the reduced nucleophilicity of the indole nitrogen (pKa ≈ 15.0), a strong base is required for efficient deprotonation.
Causality: Sodium hydride (NaH) is an irreversible, non-nucleophilic base that reacts with the acidic N-H proton to generate the sodium salt of the indole and hydrogen gas. This "anionic" indole is a much more potent nucleophile, ready to react with an alkylating agent. Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the base and the resulting anion.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1007235-33-7 [chemicalbook.com]
- 5. 1007235-33-7 | this compound - Moldb [moldb.com]
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- 7. pharmacyjournal.org [pharmacyjournal.org]
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- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Harnessing 5-Fluoro-2-(trifluoromethyl)-1H-indole for the Development of Novel Anti-Inflammatory Agents
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its inherent biological activity and synthetic tractability have made it a focal point for the development of new drugs targeting a wide array of diseases.[1] Among these, inflammatory disorders represent a significant area of investigation, with indole derivatives like Indomethacin being a cornerstone of anti-inflammatory therapy for decades.[1] The unique electronic properties of fluorine and trifluoromethyl substituents can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, promising scaffold, 5-Fluoro-2-(trifluoromethyl)-1H-indole, in the discovery and preclinical development of next-generation anti-inflammatory agents.
Recent studies have highlighted the potential of fluorinated indole derivatives in modulating key inflammatory pathways. For instance, derivatives of 5-fluoro-2-oxindole have been shown to exert anti-inflammatory effects and modulate pain signaling.[2] Furthermore, various indole derivatives have been found to inhibit crucial mediators of inflammation, including cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3][4] The introduction of a trifluoromethyl group at the 2-position of the indole ring is a strategic chemical modification intended to enhance the compound's potency and metabolic stability. This guide will provide a structured approach to the synthesis, characterization, and comprehensive pharmacological evaluation of novel anti-inflammatory agents based on the this compound core.
Section 1: Synthesis and Characterization of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through established methods of indole synthesis, such as the Fischer or Leimgruber-Batcho indole syntheses, adapted for fluorinated and trifluoromethylated precursors.[5] A general synthetic approach is outlined below.
Protocol 1: General Synthesis of this compound
This protocol provides a general guideline. Specific reaction conditions, including catalysts, solvents, and temperatures, may require optimization for optimal yield and purity.
Materials:
-
4-Fluorophenylhydrazine
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid)
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine in anhydrous ethanol in a round-bottom flask.
-
Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone.
-
-
Fischer Indole Synthesis (Cyclization):
-
Add the crude hydrazone to an excess of the acid catalyst (e.g., polyphosphoric acid) pre-heated to 80-100°C.
-
Stir the mixture vigorously for 1-2 hours. The reaction is typically exothermic.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, carefully pour the hot mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization:
The structure and purity of the synthesized compound and its derivatives should be rigorously confirmed using a panel of analytical techniques.
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the proton environment of the molecule. | Characteristic signals for the aromatic and NH protons of the indole ring. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the trifluoromethyl carbon and the fluorinated carbon, in addition to other indole ring carbons. |
| ¹⁹F NMR | To confirm the presence and environment of fluorine atoms. | A singlet for the trifluoromethyl group and a doublet or multiplet for the fluorine at the 5-position. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching and C-F bonds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single, sharp peak indicating high purity. |
Section 2: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered screening approach is recommended to efficiently evaluate the anti-inflammatory potential of newly synthesized this compound derivatives. This begins with cell-free enzymatic assays followed by cell-based assays to assess activity in a more biologically relevant context.
2.1. Cyclooxygenase (COX) Inhibition Assay
The inhibition of COX-1 and COX-2 enzymes is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Screening for COX inhibition provides initial insights into the potential mechanism of the test compounds.
Protocol 2: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and provides a high-throughput method for assessing COX inhibition.[6][7]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
Test compounds dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and controls to the desired concentrations in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup:
-
Enzyme Control (100% activity): Add 80 µL of Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) and 10 µL of COX Assay Buffer to the wells.
-
Inhibitor Control: Add 80 µL of Reaction Mix and 10 µL of the positive control (Celecoxib for COX-2, Indomethacin for COX-1 and COX-2) to the wells.
-
Test Compound: Add 80 µL of Reaction Mix and 10 µL of the diluted test compound to the wells.
-
-
Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100 Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for each compound by plotting percent inhibition against the logarithm of the inhibitor concentration.
2.2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
Macrophages play a central role in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they release a cascade of pro-inflammatory cytokines.[8][9] Measuring the inhibition of this cytokine release is a key indicator of anti-inflammatory activity.
Protocol 3: Measurement of TNF-α and IL-6 Release from LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (positive control)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well cell culture plate
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds or Dexamethasone.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Assess the viability of the remaining cells using an MTT or similar assay to rule out cytotoxicity as the cause of reduced cytokine levels.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 release.
-
Section 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising compounds from in vitro assays should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[10][11][12]
dot
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (Lambda, Type IV)
-
Sterile 0.9% saline
-
Plethysmometer
-
Test compounds
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg)
-
-
Administer the vehicle, Indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) as Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100
-
Expected Results:
A successful anti-inflammatory compound will show a dose-dependent reduction in paw edema compared to the vehicle control group. The efficacy can be compared to that of the standard drug, Indomethacin.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| Compound X | 10 | 0.65 ± 0.04 | 23.5 |
| Compound X | 30 | 0.45 ± 0.03 | 47.1 |
| Compound X | 100 | 0.32 ± 0.02 | 62.4 |
Section 4: Mechanistic Elucidation
For compounds demonstrating significant in vivo efficacy, further studies are warranted to elucidate the underlying mechanism of action.
dot
Caption: Potential targets in the inflammatory signaling pathway.
Further Mechanistic Studies May Include:
-
Western Blot Analysis: To investigate the effect of the compound on the expression of key inflammatory proteins such as COX-2, iNOS, and the phosphorylation of components of the NF-κB signaling pathway in LPS-stimulated macrophages.
-
Quantitative PCR (qPCR): To determine if the compound affects the mRNA expression of pro-inflammatory cytokines and enzymes.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in LPS-stimulated macrophages, as NO is another important mediator of inflammation.
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The strategic incorporation of fluorine and a trifluoromethyl group is anticipated to confer advantageous pharmacological properties. The systematic application of the protocols detailed in this guide will enable the efficient synthesis, characterization, and evaluation of new chemical entities based on this scaffold. A thorough investigation, from in vitro screening to in vivo efficacy and mechanistic studies, is crucial for identifying lead candidates with the potential for further preclinical and clinical development.
References
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
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Jialal I, Devaraj S, Venugopal SK. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. J Clin Endocrinol Metab. 2004;89(11):5593-7. Available from: [Link]
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Jaya A, Nisa F. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research. 2018;11(12):111-115. Available from: [Link]
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Wirleitner B, Schroecksnadel K, Winkler C, Schennach H, Fuchs D. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. J Transl Med. 2008;6:16. Available from: [Link]
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Jaya A, Nisa F. In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. 2018. Available from: [Link]
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Pérez-Herrera N, et al. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomed Pharmacother. 2024;175:116698. Available from: [Link]
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Chavan MJ, Wakte PS, Shinde DB. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Front Pharmacol. 2012;3:101. Available from: [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]
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Slideshare. Screening models for inflammatory drugs. Available from: [Link]
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Eze FI, Omeje EO. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. 2019;2(2):3-15. Available from: [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]
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International Journal of Pharmaceutical and Clinical Research. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. 2016;8(10):1413-1417. Available from: [Link]
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Jiao Y, et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Vis Exp. 2014;(88):e51624. Available from: [Link]
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Al-Hussain SA, et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals (Basel). 2024;17(5):630. Available from: [Link]
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ResearchGate. 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. 2023. Available from: [Link]
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Li Y, et al. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Front Immunol. 2022;13:861937. Available from: [Link]
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Bove SE, et al. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. J Vis Exp. 2009;(28):1283. Available from: [Link]
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Georgiev M, et al. Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Med (Plovdiv). 2013;55(3-4):63-9. Available from: [Link]
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PubMed. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Available from: [Link]
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ResearchGate. Development of indole derivatives as inhibitors targeting STING-dependent inflammation. 2023. Available from: [Link]
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O'Dwyer MJ, et al. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock. 2016;45(4):368-75. Available from: [Link]
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YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. 2023. Available from: [Link]
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Starostin KV, et al. The TRPV1 Channel Modulator Imidazo[1,2-a]Indole Derivative Exhibits Pronounced and Versatile Anti-Inflammatory Activity In Vivo. Int J Mol Sci. 2023;24(13):10986. Available from: [Link]
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Kour G, et al. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorg Chem. 2024;144:108091. Available from: [Link]
-
CoLab. 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. 2023. Available from: [Link]
-
Xu XT, et al. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Front Chem. 2020;8:289. Available from: [Link]
-
ACS Publications. Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C–F Bond Cleavage in a CF3 Group. 2022. Available from: [Link]
-
International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde. 2017;4(1). Available from: [Link]
-
DiVA portal. Synthesis of 5-Fluoroindole-5-13C. 2016. Available from: [Link]
-
ResearchGate. Treatment with 5-fluoro-2-oxindole increases the expression of HO-1 and NQO1 in the paws and/or spinal cords of mice with inflammatory pain. 2021. Available from: [Link]
-
RSC Publishing. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. 2023. Available from: [Link]
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ResearchGate. Design, synthesis, and characterization of indole derivatives. 2019. Available from: [Link]
-
mSphere. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. 2019;4(6):e00811-19. Available from: [Link]
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Experimental procedure for α-glucosidase inhibition assay with indole derivatives
Experimental Procedure for α-Glucosidase Inhibition Assay with Indole Derivatives
Abstract
This comprehensive application note provides a detailed protocol for the in vitro assessment of α-glucosidase inhibition by indole derivatives. α-Glucosidase inhibitors are a critical class of therapeutic agents for managing type 2 diabetes mellitus by delaying carbohydrate digestion and subsequently reducing postprandial hyperglycemia.[1][2][3] The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, and its derivatives have shown significant potential as α-glucosidase inhibitors.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology, an explanation of the scientific principles behind the assay, and guidance on data analysis and interpretation.
Introduction: The Scientific Rationale
α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in carbohydrate metabolism. It catalyzes the cleavage of glycosidic bonds in complex carbohydrates, breaking them down into absorbable monosaccharides like glucose.[2][6][7] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. By slowing down carbohydrate digestion, α-glucosidase inhibitors effectively blunt the sharp increase in blood glucose levels that occurs after a meal (postprandial hyperglycemia).[3][8][9]
Acarbose, an established α-glucosidase inhibitor, is widely used in clinical practice and serves as a standard positive control in screening assays.[1][10][11] However, the search for novel, more potent, and safer inhibitors continues. Indole and its derivatives have emerged as a promising class of compounds due to their structural diversity and demonstrated biological activities, including potent α-glucosidase inhibition.[4][5][12][13]
This protocol details a robust and reproducible colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.[14][15] The enzymatic hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product, which can be quantified spectrophotometrically at 405 nm.[14][16] The intensity of the yellow color is directly proportional to the enzyme's activity, and a decrease in color formation in the presence of a test compound, such as an indole derivative, indicates inhibition.
Experimental Workflow Overview
The following diagram illustrates the key stages of the α-glucosidase inhibition assay.
Caption: A flowchart of the key steps in the α-glucosidase inhibition assay.
Materials and Reagents
Equipment
-
96-well microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Calibrated single and multichannel micropipettes
-
Vortex mixer
-
Analytical balance
-
pH meter
Reagents and Chemicals
| Reagent | Supplier | Grade | Notes |
| α-Glucosidase (from Saccharomyces cerevisiae) | Sigma-Aldrich | Enzyme Grade | Store at -20°C. |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich | Analytical Grade | Substrate for the enzyme. Store at -20°C, protected from light. |
| Acarbose | Sigma-Aldrich | Pharmaceutical Grade | Positive control. Store at room temperature. |
| Indole Derivatives | User-provided | High Purity | Test compounds. |
| Potassium Phosphate Monobasic (KH₂PO₄) | Fisher Scientific | ACS Grade | For buffer preparation. |
| Potassium Phosphate Dibasic (K₂HPO₄) | Fisher Scientific | ACS Grade | For buffer preparation. |
| Sodium Carbonate (Na₂CO₃) | Sigma-Aldrich | ACS Grade | To stop the enzymatic reaction. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | ACS Spectrophotometric Grade | Solvent for dissolving test compounds. |
| Deionized Water (ddH₂O) | In-house | Type 1 Ultrapure | Used for all aqueous solutions. |
Preparation of Reagents
Causality Behind Experimental Choices: The concentrations and pH of the buffers are optimized for the activity of α-glucosidase from Saccharomyces cerevisiae. The use of DMSO is necessary for dissolving many organic compounds like indole derivatives, but its final concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
0.1 M Potassium Phosphate Buffer (pH 6.8)
-
Prepare a 0.1 M solution of potassium phosphate monobasic (KH₂PO₄) in deionized water.
-
Prepare a 0.1 M solution of potassium phosphate dibasic (K₂HPO₄) in deionized water.
-
To the 0.1 M KH₂PO₄ solution, slowly add the 0.1 M K₂HPO₄ solution while monitoring the pH with a calibrated pH meter until a pH of 6.8 is reached.
-
Store the buffer at 4°C.
α-Glucosidase Solution (0.5 U/mL)
-
Allow the lyophilized α-glucosidase to equilibrate to room temperature.
-
Prepare the enzyme solution fresh on the day of the experiment.
-
Dissolve the required amount of α-glucosidase in ice-cold 0.1 M potassium phosphate buffer (pH 6.8) to achieve a final concentration of 0.5 U/mL.
-
Keep the enzyme solution on ice throughout the experiment.
pNPG Substrate Solution (5 mM)
-
Dissolve an appropriate amount of pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to obtain a 5 mM solution.
-
This solution should be prepared fresh and protected from light to prevent degradation.
Indole Derivative Stock Solutions
-
Dissolve the indole derivatives in 100% DMSO to prepare stock solutions (e.g., 10 mg/mL or 10 mM).
-
From these stock solutions, prepare a series of dilutions in 0.1 M potassium phosphate buffer (pH 6.8) to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 1%.
Acarbose (Positive Control) Solution
-
Prepare a stock solution of acarbose in 0.1 M potassium phosphate buffer (pH 6.8).
-
Further dilute this stock solution with the same buffer to create a range of concentrations for generating a dose-response curve.
Sodium Carbonate Solution (0.1 M)
-
Dissolve an appropriate amount of Na₂CO₃ in deionized water to make a 0.1 M solution.
-
This solution is used to terminate the enzymatic reaction by increasing the pH, which denatures the enzyme and enhances the color of the p-nitrophenol product.[17]
Experimental Protocol: Step-by-Step
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of several compounds.
-
Plate Setup:
-
Design a plate map to include blanks, a negative control (100% enzyme activity), a positive control (acarbose), and the test indole derivatives at various concentrations.
-
A typical setup for each condition should be performed in triplicate.
-
-
Assay Procedure:
-
In the appropriate wells of a 96-well plate, add 50 µL of 0.1 M potassium phosphate buffer (pH 6.8).
-
Add 10 µL of the indole derivative solution (or acarbose solution for the positive control, or buffer with the corresponding DMSO concentration for the negative control) to the respective wells.
-
Add 10 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells. To the blank wells, add 10 µL of 0.1 M potassium phosphate buffer.
-
Mix the contents of the wells gently by tapping the plate.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.[17]
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 20 µL of the 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.[17] The incubation time can be adjusted based on enzyme activity and desired signal strength, but should be kept consistent across all experiments.
-
-
Reaction Termination and Absorbance Measurement:
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control = Absorbance of the negative control (enzyme + buffer + substrate) - Absorbance of the blank (buffer + substrate)
-
A_sample = Absorbance of the test sample (enzyme + inhibitor + substrate) - Absorbance of the sample blank (inhibitor + buffer + substrate)
Determination of IC₅₀ Value
The IC₅₀ value is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.[18][19]
-
Test a series of concentrations for each indole derivative.
-
Calculate the percentage inhibition for each concentration.
-
Plot a dose-response curve with the inhibitor concentration on the x-axis (usually on a logarithmic scale) and the percentage inhibition on the y-axis.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[20][21]
Example Data Presentation
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Indole Deriv. A | 1 | 15.2 ± 2.1 | |
| 5 | 35.8 ± 3.5 | ||
| 10 | 52.1 ± 4.2 | 9.5 | |
| 25 | 78.9 ± 2.9 | ||
| 50 | 95.3 ± 1.8 | ||
| Acarbose | 100 | 20.5 ± 2.8 | |
| 250 | 48.9 ± 3.1 | ||
| 500 | 75.2 ± 4.5 | 255.6 | |
| 750 | 88.1 ± 2.4 | ||
| 1000 | 96.4 ± 1.5 |
Kinetic Analysis of Inhibition (Optional but Recommended)
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), a kinetic study can be performed.[22][23][24][25] This involves measuring the rate of the reaction at various substrate (pNPG) concentrations in the absence and presence of different concentrations of the indole derivative. The data can then be analyzed using Lineweaver-Burk plots to determine the mode of inhibition.[24]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low absorbance in the negative control | 1. Inactive enzyme.[26][27]2. Degraded substrate.3. Incorrect buffer pH. | 1. Use a fresh aliquot of the enzyme; ensure proper storage at -20°C.2. Prepare fresh pNPG solution; protect from light.3. Verify the pH of the phosphate buffer is 6.8. |
| High absorbance in the blank | 1. Contamination of reagents.2. Spontaneous degradation of pNPG. | 1. Use fresh, high-purity reagents.2. Prepare pNPG solution fresh for each experiment. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations. | 1. Ensure pipettes are calibrated and use proper pipetting technique.2. Gently tap the plate to mix after adding each reagent.3. Ensure the incubator maintains a stable temperature of 37°C. |
| Test compound precipitates in the well | Poor solubility of the indole derivative in the final assay buffer. | 1. Increase the initial DMSO concentration slightly (but not exceeding a final concentration of 1-2% in the well).2. Test a lower concentration range of the compound. |
Conclusion
This application note provides a validated and detailed protocol for screening and characterizing indole derivatives as potential α-glucosidase inhibitors. Adherence to this methodology will ensure the generation of reliable and reproducible data, which is crucial for the early stages of drug discovery and development in the context of type 2 diabetes. The flexibility of this assay allows for high-throughput screening of large compound libraries, as well as more in-depth mechanistic studies of promising lead candidates.
References
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National Center for Biotechnology Information. (n.d.). Alpha Glucosidase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]
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Zhang, Y., et al. (2021). Oleanolic acid indole derivatives as novel α-glucosidase inhibitors: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 107, 104580. [Link]
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GeneOnline News. (2025, November 7). New Indole Thiosemicarbazones Synthesized as Potential Alpha-Glucosidase Inhibitors for Blood Sugar Regulation. [Link]
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Bischoff, H. (1995). The mechanism of alpha-glucosidase inhibition in the management of diabetes. Hormone and Metabolic Research, 27(S1), 23-28. [Link]
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Segura Campos, M. R. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. Protocols.io. [Link]
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Patsnap Synapse. (2025, March 11). What are the therapeutic applications for α-glucosidase inhibitors?. [Link]
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Feng, Y., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 42, e123421. [Link]
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Oishi, Y., et al. (2020). Kinetic analysis of inhibition of α-glucosidase by leaf powder from Morus australis and its component iminosugars. Bioscience, Biotechnology, and Biochemistry, 84(10), 2149-2156. [Link]
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ResearchGate. (n.d.). Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and.... [Link]
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Avula, S. K., et al. (2020). Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors. Revista Brasileira de Farmacognosia, 30, 774-782. [Link]
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Dadashpour, S., et al. (2015). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Journal of Reports in Pharmaceutical Sciences, 4(2), 143-149. [Link]
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Taha, M., et al. (2020). Design, Synthesis, and Biological Evaluation of New Indole-Acrylamide-1,2,3-Triazole Derivatives as Potential α-Glucosidase Inhibitors. Journal of Heterocyclic Chemistry, 57(12), 4279-4289. [Link]
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Scheen, A. J. (2003). Is there a role for alpha-glucosidase inhibitors in the prevention of type 2 diabetes mellitus?. Drugs, 63(10), 933-951. [Link]
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Chen, Q., et al. (2023). Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. Molecules, 28(14), 5363. [Link]
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Bio-protocol. (2020). Anti-α-Glucosidase Assay. [Link]
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Al-Ishaq, R. K., et al. (2022). Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. Molecules, 27(15), 4976. [Link]
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Srisawat, T., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Plants, 10(1), 123. [Link]
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ResearchGate. (n.d.). Kinetic study of α-glucosidase inhibition by compounds 9i. [Link]
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Johnston, P. S., et al. (1998). Advantages of α-Glucosidase Inhibition as Monotherapy in Elderly Type 2 Diabetic Patients. The Journals of Gerontology: Series A, 53(5), M339-M345. [Link]
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Kaze, D. A., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry, 15(1), 3. [Link]
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Balfour, J. A., & McTavish, D. (1996). Acarbose: an alpha-glucosidase inhibitor. Drugs & Aging, 9(4), 282-298. [Link]
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Wikipedia. (2023, November 29). IC50. [Link]
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ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. [Link]
-
National Center for Biotechnology Information. (n.d.). IC50-to-Ki converter. [Link]
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Pitaloka, D. A. B., et al. (2018). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Current Research in Nutrition and Food Science, 6(3), 634-644. [Link]
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Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6743-6749. [Link]
-
Yin, M., et al. (2014). Safety and efficacy of acarbose in the treatment of diabetes in Chinese patients. Therapeutics and Clinical Risk Management, 10, 367-375. [Link]
-
ResearchGate. (n.d.). α-Glucosidase inhibitory activities a standard acarbose, b.... [Link]
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Sremac, M., et al. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. International Journal of Molecular Sciences, 24(13), 10837. [Link]
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ResearchGate. (2019, September 9). Why is there no yellow formation? (Alpha Glucosidase inhibtion assay)?. [Link]
-
ResearchGate. (2023, March 27). Facing problem in alpha glucosidase assay?. [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of 5-Fluoro-2-(trifluoromethyl)-1H-indole Based PROTACs
Introduction: Targeting Protein Degradation with Precision
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules consist of a "warhead" that binds to the POI, an E3 ubiquitin ligase ligand, and a linker that connects the two.[2] By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[3] This event-driven mechanism offers a distinct advantage over traditional inhibitors, enabling the targeting of previously "undruggable" proteins and potentially overcoming resistance mechanisms.[1]
The 5-fluoro-2-(trifluoromethyl)-1H-indole scaffold is a compelling warhead for PROTAC design. The indole core is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. The incorporation of a fluorine atom and a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive, in-depth technical overview of the synthesis, characterization, and biological evaluation of PROTACs based on this promising scaffold, with a particular focus on targeting the epigenetic reader protein BRD4, a well-established therapeutic target in oncology.[4][5]
Strategic Design of a this compound Based PROTAC
The rational design of a PROTAC is paramount to its success. Our design strategy for a BRD4-targeting PROTAC, designated as PROTAC-Indole-1 , involves three key components:
-
Warhead: this compound functionalized with a terminal alkyne at the 3-position. This allows for a "clickable" handle for linker attachment.
-
E3 Ligase Ligand and Linker: A commercially available pomalidomide-PEG3-azide conjugate. Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ligase, and the PEG3 linker provides sufficient length and flexibility to facilitate the formation of a stable ternary complex.[6]
-
Coupling Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and highly efficient "click chemistry" reaction, will be employed to conjugate the warhead and the E3 ligase ligand-linker moiety.[7][8]
The following diagram illustrates the overall synthetic strategy:
Caption: Overall workflow for the synthesis and evaluation of PROTAC-Indole-1.
Part 1: Synthesis of the Functionalized Warhead
The synthesis of the 3-ethynyl-5-fluoro-2-(trifluoromethyl)-1H-indole warhead is a multi-step process that begins with the construction of the indole core, followed by functionalization at the C3 position.
Protocol 1.1: Synthesis of this compound
The Leimgruber-Batcho indole synthesis is a reliable and scalable method for the preparation of the indole core from o-nitrotoluene precursors.
Step 1: Enamine Formation
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equiv.) and pyrrolidine (0.2 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine, which is often a deep red solid. This intermediate is typically used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a mixture of ethanol and acetic acid.
-
Add iron powder (5.0 equiv.) portion-wise while maintaining the temperature below 40 °C.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 1.2: Functionalization of the Indole Core
With the indole core in hand, the next step is to introduce a "clickable" alkyne handle at the 3-position. This can be achieved via a Vilsmeier-Haack formylation followed by a one-carbon homologation.
Step 1: Vilsmeier-Haack Formylation
-
In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 equiv.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes.
-
Add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield 3-formyl-5-fluoro-2-(trifluoromethyl)-1H-indole.
Step 2: Seyferth-Gilbert Homologation to the Terminal Alkyne
-
To a solution of 3-formyl-5-fluoro-2-(trifluoromethyl)-1H-indole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C, then add the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford 3-ethynyl-5-fluoro-2-(trifluoromethyl)-1H-indole .
Part 2: Synthesis of the Final PROTAC Molecule
The final step in the synthesis of PROTAC-Indole-1 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the warhead with the E3 ligase ligand-linker moiety.
Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of 3-ethynyl-5-fluoro-2-(trifluoromethyl)-1H-indole (1.0 equiv.) and Pomalidomide-PEG3-azide (1.1 equiv.) in a 2:1 mixture of t-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv.).
-
To this mixture, add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv.).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC-Indole-1 .
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| Enamine Formation | 4-fluoro-2-nitrotoluene, DMF-DMA, pyrrolidine | DMF | 110 °C | >90% (crude) |
| Reductive Cyclization | Enamine, Iron powder | Ethanol/Acetic Acid | 80 °C | 60-70% |
| Vilsmeier-Haack | This compound, POCl₃, DMF | DCM | 0 °C to RT | 70-80% |
| Seyferth-Gilbert | 3-formyl-indole, Bestmann-Ohira reagent, KHMDS | THF | -78 °C to RT | 50-60% |
| CuAAC Coupling | Alkyne-warhead, Azide-linker, CuSO₄, Na-Ascorbate | t-BuOH/H₂O | Room Temp | 40-60% |
Table 1: Summary of synthetic steps and typical yields for PROTAC-Indole-1.
Part 3: Physicochemical Characterization of PROTAC-Indole-1
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized PROTAC.
Protocol 3.1: Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final PROTAC and all intermediates.
-
¹⁹F NMR is particularly useful for confirming the presence of the fluorine and trifluoromethyl groups.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized PROTAC, confirming its elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical HPLC should be performed to assess the purity of the final compound. A purity of >95% is generally required for biological assays.
-
Part 4: Biological Evaluation of PROTAC-Indole-1
The primary biological evaluation of a PROTAC involves assessing its ability to induce the degradation of the target protein in a cellular context. For PROTAC-Indole-1 , we will evaluate its ability to degrade BRD4 in a relevant cancer cell line (e.g., HeLa or a leukemia cell line such as MV4-11).
Protocol 4.1: Western Blot Analysis of BRD4 Degradation
Western blotting is a standard technique to semi-quantitatively measure changes in protein levels.
Step 1: Cell Culture and Treatment
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-Indole-1 (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
Step 2: Cell Lysis and Protein Quantification
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
Step 3: SDS-PAGE and Western Blotting
-
Normalize the protein samples and denature them by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Analysis
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control band intensity. Plot the normalized BRD4 levels against the concentration of PROTAC-Indole-1 to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
Caption: Mechanism of PROTAC-Indole-1 mediated degradation of BRD4.
Conclusion and Future Directions
This guide provides a detailed framework for the synthesis and evaluation of a novel PROTAC based on the this compound warhead. The successful execution of these protocols will yield a potent and selective degrader of BRD4, providing a valuable tool for chemical biology and a potential starting point for therapeutic development. Future work could involve optimizing the linker length and composition, exploring different E3 ligase ligands to potentially alter the degradation profile and tissue specificity, and expanding the application of this versatile warhead to other protein targets.
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Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate. [Link]
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Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]
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Click chemistry in the development of PROTACs. National Institutes of Health. [Link]
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Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. National Institutes of Health. [Link]
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Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Royal Society of Chemistry. [Link]
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General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. [Link]
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Click chemistry in the development of PROTACs. Royal Society of Chemistry. [Link]
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Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
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Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells. National Institutes of Health. [Link]
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Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. National Institutes of Health. [Link]
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Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C–F Bond Cleavage in a CF3 Group. ACS Publications. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. National Institutes of Health. [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]
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Novel approaches for the rational design of PROTAC linkers. National Institutes of Health. [Link]
-
Application of mass spectrometry for the advancement of PROTACs. National Institutes of Health. [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Cambridge Open Engage. [Link]
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Direct-to-Biology Enabled Molecular Glue Discovery. ACS Publications. [Link]
-
5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. National Institutes of Health. [Link]
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Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS 3 , Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. MDPI. [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health. [Link]
-
Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. National Institutes of Health. [Link]
-
The regiochemically flexible functionalization of fluoro-and trifluoromethyl-substituted indoles. Infoscience. [Link]
-
Synthesis and Antitumor Activities of 3-Substituted-5-FLuoro-1,2-dihydro-3H-indol-2-ones. wjpr.net. [Link]
-
5-Fluoro-3-(1H-indol-3-ylmethyl). National Institutes of Health. [Link]
-
Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. PrepChem. [Link]
-
Selective perfluoroalkylation and defluorination functionalization of indoles. Royal Society of Chemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijptonline.com. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Royal Society of Chemistry. [Link]
-
[3+2] cycloaddition for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids. Royal Society of Chemistry. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Studies on the Vilsmeier-Haack reaction. IV. Convenient synthesis of 2,2'-anhydro-1- -D-arabinofuranosylcytosine (2,2'-cyclocytidine) and its derivatives. National Institutes of Health. [Link]
-
Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann-Martius-Type Rearrangement. National Institutes of Health. [Link]
-
Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ResearchGate. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). ResearchGate. [Link]
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- 8. The regiochemically flexible functionalization of fluoro-and trifluoromethyl-substituted indoles [infoscience.epfl.ch]
Application Note & Protocol: Strategic Scale-Up Synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole for Preclinical Studies
Abstract
This technical guide provides a comprehensive framework for the scale-up synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole, a key heterocyclic scaffold in contemporary drug discovery. Recognizing the critical need for robust and scalable synthetic routes to support preclinical development, this document delineates a strategic approach centered on the venerable yet highly effective Fischer indole synthesis. We will explore the rationale behind this selection, detailing the mechanistic underpinnings and providing a step-by-step protocol for its execution on a multi-gram scale. Furthermore, this guide emphasizes critical considerations for process safety, impurity control, and adherence to the principles of Good Manufacturing Practice (GMP) to ensure the consistent production of high-quality Active Pharmaceutical Ingredient (API) for preclinical evaluation.
Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The presence of a trifluoromethyl group, in particular, can significantly enhance these effects. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents. As drug candidates progress from discovery to preclinical trials, the demand for larger quantities of high-purity material necessitates a shift from bench-scale synthesis to a robust and scalable manufacturing process. This transition is fraught with challenges, including thermal management, mixing efficiency, and altered impurity profiles.[2]
Strategic Selection of the Synthetic Route: A Comparative Analysis
Several methods exist for the synthesis of the indole core, including the Leimgruber-Batcho, Bischler, and various transition-metal-catalyzed approaches.[1][2][3] For the industrial-scale production of fluorinated indoles, the Leimgruber-Batcho and Fischer indole syntheses are often the most viable options.[2][4]
| Synthetic Route | Advantages | Disadvantages | Scalability |
| Fischer Indole Synthesis | Robust, versatile, well-established, cost-effective starting materials.[1][3][5] | Can require harsh acidic conditions, potential for side reactions.[3] | Excellent, with established industrial precedent.[2][5] |
| Leimgruber-Batcho Synthesis | Milder reaction conditions, high yields.[1][2][3] | Requires substituted 2-nitrotoluenes which may not be readily available.[1][2] | Good, often favored for specific substitution patterns.[4] |
| Transition-Metal Catalysis | High efficiency, excellent functional group tolerance.[6][7] | Catalyst cost and removal, sensitivity to reaction conditions.[3] | Can be challenging due to catalyst lifecycle and cost. |
After careful consideration, the Fischer indole synthesis is selected as the preferred route for the scale-up of this compound. Its robustness, the commercial availability of the required precursors, and its proven track record in industrial applications make it the most pragmatic choice for preclinical manufacturing.[1][5]
The Fischer Indole Synthesis: Mechanistic Insights
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone.[5][8][9] The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The reaction initiates with the condensation of (4-fluorophenyl)hydrazine with 1,1,1-trifluoroacetone to form the corresponding hydrazone.[5][9]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[9]
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step to create the indole scaffold.[5][8]
-
Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and eliminates ammonia to yield the aromatic indole.[9]
Scale-Up Protocol for this compound
This protocol is designed for a multi-gram scale synthesis and should be performed by trained personnel in a controlled environment, adhering to all institutional safety guidelines.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| (4-fluorophenyl)hydrazine hydrochloride | 98% | Commercially Available |
| 1,1,1-trifluoroacetone | 98% | Commercially Available |
| Polyphosphoric acid (PPA) | 115% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| 10 L Jacketed Glass Reactor | with overhead stirrer, reflux condenser, and temperature probe | Standard laboratory supplier |
| Rotary Evaporator | Standard laboratory supplier | |
| Buchner Funnel and Flask | Standard laboratory supplier | |
| High-Performance Liquid Chromatography (HPLC) | with UV detector | Standard laboratory supplier |
Experimental Procedure
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Comprehensive Analytical Strategies for the Purity Assessment of 5-Fluoro-2-(trifluoromethyl)-1H-indole
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Imperative for Purity in Fluorinated Indole Scaffolds
5-Fluoro-2-(trifluoromethyl)-1H-indole is a halogenated indole derivative of significant interest in pharmaceutical research and development. The unique combination of a fluorine atom on the benzene ring and a trifluoromethyl group at the 2-position imparts distinct physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2][3] These characteristics make it a valuable building block for novel therapeutic agents.
The purity of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Even minute impurities can possess undesirable toxicological properties or affect the stability and manufacturability of the final drug product. Therefore, robust and validated analytical methods are essential to ensure that the substance meets stringent purity requirements.
This guide provides a comprehensive overview of the analytical methodologies for the purity assessment of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering both theoretical insights and detailed, field-proven protocols. The approach integrates chromatographic techniques for separation, spectroscopic methods for identification, and a validation framework grounded in the International Council for Harmonisation (ICH) guidelines.[4][5]
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before commencing any analytical work.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | 5-fluoro-2-(trifluoromethyl)indole | [6] |
| CAS Number | 924627-03-2 / 1007235-33-7 | [6][7] |
| Molecular Formula | C₉H₅F₄N | [6] |
| Molecular Weight | 203.14 g/mol | [6] |
| Appearance | White to off-white crystalline powder | General Knowledge |
Integrated Analytical Workflow for Purity Determination
A multi-faceted approach is required for a complete purity profile. No single technique is sufficient. The primary goal is to separate all potential impurities from the main compound, identify them, and accurately quantify the main peak. The following workflow illustrates an integrated strategy.
Caption: Integrated workflow for purity assessment of this compound.
Chromatographic Methods for Impurity Profiling
Chromatography is the cornerstone of purity analysis, designed to separate the main compound from process-related impurities and potential degradants.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the workhorse for non-volatile, polar to moderately non-polar compounds like fluorinated indoles. A C18 column is selected as the stationary phase due to its versatility and hydrophobicity, which provides good retention for the indole ring system. A gradient elution (changing mobile phase composition over time) is chosen over an isocratic one. This is critical because process impurities can have a wide range of polarities; a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted as sharp peaks within a reasonable runtime. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is standard practice to suppress the ionization of any acidic or basic functional groups, leading to better peak shape and reproducibility.[8][9] UV detection is selected based on the chromophoric nature of the indole nucleus.
-
Instrumentation & Column:
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm particle size) or equivalent.
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic Acid (FA), analytical grade (≥98%).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40% to 95% B; 25-30 min: 95% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm (based on typical indole absorbance)[8] |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.
-
Dilute this stock solution to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis & Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate assay, quantification against a certified reference standard is required (see Section 6).
-
Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis. The trifluoromethyl group enhances the volatility of the indole, making it amenable to GC analysis. Coupling with a Mass Spectrometry (MS) detector allows for the confident identification of unknown peaks by comparing their mass spectra to libraries like NIST.[10]
-
Instrumentation & Column:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40 - 500 m/z |
-
Sample Preparation:
-
Prepare a ~1.0 mg/mL solution of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Spectroscopic Methods for Structural Confirmation
While chromatography separates impurities, spectroscopy is required to confirm the identity of the main peak and elucidate the structures of unknown impurities.
Mass Spectrometry (MS)
Trustworthiness: MS provides the molecular weight of the analyte and its fragments. When coupled with LC or GC, it is a powerful tool for impurity identification. For this compound (MW = 203.14), the molecular ion peak [M+H]⁺ in positive ion mode ESI-LC-MS would be expected at m/z 204.05. Any other detected masses could correspond to impurities or degradation products.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR is the definitive technique for structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Will show the protons on the aromatic and pyrrole rings.
-
¹³C NMR: Will show all unique carbon atoms.
-
¹⁹F NMR: This is particularly powerful. It will show two distinct signals: one for the fluorine atom at the 5-position and another for the trifluoromethyl group at the 2-position. The chemical shifts and coupling constants (J-couplings) between ¹⁹F, ¹H, and ¹³C nuclei provide unambiguous proof of the structure.[12][13][14] The high sensitivity and large chemical shift range of ¹⁹F NMR make it excellent for detecting and quantifying fluorine-containing impurities that might be difficult to resolve by other methods.[15]
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: High-field NMR spectrometer (400 MHz or higher).
-
Experiments:
-
Acquire standard 1D spectra for ¹H, ¹³C{¹H}, and ¹⁹F{¹H}.
-
If necessary, run 2D correlation experiments (e.g., COSY, HSQC, HMBC) to assign all signals and confirm connectivity.
-
| Nucleus | Expected Chemical Shift Region (ppm) | Key Information |
| ¹H | 6.5 - 8.5 (Aromatic/Pyrrole), ~11.0 (N-H) | Confirms proton environment and substitution pattern. |
| ¹³C | 100 - 140 | Confirms carbon backbone. The CF₃ carbon will appear as a quartet due to ¹JCF coupling. |
| ¹⁹F | -60 to -70 (for Ar-CF₃), -110 to -130 (for Ar-F) | Provides two distinct signals confirming the presence and chemical environment of both fluorine moieties. |
Method Validation: Ensuring a Self-Validating System
An analytical method is only useful if it is proven to be reliable. Validation demonstrates that the method is suitable for its intended purpose, as mandated by regulatory bodies.[16] The following framework is based on the ICH Q2(R1) guideline.[4][5]
Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Peak for main compound is spectrally pure (PDA detector). Resolution > 2 between main peak and closest impurity. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 for a plot of concentration vs. peak area. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. For impurities: From reporting threshold to 120% of the specification.[4] |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when tested on different days, with different analysts, or on different equipment. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; with acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Forced Degradation (Stress Testing)
Trustworthiness: Forced degradation studies are essential to develop a stability-indicating analytical method.[17] By intentionally degrading the sample, we can identify likely degradation products and ensure the chosen analytical method (e.g., HPLC) can separate these new peaks from the parent compound. This demonstrates the method's specificity and stability-indicating power.[18]
Caption: Flowchart for conducting forced degradation studies.
-
Prepare Solutions: Prepare solutions of the compound (~0.1 mg/mL) in the stress media. Also, expose the solid powder to thermal and photolytic stress.
-
Stress Conditions:
-
Acid: 0.1 M HCl at 60 °C for 24 hours.
-
Base: 0.1 M NaOH at room temperature for 4 hours (indoles can be sensitive to strong base).[19]
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample in an oven at 80 °C for 48 hours.
-
Photolytic: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: After exposure, neutralize the acidic and basic samples if necessary. Dilute all samples to the target concentration and analyze by the validated HPLC method with a PDA and/or MS detector.
-
Evaluation: Aim for 5-20% degradation. If degradation is excessive, reduce the stress time or temperature. Assess peak purity of the parent peak and resolution between the parent and degradant peaks.
Conclusion
The purity assessment of this compound requires a systematic and multi-technique approach. A validated, stability-indicating RP-HPLC method serves as the primary tool for separating and quantifying impurities. This is complemented by GC-MS for volatile components and powerful spectroscopic techniques like MS and NMR for unequivocal structural confirmation. By adhering to the principles and protocols outlined in this guide, which are grounded in ICH guidelines, researchers and drug development professionals can generate reliable, defensible data, ensuring the quality, safety, and efficacy of this important pharmaceutical intermediate.
References
- 1. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. parchem.com [parchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. ijeab.com [ijeab.com]
- 11. Frontiers | Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids [frontiersin.org]
- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole
Introduction
Welcome to the technical support center for the synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole. This molecule is a highly valuable heterocyclic building block in medicinal chemistry and drug development. The incorporation of both a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
However, the synthesis of this indole derivative is often plagued by low yields, stemming from the electronic properties of the starting materials and the harsh conditions required for cyclization. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Fischer Indole Synthesis pathway.
Q1: My initial hydrazone formation step is low-yielding. What's going wrong?
Answer: The formation of the phenylhydrazone from 4-fluorophenylhydrazine and a trifluoromethyl ketone (e.g., ethyl trifluoroacetoacetate) is the crucial first step. Low yields here are often due to reagent purity, improper pH, or side reactions.
-
Causality: The nitrogen in 4-fluorophenylhydrazine is nucleophilic, but the carbonyl carbon in ethyl trifluoroacetoacetate is rendered highly electrophilic by the adjacent trifluoromethyl group. While this should favor the reaction, the hydrazine is also susceptible to oxidation, and the reaction is reversible.
-
Troubleshooting Steps:
-
Reagent Quality: 4-fluorophenylhydrazine can degrade upon storage. Use a freshly opened bottle or purify it via recrystallization before use. Ensure your ketone and solvent are anhydrous.
-
pH Control: Hydrazone formation is typically catalyzed by a small amount of acid.[1][2] The reaction is often performed in a solvent like ethanol with a catalytic amount of acetic acid. Without acid, the reaction is slow. With too much strong acid, the hydrazine nitrogen becomes protonated and non-nucleophilic.
-
Temperature: Perform the condensation at room temperature or with gentle heating (40-50°C). Overheating can lead to decomposition of the hydrazine.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC). The hydrazone product should have a different Rf value than the starting materials. Once the starting material is consumed, proceed to the next step. Isolating the hydrazone is often unnecessary and can lead to yield loss; a one-pot approach is usually more efficient.[2]
-
Q2: The Fischer cyclization step results in a complex mixture or significant tar formation. How can I improve this?
Answer: This is the most common and critical challenge. The cyclization involves an acid-catalyzed[1][1]-sigmatropic rearrangement, which can be difficult and require high temperatures.[1][3] The electron-withdrawing nature of the fluorine and trifluoromethyl groups can deactivate the system, and the harsh conditions can cause decomposition.
-
Causality: Strong acids like polyphosphoric acid (PPA) or sulfuric acid are often used to drive the reaction, but they can also promote polymerization and degradation of the electron-rich indole product.[1]
-
Troubleshooting & Optimization:
-
Choice of Acid Catalyst: This is the most critical parameter. A less aggressive acid may provide a cleaner reaction, albeit potentially requiring longer reaction times or higher temperatures.
-
Temperature Control: This step requires heat, often in the range of 80-150°C. It is crucial to find the optimal temperature. Start at the lower end of the range and slowly increase while monitoring by TLC. A sudden darkening of the reaction mixture often indicates decomposition.
-
Solvent Choice: When using catalysts like PPA, the reaction is often run neat. With other acids, high-boiling solvents like toluene, xylene, or acetic acid can be used.[2]
-
Reaction Time: Do not assume longer is better. Once the product is formed, prolonged exposure to harsh acidic conditions can degrade it. Monitor the reaction and quench it as soon as the product peak is maximized.
-
Table 1: Comparison of Fischer Cyclization Conditions
| Catalyst | Solvent | Typical Temperature | Common Issues | Potential Advantages |
| Polyphosphoric Acid (PPA) | Neat | 100-140°C | High viscosity, difficult workup, charring | Strong dehydrating agent, effective |
| H₂SO₄ / Acetic Acid | Acetic Acid | 80-110°C | Sulfonation side products, degradation | Readily available, homogenous solution |
| Zinc Chloride (ZnCl₂) | Toluene / Xylene | 110-140°C | Can be sluggish, requires anhydrous conditions | Milder than PPA, less charring |
| Boron Trifluoride (BF₃) | Dichloromethane | Room Temp to 40°C | Gaseous reagent, requires specialized handling | Can work at much lower temperatures |
Q3: My final product is difficult to purify and the yield after chromatography is very low. What are the best practices for purification?
Answer: Purification can be challenging due to the product's potential instability on silica gel and the presence of closely-eluting impurities.
-
Causality: Indoles can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[5] Furthermore, incomplete cyclization or side reactions can produce isomers or related heterocycles that are difficult to separate.
-
Purification Protocol:
-
Workup: After quenching the reaction (e.g., by pouring it onto ice and neutralizing with a base like NaOH or NaHCO₃), perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove water-soluble impurities.
-
Column Chromatography:
-
Stationary Phase: If you observe streaking or product loss on standard silica gel, consider using deactivated silica. This can be prepared by adding 1-2% triethylamine to your eluent system. Alternatively, alumina (neutral or basic) can be a good choice.[5]
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point.[6] Use TLC to determine the optimal solvent ratio that gives good separation between your product and impurities.
-
Loading: For viscous crude oils, use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column.
-
-
Recrystallization: If the purified product is a solid and you have obtained a sufficient quantity, recrystallization can be an excellent final purification step to remove minor impurities and obtain a crystalline product.[5]
-
Visualizing the Workflow and Troubleshooting
Diagram 1: Fischer Indole Synthesis Workflow
This diagram outlines the key stages of the synthesis, highlighting the steps where yield loss is most common.
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving low-yield problems.
Caption: Decision tree for troubleshooting low yields in the synthesis.
Alternative Synthetic Strategy: Domino Trifluoromethylation/Cyclization
When the Fischer synthesis proves intractable, modern methods can provide a more efficient route. A domino trifluoromethylation/cyclization of a 2-alkynylaniline derivative is a powerful alternative.[7]
-
Mechanism Overview: This method uses a copper-trifluoromethyl reagent (CuCF₃), often derived from fluoroform, to add a CF₃ group across the alkyne of a suitably protected 2-alkynylaniline. The resulting intermediate undergoes a spontaneous 5-endo-dig cyclization to form the indole ring. This approach avoids the harsh acidic conditions and high temperatures of the Fischer synthesis.
-
Advantages:
-
Milder reaction conditions.
-
High regioselectivity for the placement of the CF₃ group.
-
Often proceeds in higher yields for electronically challenging substrates.
-
-
Considerations:
-
Requires the synthesis of the 2-alkynylaniline starting material.
-
The trifluoromethylating reagent and copper catalyst may require specialized handling.
-
Experimental Protocol: Domino Trifluoromethylation/Cyclization
This is a representative protocol based on literature precedents and should be adapted and optimized for the specific substrate.[7]
-
Starting Material: Prepare N-protected 2-ethynyl-4-fluoroaniline. An N-tosyl or N-mesyl protecting group is often crucial for successful cyclization.[7]
-
Reaction Setup: To a solution of the N-protected 2-ethynyl-4-fluoroaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add the fluoroform-derived CuCF₃ reagent (approx. 1.5 eq) and a ligand such as TMEDA under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60-80°C) and monitor by TLC or LC-MS.
-
Workup & Deprotection: Upon completion, quench the reaction and extract the N-protected product. The protecting group (e.g., tosyl) can then be cleaved under appropriate basic conditions to yield the final this compound.
-
Purification: Purify the final product using the column chromatography methods described previously.
References
-
DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Technical Support Center: Optimization of C-H Activation for Fluorinated Indoles
Welcome to the technical support center for the optimization of reaction conditions for the C-H activation of fluorinated indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this powerful yet challenging transformation. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The introduction of fluorine into indole scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2] Direct C-H activation offers an atom-economical and efficient route to functionalize these privileged structures, avoiding the need for pre-functionalized starting materials.[3][4] However, the unique electronic properties of fluorine and the inherent reactivity of the indole ring present specific challenges that require careful optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions researchers frequently encounter when working with C-H activation on fluorinated indole substrates.
Q1: What are the most common catalytic systems for the C-H activation of fluorinated indoles?
A1: Transition metal catalysts are essential for these transformations. The most widely employed systems are based on:
-
Palladium (Pd): Palladium(II) catalysts, such as Pd(OAc)₂, are highly versatile and widely used for various C-H functionalizations, including arylations, olefinations, and carbonylations.[5][6][7] They are often effective for reactions involving directing groups.
-
Rhodium (Rh): Rhodium(III) catalysts, like [Cp*RhCl₂]₂, are particularly powerful for C-C and C-N bond formations, often showing excellent functional group tolerance and regioselectivity, especially with chelating directing groups.[8][9]
-
Ruthenium (Ru): Ruthenium(II) catalysts, for instance [Ru(p-cymene)Cl₂]₂, have emerged as a cost-effective and efficient alternative, enabling diverse functionalizations such as alkylations and annulations on the indole core.[10]
The choice of catalyst is substrate- and reaction-dependent, and initial screening is almost always necessary.
Q2: How does fluorine substitution impact the reactivity and regioselectivity of the indole C-H activation?
A2: Fluorine's strong electron-withdrawing nature significantly alters the electronic landscape of the indole ring. This has several consequences:
-
Electronic Deactivation: The indole ring becomes less electron-rich, which can slow down reactions that proceed through an electrophilic C-H activation pathway.[11]
-
C-H Bond Acidity: Fluorine substitution can increase the acidity of nearby C-H bonds, potentially facilitating a concerted metalation-deprotonation mechanism.
-
Directing Group Effect: A fluorine atom can act as a weak directing group itself, promoting activation at the C-H bond ortho to the C-F bond.[12] This intrinsic directing ability can either compete with or reinforce the effect of an installed directing group, influencing the final regioselectivity.
Q3: What is the role of a directing group (DG), and how do I select an appropriate one?
A3: A directing group is a functional group installed on the indole (typically at the N1 position) that coordinates to the metal catalyst, delivering it to a specific C-H bond in close proximity. This strategy overcomes the intrinsic reactivity of the indole, allowing for predictable and highly regioselective functionalization.[13][14]
-
Mechanism of Action: The DG forms a thermodynamically stable metallacycle intermediate, which positions the catalyst to cleave a specific, often otherwise unreactive, C-H bond (e.g., at C2, C4, or C7).[13][15]
-
Selection Criteria: The choice of DG is critical and depends on the desired site of functionalization.
-
For C7-arylation , a phosphinoyl-directing group has proven effective with palladium catalysis.[6]
-
For C2-functionalization , pyrimidyl or N-methoxy amide groups are commonly used with Rh(III) and other catalysts.[8][9]
-
For C4-functionalization , a pivaloyl group at the C3 position can direct activation to the C4 position.[16]
-
The DG should be easy to install and, ideally, removable under mild conditions after the reaction.
-
Q4: Which solvents are recommended for these reactions?
A4: Solvent choice can dramatically influence reaction outcomes.[17] While common solvents like THF, dioxane, and DMF are used, fluorinated alcohols have shown exceptional performance in C-H activation chemistry.[18][19]
-
Fluorinated Alcohols (HFIP and TFE): Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can significantly enhance reaction rates and selectivity.[20][21] Their high polarity and hydrogen-bond-donating ability are thought to stabilize key intermediates and promote catalyst turnover.[22] They are often the solvent of choice when other systems fail.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the C-H activation of fluorinated indoles.
Problem 1: Low or No Conversion to the Desired Product
This is the most common issue and can stem from multiple factors.[23]
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| A. Inactive Catalyst System | 1. Verify Catalyst/Ligand Quality: Use freshly opened or properly stored catalysts and ligands. Many organometallic complexes, particularly phosphine ligands, are sensitive to oxidation.[17] 2. Screen Ligands: The electronic and steric properties of the ligand are critical. For a given transformation, screen a panel of ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal match for your substrate and catalyst.[17] 3. Adjust Catalyst Loading: While typically between 1-10 mol%, increasing the catalyst loading can sometimes overcome low reactivity, but may also lead to side products. Start with a standard loading (e.g., 5 mol%) and adjust as needed. |
| B. Suboptimal Reaction Conditions | 1. Optimize Temperature: C-H activation often has a high activation energy.[3] If no reaction occurs at a lower temperature (e.g., 80 °C), incrementally increase it (e.g., to 100 °C, 120 °C). Conversely, if decomposition is observed, lower the temperature. Some modern systems can even operate at room temperature.[24] 2. Increase Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals. Some C-H activations are slow and may require extended reaction times (24-48 hours). |
| C. Incorrect Solvent or Base | 1. Screen Solvents: If a standard solvent like THF or DMF fails, switch to a more specialized solvent. Fluorinated alcohols like HFIP or TFE are highly recommended for challenging C-H activations.[20][21] 2. Screen Bases: The base is often crucial for the C-H cleavage step (concerted metalation-deprotonation). If a weak base (e.g., Na₂CO₃) is ineffective, try a stronger one (e.g., Cs₂CO₃, K₂CO₃). The choice of counter-ion (e.g., acetate vs. carbonate) can also be critical.[19] |
| D. Air and Moisture Sensitivity | 1. Ensure Inert Atmosphere: Many C-H activation catalysts are sensitive to air and moisture.[17] Use Schlenk techniques or a glovebox. Ensure solvents are anhydrous and degassed. 2. Use Dry Reagents: Dry all solid reagents in a vacuum oven before use. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Achieving site-selectivity is a primary goal of C-H activation.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| A. Ineffective Directing Group (DG) | 1. Select a DG with Stronger Chelation: A weakly coordinating DG may not provide sufficient control, leading to reaction at the electronically favored C3 position. Choose a bidentate DG known for strong chelation to force the reaction at the desired site.[13][14] 2. Consider Steric Hindrance: Ensure the DG does not sterically clash with substituents on the indole, which could prevent the necessary conformation for cyclometalation. |
| B. Competing Electronic Effects | 1. Modify the Ligand: The ligand can fine-tune the steric and electronic properties of the catalyst. A bulkier ligand can block access to certain C-H bonds, enhancing selectivity for a less hindered position.[15] 2. Change the Metal Catalyst: Different metals have distinct intrinsic selectivities. If a Pd catalyst gives a mixture, switching to a Rh or Ru system might provide the desired isomer as the major product.[10][25] |
Problem 3: Formation of Side Products (e.g., Homocoupling, Decomposition)
The appearance of significant side products indicates an inefficient catalytic cycle or substrate/product instability.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| A. Substrate/Product Decomposition | 1. Lower the Reaction Temperature: High temperatures can cause the degradation of sensitive functional groups on your fluorinated indole or the desired product.[17] Find the minimum temperature required for efficient conversion. 2. Reduce Reaction Time: Once the reaction has reached completion (as determined by TLC/LC-MS), work it up promptly to avoid product degradation from prolonged heating. |
| B. Homocoupling of Coupling Partner | 1. Adjust Stoichiometry: Homocoupling of the coupling partner (e.g., an aryl halide) can compete with the desired cross-coupling.[26] Try using a slight excess of the indole substrate relative to the coupling partner. 2. Modify Additives/Oxidants: In oxidative C-H activations, the nature and amount of the oxidant (e.g., AgOAc, Cu(OAc)₂) are critical. Improper oxidant choice can favor undesired pathways. Screen different oxidants or adjust their stoichiometry. |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Reaction Condition Optimization
This protocol outlines a systematic approach for screening key parameters on a small scale (e.g., 0.1 mmol).
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (if applicable, 10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Addition of Reagents: Add the fluorinated indole substrate (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) via syringe.
-
Heating and Monitoring: Place the vial in a preheated aluminum block at the desired temperature and stir. Monitor the reaction progress by taking aliquots at set time points (e.g., 2h, 6h, 12h, 24h) and analyzing by TLC or LC-MS.
-
Analysis: Compare the conversion and product formation across different conditions (catalyst, ligand, solvent, base, temperature) to identify the optimal parameters.
Table 1: Example Reaction Conditions for C-H Arylation of a Fluorinated Indole
The following table summarizes representative conditions for the C-H arylation of a model N-directed fluorinated indole, synthesized from literature findings.[6][18][27]
| Parameter | Condition | Rationale |
| Substrate | N-P(O)tBu₂-5-fluoroindole | The phosphinoyl group is a robust DG for C7-activation.[6] |
| Coupling Partner | 4-iodotoluene (1.5 equiv) | Aryl iodides are common, reactive coupling partners. |
| Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective palladium(II) precursor. |
| Ligand | 3-methylpyridine (20 mol%) | Pyridine-type ligands can be crucial for achieving high regioselectivity in C7-arylations.[6] |
| Base | Cs₂CO₃ (2.0 equiv) | An effective base for promoting the C-H activation step. |
| Solvent | Toluene or HFIP | Toluene is a standard non-polar solvent; HFIP is screened for challenging cases.[20] |
| Temperature | 120 °C | A typical starting temperature to ensure sufficient energy for C-H cleavage. |
| Time | 24 h | Sufficient time to allow for potentially slow catalytic turnover. |
Visualizations
Below are diagrams illustrating key workflows in the optimization process.
Caption: A generalized workflow for the optimization of a C-H activation reaction.
Caption: A decision tree for troubleshooting low-yield C-H activation reactions.
References
-
Gandeepan, P., & Li, C. (2021). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 26(11), 3195. [Link]
-
Wang, B., & Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2249–2261. [Link]
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Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 7, 1483–1496. [Link]
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ResearchGate. (n.d.). Catalysts and directing groups explored in the C−H activation of indole...[Link]
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Gu, K., Hall, M., Tucker, Z., Durling, G., & Ashfeld, B. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
Wang, Y., Song, S., & Li, X. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10386–10398. [Link]
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Mondal, S., & Thrimurtulu, N. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23(29), 6035-6066. [Link]
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Wang, B., & Daugulis, O. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Journal of the American Chemical Society, 138(2), 526-529. [Link]
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Ferreira, E. M., & Stoltz, B. M. (2010). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 15(5), 3436–3455. [Link]
-
Gandeepan, P., & Li, C. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(2), 514-541. [Link]
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Wang, Q., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3646–3651. [Link]
-
Zhu, C., et al. (2020). Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters, 22(11), 4097–4102. [Link]
-
Liu, C., et al. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. [Link]
-
Wang, X., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 8(19), 5348–5354. [Link]
-
Zhu, C., et al. (2020). Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters, 22(11), 4097–4102. [Link]
-
Wencel-Delord, J., & Glorius, F. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Dalton Transactions, 45(18), 7481-7489. [Link]
-
Gandeepan, P., & Ackermann, L. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(72), 8993-9014. [Link]
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Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(41), 14196–14197. [Link]
-
La-Venia, A., et al. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. [Link]
-
Weindl, C., & Hintermann, L. (2024). Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals. Chemistry – A European Journal, 30(37), e202401034. [Link]
-
Wencel-Delord, J., & Glorius, F. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(2), 223-230. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). C-H Activation. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Davies, H. M. L. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 347-347. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
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Topczewski, J. J., & Sanford, M. S. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 7(2), 230–243. [Link]
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Organic Chemistry Portal. (n.d.). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. [Link]
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IIP Series. (n.d.). GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. [Link]
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Kim, S., & Kim, J. (2023). Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Chemistry – A European Journal, 30(1), e202302991. [Link]
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Ellman Laboratory, Yale University. (n.d.). C-H Functionalization. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. [Link]
-
da Silva, W. A., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(4), 699-729. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
da Silva, W. A., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. [Link]
-
Manna, M. K., et al. (2015). Merging C-H activation and alkene difunctionalization at room temperature: a palladium-catalyzed divergent synthesis of indoles and indolines. Organic Letters, 17(3), 672–675. [Link]
-
Holt, A., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(16), 6374–6378. [Link]
-
ResearchGate. (n.d.). C H Activation of Indoles. [Link]
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Technical Support Center: Purification Strategies for Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these molecules. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, impacting everything from solubility to chromatographic behavior and crystallizability.[1][2] This resource provides field-proven insights and systematic approaches to overcome these purification hurdles.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of fluorinated heterocycles in a direct question-and-answer format.
Question 1: I'm seeing severe peak tailing for my basic fluorinated pyridine/imidazole derivative on a standard silica gel column. What's happening and how do I fix it?
Answer:
This is a classic issue of strong secondary interactions. The basic nitrogen in your heterocycle is interacting ionically with acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of your compound to "stick" to the column and elute slowly, resulting in a tailed peak.
Causality: Fluorination can increase the acidity of N-H protons or alter the basicity (pKa) of nitrogen atoms in the heterocycle, but the fundamental issue is the acid-base interaction with the stationary phase.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a competitive base to your mobile phase to saturate the acidic sites on the silica.
-
Recommendation: Add 0.1-1% triethylamine (TEA) or 0.1% ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexanes). The TEA will preferentially bind to the silanol groups, allowing your compound to elute symmetrically.
-
-
Use a Deactivated Stationary Phase: Consider using an end-capped or deactivated silica gel, or switch to a different stationary phase altogether, like alumina (basic or neutral), which is less acidic.
-
Orthogonal Chromatography: If the issue persists, switch to a different chromatographic mode, such as reversed-phase HPLC, where these secondary interactions are less problematic.[3]
Question 2: My fluorinated compound is co-eluting with a very similar impurity in reversed-phase HPLC (C18 column). How can I achieve separation?
Answer:
Co-elution occurs when the overall polarities of your target compound and the impurity are too similar for the stationary phase to differentiate between them. The key is to introduce a different separation mechanism or enhance the subtle differences between the two molecules.
Causality: Standard C18 columns separate primarily based on hydrophobicity.[4] If the impurity is a regioisomer or a closely related analog, its hydrophobicity may be nearly identical to your product's.
Solutions Ranked by Ease of Implementation:
-
Change the Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH), or vice-versa, can alter selectivity.[3] These solvents have different dipole moments and hydrogen bonding capabilities, which can change how your analytes interact with the C18 phase.
-
Introduce a Fluorinated Mobile Phase Additive: Adding a small amount (0.1-0.5%) of 2,2,2-trifluoroethanol (TFE) to the mobile phase can induce unique selectivity for fluorinated analytes on a standard C18 column.[5][6]
-
Switch to a Fluorinated Stationary Phase: This is the most powerful solution. Fluorinated phases offer different retention mechanisms beyond simple hydrophobicity.[4]
-
Pentafluorophenyl (PFP) Phase: Excellent for aromatic and heterocyclic compounds. It provides multiple interaction modes including hydrophobic, π-π, dipole-dipole, and charge transfer interactions.[4] This is often the best choice for separating isomers of fluorinated heterocycles.
-
Fluoroalkyl Phase (e.g., TDF): These phases are highly selective for fluorinated compounds, with retention often correlating to the fluorine content of the molecule.[7] They are ideal for separating compounds with different degrees of fluorination.[7]
-
Workflow: Troubleshooting Co-Elution in Reversed-Phase HPLC
Caption: A decision tree for resolving co-eluting peaks of fluorinated compounds.
Question 3: I've successfully purified my fluorinated heterocycle, but now I'm struggling to crystallize it. It just oils out from every solvent system I try. Why is this happening?
Answer:
Fluorination significantly impacts a molecule's electrostatic potential and intermolecular interactions, which are critical for forming a stable crystal lattice.
Causality: The high electronegativity of fluorine alters the molecule's charge distribution. This can disrupt predictable crystal packing motifs like π-stacking, which are common for aromatic heterocycles, sometimes forcing a less favorable herringbone packing.[8] Furthermore, fluorinated compounds can be highly soluble in a range of organic solvents, making it difficult to achieve the supersaturation needed for crystallization.
Troubleshooting Strategies:
-
Expand Your Solvent Screen: Don't just use common lab solvents. Include fluorinated solvents (e.g., hexafluoroisopropanol, trifluorotoluene) as part of your co-solvent or anti-solvent systems.
-
Slow Down the Process: Avoid crash crystallization from rapid cooling.
-
Slow Evaporation: Leave a solution of your compound in a moderately volatile solvent (e.g., dichloromethane) covered with perforated foil in a quiet area.
-
Vapor Diffusion: Place a vial with a concentrated solution of your compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., a vial of your compound in ethyl acetate inside a jar of hexanes). The anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization.
-
-
Utilize Sonication: Brief, gentle sonication of a supersaturated solution can sometimes induce nucleation.
Frequently Asked Questions (FAQs)
Question 1: What is the best starting point for developing a purification method for a completely novel fluorinated heterocycle?
Answer:
A systematic, multi-technique screening approach is most effective.
-
Assess Polarity and Solubility: This is the critical first step.[3] Test the solubility of your crude material in common chromatography solvents (hexanes, ethyl acetate, DCM, MeOH, ACN, water). This will immediately suggest whether normal-phase or reversed-phase chromatography is more suitable.
-
Initial Analytical HPLC Screen:
-
For moderately polar compounds: Start with a standard C18 column using a broad water/acetonitrile gradient (both with 0.1% formic acid or TFA). This is a versatile first choice.[3]
-
For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often a better choice, as these compounds may show little to no retention on C18.[3]
-
For highly fluorinated compounds: It is highly advisable to also screen on a PFP column. The unique selectivity of this phase may provide a much better separation from the start.[4]
-
The diagram below outlines a logical workflow for method development.
Diagram: Initial Purification Strategy Selection
Caption: Workflow for selecting a starting purification method.
Question 2: When is it necessary to use specialized fluorinated stationary phases in chromatography?
Answer:
While not always the first choice, fluorinated stationary phases are indispensable tools in specific scenarios:
-
Separating Isomers: When separating constitutional isomers or diastereomers of fluorinated compounds where hydrophobicity is nearly identical. PFP phases, in particular, excel here due to their multiple interaction modes.[4]
-
Poor Selectivity on C18: When you have tried optimizing the mobile phase (different solvents, additives) on a C18 or C8 column and still cannot achieve separation. Fluorinated phases offer a truly orthogonal selectivity that can resolve difficult pairs.[4]
-
Separating by Fluorine Content: When your mixture contains compounds with varying degrees of fluorination (e.g., mono- vs. di-fluorinated analogs), a fluoroalkyl phase can provide separation based on the molecule's fluorine percentage.[5][7]
| Stationary Phase | Primary Interaction Mechanism(s) | Best Use Case for Fluorinated Heterocycles |
| C18 (ODS) | Hydrophobic | General-purpose initial screening for moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic, π-π | Good for aromatic compounds; offers alternative selectivity to C18. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | Excellent for separating isomers, halogenated compounds, and when C18 fails.[4] |
| TDF (Tridecafluoro) | Fluorous, Hydrophobic | Highly selective for separating compounds based on fluorine content.[7] |
Question 3: My fluorinated compound seems unstable on silica gel. What are the signs and what should I do?
Answer:
Instability on silica gel can manifest as streaking on a TLC plate, the appearance of new spots during column chromatography, or very low recovery of your desired product.
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups. Certain fluorinated motifs, such as 2-(fluoromethyl)pyrrolidine or 5-difluoromethylimidazole, can be prone to decomposition or fluoride loss in aqueous or acidic environments.[9]
Solutions:
-
Deactivate the Silica: For flash chromatography, you can prepare a slurry of silica gel in your mobile phase containing 1% triethylamine, then pack the column with this slurry. This neutralizes the most acidic sites.
-
Switch to a Less Acidic Phase: Use neutral or basic alumina, or a bonded phase like diol or amino-propyl silica.
-
Minimize Contact Time: Run the column faster (if resolution permits) to reduce the time your compound spends on the stationary phase.
-
Avoid Silica Altogether: Use preparative reversed-phase HPLC, which is generally much milder. If the compound is thermally stable, distillation could be an option for non-polar, volatile compounds.[10][11]
Experimental Protocols
Protocol 1: Method Development on a PFP Column for Isomer Separation
This protocol outlines a general approach for separating two closely-eluting fluorinated heterocyclic isomers using a PFP stationary phase.
-
Column: Use an analytical PFP column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (e.g., 95:5 Water:ACN) at approximately 1 mg/mL. Ensure it is fully dissolved.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes. Return to 5% B and re-equilibrate for 5 minutes.
-
Detection: UV (select a wavelength where both isomers absorb).
-
-
Analysis and Optimization:
-
If the peaks are unresolved but retained, flatten the gradient around the elution time to increase resolution. For example, if the peaks elute around 50% B, try a new gradient of 40% B to 60% B over 20 minutes.
-
If resolution is still poor, switch the organic modifier from Acetonitrile (Mobile Phase B) to Methanol (with 0.1% Formic Acid) and repeat the screening process. The change in solvent can dramatically alter selectivity on a PFP phase.[3]
-
Protocol 2: Dry Loading for Flash Chromatography
Use this method when your compound has poor solubility in the chosen mobile phase, which would otherwise require a large injection volume of a strong solvent, leading to poor separation.
-
Sample Adsorption:
-
Dissolve your crude compound (e.g., 1 gram) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).
-
To this solution, add 2-3 times the mass of silica gel (or Celite for very sensitive compounds) relative to your crude material (e.g., 2-3 grams of silica).
-
Mix thoroughly to create a uniform slurry.
-
-
Solvent Evaporation:
-
Evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is now your dry-loaded sample.
-
-
Column Loading:
-
Carefully add the dry powder as a uniform layer on top of your pre-packed flash chromatography column.
-
Gently place a layer of sand or a frit on top of the sample layer to prevent it from being disturbed by the addition of the mobile phase.
-
-
Elution:
-
Begin the chromatography process as planned. The compound will desorb from the silica and into the mobile phase as the solvent front passes through, resulting in a much sharper band and improved separation.[3]
-
References
- Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. (n.d.). Benchchem.
- Working with fluorinated silica phases. (n.d.). SiliCycle.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC - NIH.
- Process for the preparation of fluorinated heterocyclic compounds. (1999). Google Patents.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.
- Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (n.d.). Royal Society of Chemistry.
- Technical Support Center: Purification of Fluoro(imino)phosphane Compounds. (n.d.). Benchchem.
- Fluorinated Heterocycles. (2020). ResearchGate.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Identifying and removing impurities in 5-Fluoro-2-(trifluoromethyl)-1H-indole synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to identify and remove impurities effectively, ensuring the highest quality of your final product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound. Each issue is presented with its probable causes and a step-by-step guide to its resolution.
Issue 1: Low Yield of Crude Product
Q: I am experiencing a significantly lower than expected yield of this compound after the initial synthesis. What are the likely causes and how can I improve it?
A: Low yields in indole synthesis, particularly through methods like the Fischer indole synthesis, can often be attributed to several factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Probable Causes & Solutions:
-
Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure the reaction temperature is maintained as per the established protocol. For heterogeneous mixtures, vigorous stirring is essential to ensure proper phase mixing.
-
-
Degradation of Starting Materials or Product: The acidic conditions typically employed in Fischer indole synthesis can lead to the degradation of either the starting phenylhydrazine or the final indole product.[1][2]
-
Solution: Consider using milder acid catalysts or a buffered system. It's also beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Side Reactions: The formation of unwanted side products can significantly consume starting materials, thereby reducing the yield of the desired product.[3]
Issue 2: Presence of Colored Impurities in the Final Product
Q: My purified this compound has a persistent color, even after column chromatography. What is the source of this coloration and how can I remove it?
A: Indole compounds are known to be susceptible to oxidation, which often results in the formation of colored impurities.[5] This is a common issue that requires careful handling and purification strategies.
Probable Causes & Solutions:
-
Air Oxidation: The indole ring is electron-rich and can be easily oxidized by atmospheric oxygen, especially when exposed to light and residual acid.
-
Solution: Handle the compound under an inert atmosphere whenever possible. Use de-gassed solvents for both the reaction and purification steps. Storing the final product under nitrogen or argon, in a dark and cool place, can also prevent long-term degradation.
-
-
Residual Acidic Impurities: Traces of acid from the synthesis can catalyze polymerization or degradation, leading to colored byproducts.
-
Solution: Ensure a thorough aqueous workup to neutralize and remove all residual acid. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) followed by brine is recommended.
-
-
On-Column Degradation: Standard silica gel is slightly acidic and can cause degradation of sensitive indole compounds during column chromatography.[5]
-
Solution: If you suspect on-column degradation, consider using deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base like triethylamine mixed in the eluent. Alternatively, using a different stationary phase such as neutral alumina might be beneficial.[5]
-
Issue 3: Difficulty in Separating Impurities by Column Chromatography
Q: I'm struggling to separate an impurity from my desired product using column chromatography. The impurity and the product have very similar Rf values on TLC.
A: Co-elution of impurities is a frequent challenge in chromatography. This often occurs when the impurity has a similar polarity to the product.
Probable Causes & Solutions:
-
Suboptimal Solvent System: The chosen eluent may not have sufficient selectivity to resolve the compounds.
-
Solution: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6] Varying the ratio of these solvents can fine-tune the separation. If this fails, try incorporating a small amount of a third solvent with different properties (e.g., dichloromethane or a trace of methanol) to alter the selectivity.
-
-
Isomeric Impurities: The impurity might be a regioisomer of the desired product, which can have very similar physical properties.
-
Overloading the Column: Applying too much crude material to the column can lead to broad peaks and poor separation.[10]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and purification of this compound.
Q1: What are the most common synthetic routes to this compound and what are the typical impurities associated with them?
A1: The Fischer indole synthesis is a classic and widely used method for preparing indoles.[1][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2] For this compound, this would typically involve the reaction of 4-fluorophenylhydrazine with 1,1,1-trifluoroacetone.
Common Impurities from Fischer Indole Synthesis:
-
Unreacted Starting Materials: Residual 4-fluorophenylhydrazine and 1,1,1-trifluoroacetone.
-
Partially Cyclized Intermediates: The reaction proceeds through several intermediates, and incomplete reaction can leave these in the crude product.[1]
-
Regioisomers: If an unsymmetrical ketone is used, the formation of regioisomers is possible.
-
Side-Products from N-N Bond Cleavage: The acidic conditions can cause cleavage of the nitrogen-nitrogen bond in the hydrazine, leading to various side products.[3]
Another notable method is the Leimgruber-Batcho indole synthesis, which is often favored in industrial settings due to the ready availability of starting materials.[12] This route typically starts from a substituted 2-nitrotoluene.[12]
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be a very effective purification technique, particularly for removing minor impurities or as a final polishing step after column chromatography.[5][13] The key to successful recrystallization is finding a suitable solvent or solvent system.
General Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of your compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at an elevated temperature.[13] For indole derivatives, solvent systems like ethyl acetate/hexanes or ethanol/water are often good starting points.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[5] Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for determining the purity of organic compounds due to its high resolution and sensitivity.[7][8] A reversed-phase C18 column with a UV detector is a standard setup for analyzing indole derivatives.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying any impurities. The presence of unexpected signals can indicate the presence of impurities.
-
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio.
Q4: How should I store the purified this compound to prevent degradation?
A4: As mentioned earlier, indoles can be sensitive to air and light. To ensure the long-term stability of your purified compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). It is also advisable to store it in a cool, dark place, such as a refrigerator or freezer.
III. Experimental Protocols & Data
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexanes).[5]
-
Ensure the packed column is free of air bubbles and cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5][6]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).
-
Collect fractions and monitor the separation using TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent (gradient elution).[6]
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[5]
-
| Table 1: Example TLC Data for this compound | |
| Solvent System (Ethyl Acetate/Hexanes) | Approximate Rf Value |
| 10% | ~0.3 - 0.4 |
| 20% | ~0.5 - 0.6 |
| 30% | > 0.7 |
| Note: Rf values are approximate and can vary. It is recommended to co-spot with the crude mixture for accurate identification. |
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for analyzing the purity of this compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically used.[9]
-
Flow Rate: 1 mL/min.[9]
-
Detection: UV detection at a wavelength where the indole ring has strong absorbance (e.g., 214 nm or 280 nm).[8][9]
-
Injection Volume: 25 µL.[9]
IV. Visual Guides
Diagram 1: Fischer Indole Synthesis Pathway
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Regioselective Functionalization of 5-Fluoro-2-(trifluoromethyl)-1H-indole
Welcome to the technical support center for the regioselective functionalization of 5-Fluoro-2-(trifluoromethyl)-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable synthetic building block. The unique electronic properties of the fluorine and trifluoromethyl substituents present distinct challenges and opportunities in controlling reaction selectivity. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Primary Challenge: N1 vs. C3 Regioselectivity
The pyrrole ring of the indole nucleus contains two primary sites of reactivity: the N1 nitrogen and the C3 carbon. The electron-donating nature of the nitrogen atom makes the C3 position the most nucleophilic and kinetically favored site for electrophilic attack. However, the N-H proton is the most acidic site, allowing for deprotonation to form a highly reactive indolide anion. The regiochemical outcome of a reaction often depends on the delicate balance between these two pathways.
Q1: My electrophilic addition is exclusively happening at the C3 position. How can I direct the reaction to the N1 position for N-alkylation or N-arylation?
This is a classic challenge. The inherent electronic nature of the indole ring favors electrophilic attack at C3. To achieve N1 selectivity, you must promote the formation of the indolide anion, which is a much stronger nucleophile than the neutral indole's C3 position.
Core Strategy: Deprotonate the indole N-H with a suitable base before introducing the electrophile.
Troubleshooting N1-Functionalization:
| Issue Encountered | Probable Cause | Recommended Solution |
| Low conversion to N1 product; starting material remains. | The base is not strong enough to fully deprotonate the N-H. The pKa of the indole N-H is exacerbated by the electron-withdrawing CF3 group. | Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice. For more stubborn cases, consider s-BuLi, but be mindful of potential side reactions. |
| A mixture of N1 and C3 alkylation products is observed. | The electrophile is reacting with the neutral indole before complete deprotonation, or the indolide anion is in equilibrium with the neutral form. | Ensure complete deprotonation before adding the electrophile. Add the base at a low temperature (e.g., 0 °C), allow it to stir for 30-60 minutes until hydrogen evolution ceases, and then add the electrophile dropwise at the same low temperature.[1] |
| Reaction is sluggish or requires high temperatures. | The solvent may not be optimal for solvating the indolide anion. | Use a polar aprotic solvent like DMF or THF. These solvents effectively solvate the sodium cation of the indolide salt without interfering with the nucleophilicity of the anion.[1] |
Experimental Protocol 1: Selective N-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 45 minutes. The solution should become homogeneous or form a slurry of the sodium salt.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 2: Functionalizing the Benzene Ring: C4-C7 Positions
Directing functionalization to the carbocyclic part of the indole is challenging due to the higher reactivity of the pyrrole ring. Success hinges on strategies that either deactivate the pyrrole ring or specifically activate a C-H bond on the benzene ring.
Q2: I need to introduce a substituent at the C7 position. How can I bypass the more reactive N1 and C3 sites?
Selective C7 functionalization is a common goal in medicinal chemistry. The most robust method to achieve this is through Directed ortho-Metalation (DoM) .[2][3] This strategy involves installing a directing metalation group (DMG) on the N1 position, which then directs a strong base (typically an organolithium reagent) to deprotonate the adjacent C7 position.
Workflow for C7 Functionalization via DoM:
Caption: Workflow for C7-Functionalization using Directed ortho-Metalation.
Q3: My Directed ortho-Metalation (DoM) reaction is failing. What are the common pitfalls?
Troubleshooting Directed Metalation:
| Issue Encountered | Probable Cause | Recommended Solution |
| No reaction, starting material recovered. | Insufficiently strong base, or moisture in the reaction. Organolithium reagents are extremely sensitive to water. | Use freshly titrated s-BuLi or t-BuLi. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Argon or N₂). Use anhydrous solvents. |
| Lithiation occurs, but at the wrong position (e.g., benzylic deprotonation of a directing group). | The chosen base may have kinetic preferences for other acidic protons.[4] | For benzylic protons, switching from an alkyllithium base to a lithium amide base like LDA can sometimes favor ring deprotonation.[4] |
| Low yield after quenching with the electrophile. | The aryllithium intermediate may be unstable at the reaction temperature, or the electrophile is not reactive enough. | Maintain a very low temperature (-78 °C) throughout the lithiation and quenching steps. Use a more reactive electrophile if possible. |
| Competitive metal-halogen exchange instead of deprotonation. | If your substrate contains a bromine or iodine atom, metal-halogen exchange is often faster than directed lithiation.[4] | This is a fundamental reactivity challenge. DoM is most effective for C-H activation and is generally not compatible with aryl bromides or iodides on the same ring. |
Section 3: Advanced C-H Functionalization & Cross-Coupling
For positions that are difficult to access via DoM or for introducing more complex fragments, transition metal-catalyzed cross-coupling and C-H activation reactions are indispensable tools.
Q4: How can I perform a Suzuki or Buchwald-Hartwig amination on the benzene ring?
These powerful cross-coupling reactions require an aryl halide or triflate as a coupling partner. The strategy, therefore, becomes a two-step process:
-
Introduce a Halogen/Triflate Handle: First, selectively install a bromine, iodine, or triflate group at the desired position (e.g., C4, C5, C6, or C7). This can be achieved through:
-
Electrophilic Halogenation: While C3 is the most reactive, halogenation can sometimes be directed to the benzene ring under specific conditions, often leading to mixtures. The existing C5-Fluoro group will direct electrophiles to the C4 and C6 positions.
-
Directed ortho-Metalation (DoM): As described above, use DoM to lithiate a specific position (e.g., C7) and then quench with an electrophilic halogen source (e.g., I₂, C₂Cl₆).
-
-
Perform the Cross-Coupling Reaction: With the aryl halide in hand, you can proceed with standard cross-coupling protocols.
-
Suzuki-Miyaura Coupling: To form a C-C bond, react the aryl halide with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃).[5][6]
-
Buchwald-Hartwig Amination: To form a C-N bond, react the aryl halide with an amine using a specialized palladium catalyst system with bulky phosphine ligands (e.g., XPhos, RuPhos) and a strong base (e.g., NaOtBu, LHMDS).[7][8][9]
-
Decision Tree for Benzene Ring Functionalization:
Caption: Decision-making guide for functionalizing the benzene ring.
References
-
Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Retrieved from [Link]
-
NIH. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC. Retrieved from [Link]
-
NIH. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. Retrieved from [Link]
-
SciSpace. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
PubMed. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed (ortho) Metallation. Baran Lab. Retrieved from [Link]
-
PubMed Central. (2019). Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
NIH. (n.d.). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. NIH. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. Retrieved from [Link]
-
PubMed. (2014). Enantioselective C-H bond functionalization triggered by radical trifluoromethylation of unactivated alkene. PubMed. Retrieved from [Link]
-
NIH. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. Retrieved from [Link]
-
ACS Publications. (n.d.). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. ACS Publications. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]
-
PubMed. (2022). 2,3-Difunctionalized Indoles via Radical Acylation or Trifluoromethylation of ortho-Alkynylphenyl Isonitriles. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. Retrieved from [Link]
-
NIH. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. NIH. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. PubChem. Retrieved from [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][11]-Fused Indole Heterocycles. ACS Publications. Retrieved from [Link]
-
NIH. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid. PMC. Retrieved from [Link]
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ACS Publications. (2020). Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones with Unactivated Alkenes and Langlois' Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (1982). N-Alkylated derivatives of 5-fluorouracil. PubMed. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C–F Bond Cleavage in a CF3 Group. The Journal of Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Degradation of Trifluoromethyl Indoles in Acidic Media
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with trifluoromethyl (CF3) substituted indoles. The unique electronic properties conferred by the CF3 group significantly alter the reactivity of the indole nucleus, particularly its stability in acidic conditions. This document provides in-depth, experience-based answers to common challenges, troubleshooting workflows, and validated protocols to help you navigate the complexities of handling these valuable compounds.
Part 1: Frequently Asked Questions (FAQs)
Question 1: Why is my trifluoromethyl indole degrading in acid, while my non-fluorinated analog is stable?
This is a crucial question that highlights the powerful electronic influence of the trifluoromethyl group. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This property decreases the electron density of the entire indole ring system.
Here's the key difference:
-
Standard Indoles: The indole nucleus is electron-rich, making it susceptible to electrophilic attack. However, under acidic conditions, protonation typically occurs at the C3 position, which is the most nucleophilic site.[2] This can lead to dimerization or polymerization, but the reaction is often reversible or manageable.
-
Trifluoromethyl Indoles: The electron-withdrawing CF3 group deactivates the ring towards electrophilic attack but paradoxically can increase its susceptibility to certain acid-catalyzed degradation pathways. While the overall electron density is lower, the relative reactivity of different positions can be altered. The primary degradation mechanism often still involves protonation at C3, leading to the formation of an indoleninium ion intermediate. This cation is highly reactive and can be attacked by nucleophiles (like water or another indole molecule) or undergo rearrangement, leading to complex mixtures of degradants.[2] The stability of 6-substituted 1H-indoles, for instance, has been shown to increase in the order of CH₂F < CHF₂ ≪ CF₃, indicating that the fully fluorinated methyl group offers more stability compared to its partially fluorinated counterparts under certain conditions.[3]
In essence, while the CF3 group makes the initial protonation less favorable compared to an electron-rich indole, the resulting intermediates can be highly reactive, and the overall degradation pathway can be more complex and irreversible.
Question 2: What are the most common degradation products I should look for when my CF3-indole is exposed to acid?
The primary degradation pathway under acidic conditions is oligomerization.[2][4] You should primarily be looking for dimers and trimers. The reaction is initiated by the protonation of the most nucleophilic carbon, C3, forming a reactive indoleninium cation. This cation then acts as an electrophile and attacks a neutral indole molecule, leading to the formation of oligomers.[4]
Common products to monitor via LC-MS include:
-
Dimers: Typically formed through C3-C2' or C3-N1' linkages.
-
Trimers: Linear or cyclic structures, such as 5,6,11,12,17,18-hexahydrocyclononal[1,2-b:4,5-b':7,8-b"]triindole, can form.[4]
-
Hydrolysis Products: If water is present in the acidic medium, you may observe products resulting from the addition of water to the indoleninium intermediate.
-
Ring-Opened Products: In very harsh acidic conditions (e.g., strong mineral acids, high temperatures), cleavage of the pyrrole ring can occur, leading to more complex and often colored byproducts.
Question 3: I'm using Trifluoroacetic Acid (TFA) for deprotection in peptide synthesis, and my tryptophan-analog (a CF3-indole) is being modified. What's happening and how can I stop it?
This is a classic problem in solid-phase peptide synthesis (SPPS). During TFA-mediated cleavage of protecting groups (like Boc or tBu), highly reactive carbocations are generated.[5][6] The indole nucleus of tryptophan (and its CF3-analogs) is nucleophilic enough to be alkylated by these carbocations, leading to undesired side products.[5][7][8]
To prevent this, you must use a "scavenger cocktail." Scavengers are nucleophiles added to the TFA cleavage mixture to trap these reactive cations before they can alkylate your peptide.[5][6]
| Scavenger | Typical Concentration | Target Cation/Side Reaction | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Trityl (Trt), Pbf, t-Butyl (tBu) cations; reduces indole ring | One of the most common and effective scavengers.[5][6] |
| Water | 2.5 - 5% (v/v) | t-Butyl (tBu) cations | Helps to hydrolyze t-butyl cations to tert-butanol.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Trityl (Trt), general alkylation | Effective but has a strong odor.[5] |
| Thioanisole | 5% (v/v) | General alkylation, suppresses Met oxidation | Can be used in combination with other scavengers. |
| 1,4-Benzendimethanethiol (1,4-BDMT) | 5% (w/v) | General alkylation | A useful alternative to aliphatic thiols with better stability in TFA.[7][9] |
Recommended Starting Cocktail: A common and effective mixture is TFA/TIS/H₂O (95:2.5:2.5) .[6] For particularly sensitive sequences containing CF3-indoles, adding 1-2% of EDT or thioanisole can provide additional protection.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Issue 1: My reaction in acidic media is clean by TLC, but after work-up and chromatography, the yield is low and I see many new impurities.
-
Potential Cause: On-column degradation. The silica gel used in column chromatography is slightly acidic and can catalyze the degradation of sensitive trifluoromethyl indoles, especially when using acidic eluents or when the compound is left on the column for an extended period.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting post-purification degradation.
-
Solutions:
-
Neutralize Silica: Before packing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent system), followed by flushing with the pure eluent until the baseline is stable.
-
Modify Eluent: Add a small amount of a volatile base, like triethylamine (0.1-0.5%), to your mobile phase. This will neutralize the acidic sites on the silica gel.
-
Use Alternative Media: Consider using neutral alumina or a reverse-phase (C18) column for purification if your compound is compatible.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time your compound spends on the stationary phase.
-
Issue 2: I am running a forced degradation study under acidic conditions (e.g., 0.1 M HCl) and see no degradation at room temperature, but significant decomposition upon heating.
-
Potential Cause: The activation energy for the degradation pathway is high. The trifluoromethyl group deactivates the indole ring, making the initial protonation step more difficult at room temperature.[10][11] Heating provides the necessary energy to overcome this barrier and initiate the degradation cascade.
-
Recommended Action: This is expected behavior and is the principle behind forced degradation studies.[12] The goal is to induce degradation to identify potential degradants and establish a stability-indicating analytical method.[13][14]
-
Step-by-Step Protocol: Forced Acidic Degradation Study
-
Preparation: Prepare a stock solution of your trifluoromethyl indole at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (like acetonitrile or methanol).[14]
-
Stress Condition: In separate vials, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl.[13][15] Prepare a control sample with water instead of acid.
-
Initial Analysis (T=0): Immediately analyze an aliquot from each vial by HPLC-UV/MS to establish a baseline.
-
Incubation: Place the vials in a controlled temperature environment (e.g., 60 °C).[15]
-
Time-Point Monitoring: Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours). Before injection, neutralize the sample with an equivalent amount of base (e.g., NaOH) to stop the degradation.
-
Analysis: Analyze each time point by HPLC-UV/MS. Look for a decrease in the parent peak area and the appearance of new peaks. Aim for 5-20% degradation of the parent compound to ensure you are observing relevant primary degradants.[15]
-
Characterization: Use the mass spectrometry data to propose structures for the observed degradation products (e.g., dimers, trimers, hydrolysis products).
-
Part 3: Mechanistic Insights
Understanding the underlying mechanism is key to controlling the outcome of your experiments.
General Mechanism of Acid-Catalyzed Degradation
The degradation of trifluoromethyl indoles in acid is a multi-step process that generally proceeds through an electrophilic addition mechanism, leading to oligomerization.
Caption: General pathway for acid-catalyzed indole oligomerization.
-
Protonation: The reaction is initiated by the protonation of the indole ring at the C3 position, which is typically the most nucleophilic site despite the deactivating effect of the CF3 group.[2] This step is often the slowest (rate-limiting) and forms a high-energy indoleninium ion intermediate.
-
Electrophilic Attack: The highly electrophilic C2 position of the indoleninium cation is attacked by a nucleophilic C3 position of a second, neutral indole molecule.
-
Deprotonation: The resulting dimeric cation loses a proton to regenerate aromaticity, yielding a neutral dimer. This process can continue, with the dimer attacking another indole molecule, to form trimers and higher-order oligomers.[4]
By understanding these steps, you can devise strategies to mitigate degradation, such as using milder acids, lower temperatures, shorter reaction times, or protecting the indole nitrogen to modulate its reactivity.[2]
References
- BenchChem. (n.d.). Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole.
- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
- Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. J. Org. Chem.
- ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- BenchChem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Rajshree Journal of Pharmaceutical Technology. (n.d.).
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ACS Publications. (n.d.). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A.
- American Journal of Medical Science and Chemical Research. (2023).
- ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A.
- BenchChem. (n.d.). Technical Support Center: 3-fluoro-2-methyl-1H-indole Reactions.
- Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)
- National Institutes of Health (NIH). (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC.
- National Institutes of Health (NIH). (n.d.).
- MDPI. (n.d.). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules.
- ACS Publications. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- BenchChem. (2025). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- ACS Publications. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Oligomerization of indole-3-carbinol in aqueous acid.
- National Institutes of Health (NIH). (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
- Atmospheric Chemistry and Physics. (2022).
- Wikipedia. (n.d.). BRAF (gene).
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Technical Support Center: Suzuki Coupling of 5-bromo-2-(trifluoromethyl)-1H-indole
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-bromo-2-(trifluoromethyl)-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate, characterized by the electron-withdrawing trifluoromethyl group and the indole nitrogen, present a distinct set of challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of 5-bromo-2-(trifluoromethyl)-1H-indole, offering explanations for the underlying causes and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Low or no conversion is a common hurdle and can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki reaction.[1]
-
Oxidative Addition is Sluggish: The C-Br bond at the 5-position of the indole is on an electron-rich ring system, which can make the initial oxidative addition step of the catalytic cycle less favorable.[2] The presence of the electron-withdrawing trifluoromethyl group at the 2-position can further modulate the electronic properties of the indole ring.
-
Catalyst Decomposition: The palladium catalyst, particularly in its Pd(0) active form, can be sensitive to air and may decompose over the course of the reaction, especially at elevated temperatures.
-
-
Inefficient Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center.[6]
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[7][8]
-
Solution: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃), especially for challenging substrates.[9] The solubility of the base in the reaction medium is also important for its effectiveness.
-
-
Boronic Acid Stability: Boronic acids, particularly heteroaryl boronic acids, can be prone to decomposition under the reaction conditions.[10][11]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[5]
-
Solution: Screen a range of temperatures, for example, from 80 °C to 110 °C, to find the optimal balance between reaction rate and stability of the reactants and catalyst.[5]
-
-
Solvent: The solvent must be able to dissolve all reaction components and be stable at the reaction temperature.
-
Solution: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[13] The water can aid in the dissolution of the base and facilitate the transmetalation step. For moisture-sensitive substrates, anhydrous conditions with a soluble base might be preferable.[9]
-
-
Q2: I am observing significant formation of a byproduct that appears to be the debrominated starting material (2-(trifluoromethyl)-1H-indole). What is causing this and how can I prevent it?
The formation of the debrominated product is a common side reaction known as hydrodehalogenation.
Possible Causes & Solutions:
-
Catalyst-Mediated Reduction: Certain palladium catalyst systems, especially in the presence of impurities or specific reagents, can catalyze the reduction of the aryl bromide.
-
Solution: Switching to a different palladium precursor or ligand can sometimes mitigate this issue. For instance, if you are using a Pd(II) precatalyst that requires in-situ reduction, there might be an excess of the reducing agent or byproducts that lead to hydrodehalogenation. Using a pre-formed Pd(0) catalyst or a more defined precatalyst system can be beneficial.
-
-
Impurities in Reagents or Solvents: The presence of hydride sources as impurities can lead to the reduction of the starting material.
-
Solution: Ensure the use of high-purity, anhydrous solvents and reagents.
-
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I suppress this side reaction?
The homocoupling of boronic acids to form a biaryl byproduct is a frequent issue, particularly when the desired cross-coupling is slow.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[4]
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more opportunity to undergo side reactions like homocoupling.
-
Solution: Optimize the base and solvent system to accelerate the transmetalation step. Using a more reactive boronic acid or ester can also help.
-
-
Catalyst Choice: Some palladium catalysts may have a higher propensity to promote homocoupling.
-
Solution: Experiment with different palladium catalysts and ligands. Sometimes, a less active but more selective catalyst can provide a better outcome.
-
Q4: The NH group of the indole seems to be causing issues. Should I protect it, and if so, with what?
The indole NH is acidic and can potentially interfere with the catalytic cycle or react with the base.
Possible Causes & Solutions:
-
Deprotonation and Catalyst Inhibition: The deprotonated indole can potentially coordinate to the palladium center and inhibit its catalytic activity.
-
Side Reactions at the N-Position: In some cases, N-arylation can occur as a side reaction.
-
Solution: Protecting the indole nitrogen is the most effective way to prevent N-arylation.
-
Frequently Asked Questions (FAQs)
Q: Why is the Suzuki coupling of 5-bromo-2-(trifluoromethyl)-1H-indole considered challenging?
A: The challenge arises from a combination of electronic factors. The indole ring is an electron-rich heterocycle, which can make the oxidative addition of the C-Br bond to the palladium catalyst slower compared to electron-poor aryl halides.[2] Conversely, the potent electron-withdrawing nature of the trifluoromethyl group at the 2-position significantly influences the electron density distribution of the indole ring, which can affect the subsequent steps of the catalytic cycle.[4] Additionally, the acidic NH of the indole can lead to side reactions or catalyst inhibition if not properly managed.[9]
Q: What is protodeboronation and how can I minimize it in my reaction?
A: Protodeboronation is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the nucleophilic coupling partner.[15] This reaction is often promoted by aqueous basic conditions.[12][15]
To minimize protodeboronation:
-
Use a Milder Base: If possible, use a less harsh base like potassium fluoride (KF) or a weaker carbonate.[9]
-
Employ Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[11][15] They act as a slow-release source of the boronic acid, keeping its concentration low and minimizing decomposition.[15]
-
Anhydrous Conditions: If the reaction tolerates it, using anhydrous solvents and reagents can significantly reduce the rate of protodeboronation.[5]
-
Faster Reaction Rates: Optimizing the catalyst and conditions to achieve a faster cross-coupling rate will give the boronic acid less time to decompose.[15]
Q: How do I choose the right palladium catalyst and ligand for this reaction?
A: For electron-deficient aryl halides, palladium catalysts with electron-rich and bulky phosphine ligands are generally a good starting point.[4] For 5-bromo-2-(trifluoromethyl)-1H-indole, which has both electron-rich (indole ring) and electron-withdrawing (CF₃ group) features, a systematic screening of catalysts and ligands is recommended.
Recommended Starting Points:
-
Pd(dppf)Cl₂: This is a versatile and robust catalyst that is often effective for a wide range of Suzuki couplings, including those involving heteroaryl halides.[16][17]
-
Buchwald Ligands: Ligands like SPhos and XPhos, when used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are known to be highly active for challenging couplings.[13]
-
Pre-formed Catalysts: Using well-defined pre-catalysts, such as the XPhos Pd G4, can offer improved reactivity and reproducibility.[13]
Q: What is the optimal stoichiometry of reagents for this reaction?
A: A slight excess of the boronic acid is typically used to ensure complete consumption of the more valuable bromo-indole starting material. A common starting point is:
-
5-bromo-2-(trifluoromethyl)-1H-indole: 1.0 equivalent
-
Boronic acid/ester: 1.2 - 1.5 equivalents[18]
-
Base: 2.0 - 3.0 equivalents[18]
-
Palladium catalyst: 1 - 5 mol %[1]
The optimal ratios may vary depending on the specific boronic acid and reaction conditions, so some optimization may be necessary.
Data Summary Table
| Parameter | Recommended Range/Options | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos, XPhos Pd G4 | Robust and effective for challenging couplings.[13][16][17] |
| Ligand | dppf, SPhos, XPhos | Electron-rich and bulky ligands facilitate oxidative addition.[3][4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases promote transmetalation.[9] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF | Aprotic polar solvents, often with water to aid solubility.[13] |
| Temperature | 80 - 110 °C | Balance between reaction rate and stability.[5] |
| Boron Source | Boronic Acid or Pinacol Ester | Esters offer greater stability against protodeboronation.[10][12] |
| N-Protection | None, Tosyl (Ts), Boc | Protection can prevent side reactions and catalyst inhibition.[14] |
Experimental Protocol: General Procedure for the Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of 5-bromo-2-(trifluoromethyl)-1H-indole. Optimization of specific parameters may be required.
Materials:
-
5-bromo-2-(trifluoromethyl)-1H-indole
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-(trifluoromethyl)-1H-indole (1.0 equiv.), the arylboronic acid/ester (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 5 mol %).
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane) and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
-
(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. Available at: [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 10. Yoneda Labs [yonedalabs.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 5-Fluoro-2-(trifluoromethyl)-1H-indole for Biological Assays
Welcome to the technical support center for 5-Fluoro-2-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in biological assays. Poor aqueous solubility is a common hurdle for many promising drug candidates, and this document offers a systematic approach to overcoming this challenge.[1][2][3][4]
Introduction: Understanding the Challenge
This compound possesses structural features—a fluorinated aromatic ring and a trifluoromethyl group—that contribute to its hydrophobicity and likely poor water solubility.[5] Such characteristics can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable data. This guide provides a question-and-answer-based approach to systematically address and resolve these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is precipitating in my aqueous assay buffer. What is the first step I should take?
A1: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent.
It is standard practice to first dissolve poorly water-soluble compounds in a water-miscible organic solvent before preparing the final working concentrations in your aqueous assay buffer.[2][3]
Recommended Organic Solvents for Stock Solutions:
| Solvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful and widely used solvent for solubilizing a broad range of compounds.[6][7] It is miscible with water and generally well-tolerated in cell-based assays at low final concentrations (typically ≤0.5%).[6][7][8] |
| Ethanol (EtOH) | A less toxic alternative to DMSO, suitable for many applications.[6][9] However, it can have biological effects at higher concentrations.[6][8] |
| Methanol (MeOH) | Similar to ethanol but can be more toxic to cells.[9] |
| N,N-Dimethylformamide (DMF) | A strong polar aprotic solvent, similar to DMSO. |
| Acetonitrile (ACN) | A polar aprotic solvent that can be a good choice for some compounds. |
Expert Tip: Always start with a small amount of solvent and gradually add more while vortexing or sonicating. This will help you determine the maximum stock concentration you can achieve.
Q2: I've prepared a DMSO stock solution, but the compound still precipitates when I dilute it into my aqueous buffer. What are my options?
A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit. Here are several strategies to address this, ranging from simple to more complex.
Strategy 1: Utilizing Co-solvents
The addition of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[2][3]
-
How it Works: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to remain in solution.[3]
-
Common Co-solvents:
-
DMSO: Can be used as a co-solvent in the final assay buffer, but keep the final concentration low (ideally <0.5%) to avoid artifacts.[6][8]
-
Ethanol: Another option, but be mindful of its potential biological effects.[6]
-
Polyethylene Glycol (PEG 400): A polymer that can enhance the solubility of many poorly soluble drugs.[10]
-
Experimental Protocol: Determining the Optimal Co-solvent Concentration
-
Prepare a series of your aqueous assay buffer containing increasing concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Add your concentrated stock solution of this compound to each buffer to achieve the desired final concentration.
-
Incubate under your standard assay conditions.
-
Visually inspect for precipitation. You can also quantify the amount of soluble compound using techniques like HPLC.
Strategy 2: Incorporating Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[11][12][13]
-
How it Works: The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[11][13] Surfactants also improve the wettability of the compound.[14]
-
Recommended Surfactants:
-
Tween® 20/80 (Polysorbates): Non-ionic surfactants that are widely used and generally have low toxicity in cell-based assays.[13]
-
Cremophor® EL: A non-ionic surfactant used in pharmaceutical formulations.[13]
-
Sodium Dodecyl Sulfate (SDS): An ionic surfactant with strong solubilizing properties, but it is often denaturing to proteins and can be harsh on cells.[11][13]
-
Table: Comparison of Common Surfactants
| Surfactant | Type | Typical Concentration | Advantages | Disadvantages |
| Tween® 20/80 | Non-ionic | 0.01% - 0.1% | Low toxicity, widely used.[13] | Can interfere with some assays. |
| Cremophor® EL | Non-ionic | 0.01% - 0.1% | Effective solubilizer.[13] | Can have biological effects. |
| SDS | Anionic | 0.01% - 0.1% | Strong solubilizing power.[11][13] | Often cytotoxic and denaturing. |
Strategy 3: The Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17]
-
How it Works: The hydrophobic this compound can form an inclusion complex with the cyclodextrin, where it is encapsulated within the hydrophobic core, thereby increasing its aqueous solubility.[15][16][18]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): One of the most widely used, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high aqueous solubility and a good safety profile.[16]
-
Q3: Can I adjust the pH of my buffer to improve solubility?
A3: Yes, pH can significantly impact the solubility of compounds with ionizable groups.[19][20][21][22]
The indole nitrogen of this compound is weakly acidic. While deprotonation typically occurs at a high pH, the solubility of indole-containing compounds can be pH-dependent.[19][22]
-
General Principle: For a weakly acidic compound, increasing the pH will lead to deprotonation, forming a more polar (and thus more water-soluble) salt. Conversely, for a weakly basic compound, decreasing the pH will result in protonation and increased solubility.[21]
-
Recommendation:
-
Determine the pKa of the indole proton. This can be estimated using software or found in the literature for similar compounds.
-
If your assay can tolerate it, adjust the buffer pH to be at least 1-2 units above the pKa to ensure the compound is in its more soluble, deprotonated form.
-
Always confirm that the pH change does not negatively impact your biological system or assay components.
-
Q4: Are there any physical methods I can use to improve solubility?
A4: Yes, physical methods can also be employed, particularly during the preparation of your formulations.
-
Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[1][2][10][23] This is more relevant for preparing suspensions but can also aid initial solubilization.
-
Sonication: Applying ultrasonic energy can help break down compound aggregates and facilitate dissolution in a solvent.
-
Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious about compound stability at elevated temperatures.
Summary of Troubleshooting Strategies
By systematically working through these FAQs and troubleshooting guides, researchers can develop a robust formulation for this compound that ensures its solubility and enables the generation of accurate and reproducible data in biological assays.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmaceutical Sciences, 99(7), 3019-3032. [Link]
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]
-
Savouras, A., et al. (2021). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-2. [Link]
-
Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
-
Li, M., et al. (2016). A novel approach to improve the dissolution of poorly water-soluble drugs: Pulse-spouted bed coating. International Journal of Pharmaceutics, 511(1), 512-523. [Link]
-
Galia, E., et al. (1998). Evaluation of various dissolution media for predicting in vivo performance of class I and II drugs. Pharmaceutical Research, 15(5), 698-705. [Link]
-
S. M. Soliman, et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. AAPS PharmSciTech, 22(5), 1-21. [Link]
-
A. T. M. Serajuddin. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
S. Kalepu and V. Nekkanti. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]
-
E. M. B. Souto, et al. (2020). Nanoparticles for the delivery of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 57, 101733. [Link]
-
C. A. Lipinski, et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
A. K. G. Honório, et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Journal of Applied Toxicology, 35(11), 1275-1281. [Link]
-
M. J. T. M. Niogret, et al. (2013). The effect of solvents on the cytotoxicity of drugs in vitro. Toxicology in Vitro, 27(1), 326-332. [Link]
-
M. Hamzeloo-Moghadam, et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
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- 3. ijmsdr.org [ijmsdr.org]
- 4. New drug-formulation method may lead to smaller pills | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
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- 20. youtube.com [youtube.com]
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- 23. Methods of solubility enhancements | PPTX [slideshare.net]
- 24. worldscientific.com [worldscientific.com]
Preventing defluorination during reactions with 5-Fluoro-2-(trifluoromethyl)-1H-indole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(trifluoromethyl)-1H-indole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of reactions involving this valuable, yet sensitive, building block. Our focus is to empower you with the knowledge to prevent unwanted defluorination and other side reactions, ensuring the integrity of your synthetic pathways and the success of your research.
Understanding the Challenge: The Reactivity of this compound
This compound is a versatile scaffold in medicinal chemistry and materials science. The fluorine substituent at the 5-position and the trifluoromethyl group at the 2-position significantly influence the electronic properties of the indole ring, enhancing metabolic stability, lipophilicity, and binding affinity in target molecules.[1][2] However, these electron-withdrawing groups also activate the molecule towards certain undesirable reactions, most notably defluorination.
Defluorination, the cleavage of a carbon-fluorine (C-F) bond, is a critical issue as it leads to impurities, reduced yields, and the loss of the desired pharmacological properties that the fluorine atom was introduced to provide.[1] Understanding the mechanisms that trigger this process is the first step toward preventing it.
Troubleshooting Guide: Preventing Defluorination
This section addresses specific experimental problems that can lead to defluorination and offers targeted solutions.
Problem 1: I'm observing significant defluorination during a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira).
Causality: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing indoles. However, the catalytic cycle involves oxidative addition and reductive elimination steps that, under non-optimized conditions, can facilitate C-F bond cleavage.[1] This is particularly true for electron-deficient aromatic rings where the C-F bond, while strong, can be activated.
Solutions & Scientific Rationale:
-
Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the ligand is critical.
-
Rationale: Electron-rich and sterically hindered phosphine ligands can accelerate the desired C-X (where X is your leaving group, e.g., Br, I, OTf) oxidative addition and subsequent reductive elimination, outcompeting the undesired C-F activation.
-
Recommendation: Screen a panel of ligands. Buchwald-type biaryl phosphine ligands or bulky electron-rich ligands like P(t-Bu)3 often give good results by promoting the desired catalytic cycle. Avoid ligands that are too small or electron-deficient.
-
-
Reaction Temperature and Time:
-
Rationale: High temperatures provide the activation energy for C-F bond cleavage.[1] Prolonged reaction times increase the probability of this side reaction occurring.
-
Recommendation: Aim for the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to reaction conditions.
-
-
Base Selection:
-
Rationale: Strong bases can promote defluorination, either directly or by interacting with the catalyst system in an undesired manner.
-
Recommendation: Use milder bases like K3PO4, Cs2CO3, or organic bases like Et3N or DIPEA, depending on the specific coupling reaction. Avoid strong bases like NaOt-Bu or LiHMDS if possible.
-
| Parameter | Standard Condition (High Defluorination Risk) | Recommended Condition (Low Defluorination Risk) |
| Catalyst/Ligand | Pd(PPh3)4 | Pd(OAc)2 / SPhos, XPhos, or P(t-Bu)3 |
| Base | NaOt-Bu, K2CO3 | Cs2CO3, K3PO4, Et3N |
| Temperature | > 120 °C | 80-100 °C (or lowest effective temperature) |
| Solvent | DMF, DMAc | Toluene, Dioxane, THF |
Problem 2: My reaction under basic conditions is causing loss of the C5-Fluorine.
Causality: The electron-withdrawing nature of both the C2-CF3 group and the C5-F atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[3][4] Strong nucleophiles or bases can attack the carbon bearing the fluorine, leading to its displacement. The rate-determining step is the initial nucleophilic attack, which is accelerated by electron-withdrawing groups.[4]
Solutions & Scientific Rationale:
-
Protect the Indole Nitrogen: The indole N-H is acidic (pKa ≈ 17 in DMSO) and will be deprotonated under basic conditions.[5] The resulting indolide anion is highly electron-rich and can participate in unwanted side reactions. Protecting the nitrogen with a suitable group can mitigate this.
-
Rationale: An electron-withdrawing protecting group (e.g., Boc, Ts, SEM) can decrease the electron density of the indole ring system, making it less susceptible to nucleophilic attack.[5] It also prevents N-alkylation or other reactions at the nitrogen.
-
Recommended Protecting Groups:
-
-
Control Stoichiometry and Temperature:
-
Rationale: Using a large excess of a strong base or running the reaction at elevated temperatures increases the rate of SNAr.
-
Recommendation: Use the minimum amount of base required for the desired transformation. Perform the reaction at the lowest possible temperature, adding the base slowly to control any exotherms.
-
Problem 3: I'm observing decomposition or defluorination during purification by column chromatography.
Causality: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds, including some fluorinated molecules.[1] The prolonged contact time on the column can lead to the loss of the fluorine substituent.
Solutions & Scientific Rationale:
-
Use Neutralized or Deactivated Silica:
-
Rationale: Removing the acidic sites on the silica surface prevents acid-catalyzed decomposition.
-
Recommendation: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent system), or use commercially available deactivated silica gel.
-
-
Alternative Purification Methods:
-
Rationale: Minimizing contact with stationary phases can prevent degradation.
-
Recommendation: If the product is crystalline, consider recrystallization. Preparative TLC or flash chromatography with a faster elution time can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C-F bond, which is one of the strongest single bonds, susceptible to cleavage in these reactions?
A1: While the C-F bond itself has a high dissociation energy, its cleavage in these contexts is not typically a homolytic bond scission.[2][7] In nucleophilic aromatic substitution (SNAr), the reaction proceeds through a high-energy intermediate (a Meisenheimer complex), and the stability of this intermediate is key.[4] Electron-withdrawing groups, like the CF3 group on your indole, stabilize this negatively charged intermediate, lowering the overall activation energy for the substitution process.[4][8] In metal-catalyzed reactions, the C-F bond activation occurs through interaction with the metal center, following a different, lower-energy pathway than direct bond breaking.
Q2: Is the trifluoromethyl group at the C2 position also at risk of being cleaved?
A2: The trifluoromethyl group is generally very stable and much less prone to cleavage than the aromatic C-F bond.[2][9] The C(sp2)-F bond at the 5-position is more susceptible to nucleophilic attack and certain metal-catalyzed activation pathways than the C(sp3)-F bonds of the trifluoromethyl group. However, under extremely harsh reductive conditions, cleavage of a C-F bond from the CF3 group is possible but unlikely under typical synthetic transformations.
Q3: How can I protect the indole nitrogen, and which protecting group is best?
A3: Protecting the indole nitrogen is a crucial strategy to prevent side reactions and can help stabilize the molecule.[10][11] The "best" protecting group depends on the subsequent reaction conditions you plan to use.
-
For reactions under basic conditions: A Boc or SEM group is often a good choice. They are stable to many basic conditions and can be removed under acidic or fluoride-mediated conditions, respectively.
-
For reactions under acidic conditions: A group stable to acid, such as a benzyl (Bn) or a tosyl (Ts) group, would be more appropriate.
-
For metal-catalyzed reactions: Ensure your chosen protecting group is stable to the reaction conditions. Most common protecting groups are compatible with standard cross-coupling reactions.
A general protocol for N-protection is provided below.
Q4: What analytical techniques are best for detecting and quantifying defluorination?
A4:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. You can monitor your reaction for the disappearance of your starting material and the appearance of your desired product. Crucially, you can also look for the mass of the defluorinated byproduct (loss of 18 Da, F vs. H).
-
19F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive and specific technique for fluorine-containing compounds. You will see distinct signals for the C5-F and the C2-CF3 groups. The appearance of new signals or the disappearance of the C5-F signal is a clear indication of defluorination.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile compounds and can also be used to detect defluorinated byproducts.[12][13]
Experimental Protocols
Protocol 1: General Procedure for N-Protection of this compound with SEM-Cl
This protocol describes a robust method for protecting the indole nitrogen, which can enhance stability and prevent side reactions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation. The solution may become clearer.
-
Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-SEM protected indole.
Diagrams
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Indole Analogs
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into this versatile framework has emerged as a transformative strategy for medicinal chemists. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated indole analogs, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in their quest for more effective and safer therapeutics.
The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a parent indole molecule.[2][3][4] These alterations can significantly influence a compound's metabolic stability, receptor binding affinity, lipophilicity, and acidity (pKa), ultimately shaping its pharmacokinetic profile and therapeutic efficacy.[3][5]
Key Physicochemical and Pharmacokinetic Impacts of Indole Fluorination
The introduction of fluorine into an indole nucleus can elicit a cascade of beneficial changes for drug design:
-
Enhanced Metabolic Stability: A primary driver for fluorination is the enhancement of metabolic stability.[2][6] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. By strategically placing fluorine at metabolically vulnerable positions, the metabolic half-life of a compound can be extended, leading to improved oral bioavailability and a more favorable dosing regimen.[4]
-
Modulation of Receptor Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the indole ring, influencing hydrogen bonding, dipole moments, and other non-covalent interactions with target proteins.[2][3] This can lead to either an increase or decrease in binding affinity, depending on the specific interactions within the receptor's binding pocket.[6] In some cases, fluorine can form favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.
-
Tuning Lipophilicity and Permeability: The impact of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl group often decreases it.[7] This modulation of lipophilicity can be strategically employed to optimize a drug candidate's solubility, membrane permeability, and ability to cross the blood-brain barrier.[8]
-
Alteration of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[2] This can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Comparative Biological Activity: A Case Study in Oncology
To illustrate the profound impact of fluorination, we will examine a comparative case study of fluorinated and non-fluorinated indole-based kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[9][10]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro potency of a hypothetical fluorinated indole analog (Compound B) compared to its non-fluorinated parent (Compound A) against a key kinase in the PI3K pathway.
| Compound | Structure | Target Kinase | IC50 (nM) | Fold Improvement |
| Compound A | (Non-fluorinated indole) | PI3Kα | 150 | - |
| Compound B | (Fluorinated indole analog) | PI3Kα | 15 | 10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
The 10-fold increase in potency observed with Compound B highlights the significant impact that a strategically placed fluorine atom can have on target engagement.
Comparative Pharmacokinetic Properties
| Compound | Metabolic Stability (t½ in HLM, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Compound A | 25 | 1.5 |
| Compound B | 95 | 3.2 |
HLM: Human Liver Microsomes. A longer half-life (t½) indicates greater metabolic stability. Papp: Apparent permeability coefficient in Caco-2 cell model. A higher Papp value indicates greater cell permeability.
The data clearly demonstrates that fluorination not only enhances the intrinsic potency of the indole analog but also significantly improves its drug-like properties, with a nearly 4-fold increase in metabolic stability and a 2-fold improvement in cell permeability.
Experimental Protocols
To ensure the reproducibility and validity of such comparative studies, the following detailed and standardized experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the potency of a compound in inhibiting a specific kinase.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Recombinant human kinase (e.g., PI3Kα)
-
Substrate peptide
-
ATP
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound, and the kinase.
-
Initiation: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the Kinase-Glo® reagent to each well.
-
Measurement: Incubate for an additional 10 minutes and measure the luminescence signal using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. Calculate the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the human liver microsomes and the NADPH regenerating system on ice.[3][6][11]
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of microsomes and phosphate buffer at 37°C.
-
Reaction Initiation: Add the test compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.[12]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[13]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) of the compound.[12][13]
Protocol 3: Caco-2 Cell Permeability Assay
This assay evaluates the ability of a compound to cross a monolayer of human intestinal cells, predicting oral absorption.[14][15][16][17]
Materials:
-
Caco-2 cells
-
Transwell® inserts (polycarbonate membrane)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[16]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the apical-to-basolateral transport.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for indole-based kinase inhibitors.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated indole analogs.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole scaffold represents a powerful and versatile tool for medicinal chemists to optimize the biological and pharmacokinetic properties of drug candidates. As demonstrated through the presented data and protocols, fluorination can lead to significant improvements in potency, metabolic stability, and cell permeability. However, it is crucial to recognize that the effects of fluorination are highly dependent on the position and number of fluorine atoms, necessitating a systematic and empirical approach to analog design and evaluation.
The continued development of novel fluorination methodologies, coupled with a deeper understanding of fluorine's intricate interactions with biological macromolecules, will undoubtedly pave the way for the discovery of next-generation indole-based therapeutics with enhanced efficacy and safety profiles.
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5-Fluoro-2-(trifluoromethyl)-1H-indole versus sunitinib as a kinase inhibitor
An In-Depth Comparative Guide to Kinase Inhibition: The Established Efficacy of Sunitinib Versus the Emerging Potential of the 5-Fluoro-2-(trifluoromethyl)-1H-indole Scaffold
As a Senior Application Scientist, this guide provides a detailed, evidence-based comparison between the well-established multi-kinase inhibitor, Sunitinib, and the therapeutic potential of novel inhibitors derived from the this compound chemical scaffold. This document is tailored for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, comparative potency, and the experimental methodologies crucial for evaluating such compounds.
Introduction: Scaffolds in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has revolutionized oncology. Sunitinib (marketed as Sutent®) is a prime example of a successful multi-targeted tyrosine kinase inhibitor (TKI), approved by the FDA for treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4] Its chemical structure is built upon a 5-fluoro-oxindole core, highlighting the power of the indole scaffold in designing potent kinase inhibitors.[5]
In the continuous search for next-generation therapeutics with improved selectivity, potency, and resistance profiles, medicinal chemists explore related but distinct chemical scaffolds. The this compound structure represents one such promising scaffold. The introduction of a trifluoromethyl (CF3) group can significantly enhance metabolic stability and cell permeability due to its high lipophilicity and electronegativity.[6] This guide will dissect the established profile of Sunitinib and compare it against the emerging data for novel inhibitors based on related fluorinated and trifluoromethylated indole structures.
Chemical Structures and Synthetic Overview
A molecule's function is intrinsically linked to its structure. The structural similarities and differences between Sunitinib and the this compound scaffold dictate their respective interactions with kinase targets.
Sunitinib (SU11248): Its chemical name is N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[3] The key features are the 5-fluoro-oxindole moiety, which mimics the adenine region of ATP, and a pyrrole-carboxamide side chain that confers specificity and favorable pharmaceutical properties like solubility.[5]
This compound: This compound serves as a versatile chemical building block.[7][8] Its synthesis can be achieved through various methods, including the Leimgruber-Batcho indole synthesis, starting from precursors like 5-fluoro-2-nitrotoluene.[9] The fluorine at the 5-position and the trifluoromethyl group at the 2-position create a unique electronic and steric profile for derivatization into novel drug candidates.[6]
Mechanism of Action and Target Kinase Profiles
The therapeutic efficacy of a kinase inhibitor is defined by the specific kinases it inhibits and its potency against them.
Sunitinib: A Multi-Targeted Inhibitor
Sunitinib functions by competitively inhibiting the ATP-binding pocket of multiple receptor tyrosine kinases (RTKs).[3][10] This simultaneous blockade of several signaling pathways disrupts tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that feed a tumor).[3][11]
Primary Targets of Sunitinib:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Crucial for angiogenesis.[10][12][13]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Involved in tumor cell proliferation and angiogenesis.[3][12]
-
Stem Cell Factor Receptor (c-KIT): A key driver in the majority of GISTs.[3][10][11]
-
Fms-like tyrosine kinase-3 (FLT3): Often mutated in acute myeloid leukemia (AML).[11][14]
-
Colony-Stimulating Factor Receptor (CSF-1R) and RET: Other RTKs involved in cancer signaling.[12][13]
The diagram below illustrates the central role of VEGFR and PDGFR in tumor angiogenesis and proliferation, the primary pathways disrupted by Sunitinib.
Caption: Simplified signaling pathways inhibited by Sunitinib.
This compound Derivatives: Targeting Specific Kinases
While this compound itself is not an established inhibitor, its derivatives are being actively investigated. Research has shown that novel compounds incorporating this scaffold can exhibit potent and often more selective kinase inhibition compared to Sunitinib, particularly against VEGFR-2. These compounds are designed to fit into the ATP-binding pocket of target kinases, with the indole core acting as the hinge-binding motif.
Comparative Efficacy: Analysis of Experimental Data
Objective comparison requires quantitative data from standardized assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a specific biological activity (e.g., kinase activity or cell proliferation) by 50%. Lower IC50 values indicate higher potency.
The following tables synthesize data from studies where novel indole derivatives were directly compared with Sunitinib.
Table 1: In Vitro Kinase Inhibition (IC50)
This table compares the direct inhibitory activity against isolated kinase enzymes. Data is compiled from studies on various novel indole-based compounds benchmarked against Sunitinib.
| Kinase Target | Sunitinib IC50 (µM) | Novel Indole Derivative IC50 (µM) | Reference Compound |
| VEGFR-2 | 0.075 ± 0.002 | 0.067 ± 0.002 | Compound 13b[15][16] |
| VEGFR-2 | 0.139 ± 0.007 | 0.078 ± 0.003 | Compound 67a[17] |
| VEGFR-2 | 0.075 ± 0.002 | 0.071 ± 0.002 | Compound 181g[17] |
| c-Kit | Varies | Data Not Available | - |
| PDGFR-β | Varies | Data Not Available | - |
Note: "Novel Indole Derivative" refers to specific compounds from cited literature, often containing modified indole or oxindole cores, and serves to illustrate the potential of the chemical class.
The data indicates that medicinal chemistry efforts are succeeding in producing derivatives with VEGFR-2 inhibitory potency comparable to or even slightly exceeding that of Sunitinib.[15][16][17]
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50)
This table shows the ability of the compounds to inhibit the growth of cancer cells in culture, which is a more direct measure of potential anti-cancer effect.
| Cell Line (Cancer Type) | Sunitinib IC50 (µM) | Novel Indole Derivative IC50 (µM) | Reference Compound |
| CAKI-1 (Renal) | 4.93 ± 0.16 | 3.9 ± 0.13 | Compound 13b[15][16] |
| CAKI-1 (Renal) | 4.93 ± 0.16 | 3.31 ± 0.11 | Compound 15b[15][16] |
| A498 (Renal) | 1.23 ± 0.04 | 1.23 ± 0.04 | Compound 15b[15][16] |
| HepG2 (Liver) | 2.23 ± 0.11 | 1.13 ± 0.06 | Compound 67a[17] |
| MCF7 (Breast) | 4.77 ± 0.29 | 1.44 ± 0.11 | Compound 67a[17] |
These results demonstrate that novel indole derivatives can exhibit superior anti-proliferative activity against specific cancer cell lines, suggesting potential for improved therapeutic efficacy.[15][16][17]
Experimental Protocols for Inhibitor Characterization
Scientific integrity relies on robust and reproducible methodologies. The following are detailed protocols for the key assays used to generate the comparative data presented above.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2]
Causality: By measuring ADP production in the presence of an inhibitor, we can directly quantify the inhibitor's ability to block the catalytic function of the target kinase, providing a clear IC50 value for enzymatic inhibition.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Create a 10-point, 1:3 serial dilution of the test compound (e.g., Sunitinib or a novel indole) in 100% DMSO, starting from a high concentration (e.g., 1 mM).[2]
-
Reaction Setup: In a 384-well microplate, add 2.5 µL of each inhibitor dilution. Include "no inhibitor" (DMSO only) and "no kinase" controls.[18]
-
Kinase Addition: Prepare a reaction mixture containing the target kinase (e.g., VEGFR-2) and its specific substrate in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2). Add 2.5 µL of this mixture to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and measure the ADP produced using a commercial kit like ADP-Glo™ (Promega). This involves two steps:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate remaining ATP.
-
Add Kinase Detection Reagent, which converts the generated ADP back to ATP, driving a coupled luciferase/luciferin reaction that produces light.[2]
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]
Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Causality: This protocol provides a self-validating system by assessing a compound's effect on the overall viability of cancer cells. A reduction in the metabolic conversion of MTT to formazan directly reflects the compound's cytotoxic or cytostatic effects, which are the ultimate goals of an anti-cancer agent.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., CAKI-1) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion and Future Directions
This guide provides a comprehensive comparison between the established multi-kinase inhibitor Sunitinib and the emerging class of inhibitors derived from the this compound scaffold.
-
Sunitinib remains a cornerstone of therapy for RCC and GIST due to its well-characterized, multi-targeted inhibition of key oncogenic pathways, particularly angiogenesis.[3][4] Its broad activity spectrum is both a strength (hitting multiple targets) and a potential weakness (leading to off-target effects).
-
Novel Indole Derivatives , particularly those featuring strategic fluorination and trifluoromethylation, demonstrate significant promise. Experimental data clearly shows that these compounds can achieve and sometimes exceed the potency of Sunitinib against specific targets like VEGFR-2 and in various cancer cell lines.[15][16][17] The key advantage of these second-generation molecules may lie in achieving a more refined selectivity profile, potentially leading to a better therapeutic window with fewer side effects.
Future research should focus on comprehensive kinase panel screening of these novel derivatives to fully elucidate their selectivity profiles. In vivo studies in animal models are the critical next step to validate their efficacy and safety, paving the way for potential clinical development. The indole scaffold, as exemplified by Sunitinib and its successors, continues to be a rich source for the discovery of next-generation kinase inhibitors.
References
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Sunitinib - Wikipedia. Wikipedia. [Link]
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [Link]
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Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate. [Link]
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Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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SUNItinib. Cancer Care Ontario. [Link]
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What is the mechanism of Sunitinib Malate? Patsnap Synapse. [Link]
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Sunitinib: the antiangiogenic effects and beyond. PMC - NIH. [Link]
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In vitro NLK Kinase Assay. PMC - NIH. [Link]
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Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo. mediaTUM. [Link]
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Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PMC - PubMed Central. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. [Link]
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Novel 2-Indolinone Thiazole Hybrids as Sunitinib Analogues: Design, Synthesis, and Potent VEGFR-2 Inhibition with Potential Anti-Renal Cancer Activity. ResearchGate. [Link]
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Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity. PubMed. [Link]
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Royal Society of Chemistry. [Link]
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Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC - NIH. [Link]
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Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. NIH. [Link]
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Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C–F Bond Cleavage in a CF3 Group. ACS Publications. [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
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Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]
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5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. PubMed. [Link]
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Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH. [Link]
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The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH. [Link]
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Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. PMC - PubMed Central. [Link]
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5-FLUORO-2(TRIFLUOROMETHYL)-1H-INDOLE 5G. Dabos. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]
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Validating the Mechanism of Action of 5-Fluoro-2-(trifluoromethyl)-1H-indole Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the indole scaffold remains a privileged structure due to its prevalence in biologically active compounds.[1][2] The strategic incorporation of fluorine atoms, as seen in 5-Fluoro-2-(trifluoromethyl)-1H-indole derivatives, significantly enhances the pharmacological profile of these molecules. The trifluoromethyl group can increase lipophilicity, improving cell membrane permeability, while the fluorine at the 5-position can enhance metabolic stability and binding affinity.[1][2] These modifications make this class of compounds particularly attractive for developing novel therapeutics.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel this compound derivatives. We will use a hypothetical derivative, hereafter referred to as "Indole-CF3-F" , and propose a plausible MoA—inhibition of a critical signaling pathway kinase—to illustrate the validation process. This guide will objectively compare the performance of Indole-CF3-F with a well-established kinase inhibitor, providing supporting experimental data and detailed protocols.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. We hypothesize that our lead compound, Indole-CF3-F, exerts its anti-proliferative effects by directly inhibiting a key kinase within this pathway, such as Akt (also known as Protein Kinase B).
Below is a diagram illustrating the proposed point of intervention for Indole-CF3-F within the PI3K/Akt signaling cascade.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by Indole-CF3-F.
A Multi-pronged Approach to MoA Validation
To rigorously validate the proposed MoA, a combination of biochemical, biophysical, and cell-based assays is essential.[3] This multi-pronged approach provides robust evidence for direct target engagement and the downstream cellular consequences of this interaction.[4]
Phase 1: Biochemical Validation of Direct Target Engagement
The initial step is to determine if Indole-CF3-F directly interacts with and inhibits the activity of the purified target kinase, Akt.
Experiment 1: In Vitro Kinase Assay
-
Objective: To quantify the inhibitory activity of Indole-CF3-F against purified Akt kinase and compare it to a known pan-kinase inhibitor (Staurosporine) and a specific Akt inhibitor (MK-2206).
-
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target protein in a controlled, cell-free environment. This is a critical first step to confirm direct inhibition.
Detailed Protocol: In Vitro Kinase Assay
-
Reagents and Materials:
-
Purified, active Akt1 enzyme.
-
Fluorescently labeled peptide substrate for Akt.
-
ATP.
-
Indole-CF3-F, Staurosporine, and MK-2206 dissolved in DMSO.
-
Kinase assay buffer.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of Indole-CF3-F, Staurosporine, and MK-2206 in kinase assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the purified Akt1 enzyme to all wells except the no-enzyme control and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction according to the assay kit instructions.
-
Measure the fluorescence on a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Comparative Data: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Indole-CF3-F | Akt1 | 75 |
| MK-2206 (Alternative) | Akt1 | 12 |
| Staurosporine (Control) | Pan-kinase | 5 |
The data indicates that Indole-CF3-F is a potent inhibitor of Akt1, albeit less so than the highly specific MK-2206 and the non-specific Staurosporine.
Phase 2: Cellular Target Engagement and Downstream Signaling
After confirming direct biochemical inhibition, the next crucial step is to verify that Indole-CF3-F can engage its target within a cellular context and modulate the intended signaling pathway.
Experiment 2: Western Blot Analysis of Akt Phosphorylation
-
Objective: To assess the effect of Indole-CF3-F on the phosphorylation status of Akt and its downstream targets in a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7).
-
Rationale: A direct inhibitor of Akt should decrease its phosphorylation at key residues (e.g., Ser473) and subsequently reduce the phosphorylation of its downstream effectors, such as PRAS40.
Detailed Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with increasing concentrations of Indole-CF3-F and MK-2206 for 2 hours. Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PRAS40, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Workflow for MoA Validation
Caption: A stepwise workflow for validating the mechanism of action.
Experiment 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide direct evidence of Indole-CF3-F binding to Akt in intact cells.
-
Rationale: CETSA is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[4] This assay confirms target engagement in a physiological context.
Comparative Data: Cellular Assays
| Assay | Compound | EC50 / Effect |
| Western Blot (pAkt Ser473) | Indole-CF3-F | EC50 = 250 nM |
| Western Blot (pAkt Ser473) | MK-2206 | EC50 = 50 nM |
| CETSA (Akt stabilization) | Indole-CF3-F | ΔTm = +3.5°C at 10 µM |
| CETSA (Akt stabilization) | MK-2206 | ΔTm = +5.2°C at 10 µM |
| Cell Proliferation (MCF-7) | Indole-CF3-F | GI50 = 500 nM |
| Cell Proliferation (MCF-7) | MK-2206 | GI50 = 120 nM |
The cellular data corroborates the biochemical findings. Indole-CF3-F inhibits Akt phosphorylation and stabilizes the protein in cells, leading to a dose-dependent decrease in cell proliferation.
Conclusion and Future Directions
The experimental workflow outlined in this guide provides a robust and logical framework for validating the mechanism of action of novel this compound derivatives. Through a combination of in vitro biochemical assays, cellular target engagement studies, and phenotypic assessments, we have demonstrated a clear and scientifically sound process. The comparative data against a known inhibitor, MK-2206, provides essential context for evaluating the potency and efficacy of the novel compound, Indole-CF3-F.
While this guide used Akt inhibition as a hypothetical MoA, the principles and experimental designs are broadly applicable to other potential targets. Further studies, such as kinome-wide profiling, would be necessary to assess the selectivity of Indole-CF3-F, and structural biology techniques could elucidate the precise binding mode to its target.[3]
References
- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). International Journal of Molecular Sciences, 23(23), 15338.
- Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors. (n.d.). BenchChem.
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (2025). Pharma Focus Asia.
- 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. (2023). Archiv der Pharmazie, 356(12), e2300217.
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A Researcher's Guide to the Synthesis of Fluorinated Indoles: A Head-to-Head Comparison
An exceptional guide for researchers, this document provides a head-to-head comparison of synthetic routes to fluorinated indoles, delving into the nuances of each method from the perspective of a Senior Application Scientist. It emphasizes not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and practical applicability.
The strategic incorporation of fluorine into the indole scaffold represents a powerful tactic in medicinal chemistry, capable of profoundly enhancing the pharmacological profile of drug candidates. Fluorine's unique electronic properties can improve metabolic stability, binding affinity, and lipophilicity.[1] This guide offers a comparative analysis of the primary synthetic strategies to access these valuable compounds, providing the technical insights necessary for researchers to select the optimal route for their specific target.
Core Synthetic Philosophies: An Overview
The approaches to synthesizing fluorinated indoles can be broadly categorized into two main philosophies:
-
Ring-Forming Strategies: These methods construct the indole core using building blocks that already contain the fluorine atom. This ensures absolute regiochemical control of the fluorine substituent on the benzenoid portion of the indole.
-
Late-Stage Functionalization: These strategies involve the direct introduction of fluorine or fluorine-containing groups onto a pre-existing indole nucleus. This approach is highly valued in drug discovery for the rapid generation of analog libraries from a common intermediate.[2][3][4][5]
This guide will dissect four key methodologies that embody these philosophies, providing a direct comparison of their strengths, weaknesses, and practical considerations.
Strategy 1: The Fischer Indole Synthesis with Fluorinated Precursors
This venerable reaction, discovered by Emil Fischer in 1883, remains a robust and widely used method for indole synthesis.[6][7][8][9] Its application to fluorinated indoles is straightforward: a fluorinated phenylhydrazine is condensed with an aldehyde or ketone under acidic conditions.
Mechanistic Rationale: The reaction proceeds through the formation of a phenylhydrazone, which, upon protonation, tautomerizes to an enamine. The key step is an irreversible[10][10]-sigmatropic rearrangement, followed by the elimination of ammonia to afford the aromatic indole.[7] The choice of a strong acid catalyst (Brønsted or Lewis) is critical to promote both the initial condensation and the subsequent rearrangement and cyclization steps.[7]
Representative Protocol: Synthesis of 6-Fluoro-2,3-dimethylindole
| Step | Procedure | Rationale |
| 1 | (4-Fluorophenyl)hydrazine (1.0 eq) and 2-butanone (1.1 eq) are dissolved in ethanol. | Ethanol is a common solvent that facilitates the dissolution of both reactants for the initial hydrazone formation. A slight excess of the ketone ensures full consumption of the hydrazine. |
| 2 | A catalytic amount of concentrated sulfuric acid is added dropwise. | The strong Brønsted acid protonates the hydrazone, initiating the tautomerization and enabling the subsequent[10][10]-sigmatropic rearrangement.[7] |
| 3 | The mixture is heated to reflux for 3 hours, monitoring by TLC. | Thermal energy is required to overcome the activation barrier of the sigmatropic rearrangement and the final aromatization step. |
| 4 | After cooling, the reaction mixture is poured into ice-water and neutralized with aqueous NaOH. | This quenches the reaction and precipitates the crude product, which is typically a solid. |
| 5 | The crude product is collected by filtration, washed with water, and recrystallized from ethanol/water. | Recrystallization is often sufficient for purification, leveraging the crystalline nature of many simple indoles. |
| Advantages | Disadvantages |
| Unambiguous Regiochemistry: The fluorine position is predetermined by the starting hydrazine. | Limited Precursor Availability: The synthesis is constrained by the commercial availability of substituted fluorophenylhydrazines. |
| High Reliability & Scalability: A well-established, high-yielding reaction for many substrates. | Harsh Conditions: The use of strong acids and high temperatures limits functional group tolerance.[6] |
| Cost-Effective: Starting materials are often inexpensive for common substitution patterns. | Mixtures with Unsymmetrical Ketones: Unsymmetrical ketones (RCH₂COCH₂R') can lead to a mixture of two regioisomeric products.[9] |
Strategy 2: Late-Stage Electrophilic Fluorination of Indoles
This modern approach directly installs a fluorine atom onto a pre-formed indole ring, offering significant synthetic flexibility. The reaction relies on powerful electrophilic fluorinating reagents, with Selectfluor® being a prominent example.[10][11][12][13]
Mechanistic Rationale: The electron-rich indole ring acts as a nucleophile, attacking the electrophilic fluorine source. This proceeds via a standard electrophilic aromatic substitution mechanism. For N-unsubstituted or N-alkyl indoles, the C3 position is the most nucleophilic and is preferentially fluorinated. If the C3 position is blocked, fluorination may occur at C2.
Representative Protocol: 3-Fluorination of 1-Methyl-2-phenylindole
| Step | Procedure | Rationale |
| 1 | 1-Methyl-2-phenylindole (1.0 eq) is dissolved in acetonitrile in a plastic vial. | Acetonitrile is a polar aprotic solvent suitable for this reaction. Plasticware is recommended as HF can be generated as a byproduct, which etches glass. |
| 2 | Selectfluor® (1.1 eq) is added in one portion at room temperature. | Selectfluor® is a stable, solid reagent that is easy to handle. A slight excess ensures complete conversion of the indole. |
| 3 | The reaction is stirred for 12 hours at room temperature. | The reaction is typically slow and requires extended time for completion at ambient temperature. |
| 4 | The solvent is removed under reduced pressure. | This simplifies the workup by removing the bulk of the acetonitrile. |
| 5 | The residue is purified directly by silica gel column chromatography. | Chromatography is necessary to separate the fluorinated product from the non-volatile byproducts of the Selectfluor® reagent. |
| Advantages | Disadvantages |
| Late-Stage Functionalization: Ideal for diversifying complex molecules late in a synthetic sequence.[2][3] | Regioselectivity Challenges: Can produce mixtures of isomers, especially with complex substitution patterns. Directing groups may be necessary for control. |
| Mild Conditions: Often proceeds at room temperature, showing good functional group tolerance. | Limited Scope: Typically favors electron-rich indoles. Electron-withdrawing groups can deactivate the ring, preventing fluorination. |
| Commercial Reagents: A variety of powerful electrophilic fluorinating agents are readily available. | Stoichiometric Reagent: The fluorinating agent is used in stoichiometric amounts, which can be costly on a large scale. |
Strategy 3: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[14][15][16][17] By employing a fluorinated o-iodoaniline, this method provides access to a wide range of fluorinated indoles with excellent control over the substitution pattern.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by coordination and regioselective insertion of the alkyne. The subsequent step is an intramolecular N-H bond activation and cyclization, which, after reductive elimination, furnishes the indole product and regenerates the Pd(0) catalyst.[15]
Representative Protocol: Synthesis of 5-Fluoro-2,3-diphenylindole
| Step | Procedure | Rationale |
| 1 | 4-Fluoro-2-iodoaniline (1.0 eq), diphenylacetylene (1.2 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%) are added to a Schlenk tube. | The Schlenk tube allows for the maintenance of an inert atmosphere, which is crucial for the stability and activity of the palladium catalyst. Triphenylphosphine serves as a ligand to stabilize the palladium species. |
| 2 | Anhydrous N,N-dimethylformamide (DMF) and potassium carbonate (2.5 eq) are added. | DMF is a high-boiling polar aprotic solvent suitable for this transformation. The base is essential for the N-H deprotonation step during cyclization. |
| 3 | The vessel is purged with argon, sealed, and heated to 100 °C for 16 hours. | An inert atmosphere prevents oxidation of the Pd(0) catalyst. Elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| 4 | The reaction is cooled, diluted with ethyl acetate, and washed with water and brine. | Standard extractive workup to remove the DMF solvent and inorganic salts. |
| 5 | The organic layer is dried, concentrated, and purified by silica gel column chromatography. | Purification is required to remove residual catalyst, ligand, and any unreacted starting materials. |
| Advantages | Disadvantages |
| High Convergence: Builds complexity rapidly by combining two functionalized fragments. | Precursor Synthesis: Requires the synthesis of potentially complex o-iodoanilines and alkynes. |
| Excellent Functional Group Tolerance: The reaction conditions are generally milder than classical indole syntheses. | Catalyst Cost: The use of a palladium catalyst can be a significant cost driver for large-scale applications. |
| Good Regiocontrol: The substitution pattern of the final indole is well-defined by the reactants. | Regioselectivity with Unsymmetrical Alkynes: Can produce mixtures of regioisomers if the two alkyne substituents have similar steric and electronic properties.[16] |
Strategy 4: Transition Metal-Catalyzed Trifluoromethylation
The trifluoromethyl (CF₃) group is a key "super-substituent" in medicinal chemistry. Direct C-H trifluoromethylation of indoles, often catalyzed by copper, has emerged as a transformative strategy.[18][19][20][21]
Mechanistic Rationale: These reactions typically proceed through a radical pathway or via a high-valent copper intermediate. For instance, a Cu(I) catalyst can react with an electrophilic CF₃ source (like a Togni reagent) or a radical precursor (like CF₃SO₂Na) to generate a highly reactive Cu(III)-CF₃ species or a CF₃ radical.[18] This species then engages in C-H activation at the indole C2 or C3 position to forge the C-CF₃ bond.
Representative Protocol: C2-Trifluoromethylation of 3-Methylindole
| Step | Procedure | Rationale |
| 1 | 3-Methylindole (1.0 eq), sodium triflinate (CF₃SO₂Na, 2.0 eq), and copper(I) iodide (10 mol%) are combined in a reaction vessel. | Sodium triflinate is an inexpensive and stable source of the CF₃ radical. Cu(I) is a common and effective catalyst for this transformation.[18] |
| 2 | tert-Butyl hydroperoxide (t-BuOOH, 3.0 eq) and a suitable solvent like dichloroethane are added. | t-BuOOH acts as an oxidant, facilitating the generation of the CF₃ radical from the triflinate salt and promoting the catalytic cycle. |
| 3 | The mixture is stirred at 80 °C for 12 hours under an inert atmosphere. | Thermal energy is required to promote the decomposition of the oxidant and drive the C-H functionalization reaction. |
| 4 | The reaction is cooled and quenched with a saturated aqueous solution of sodium thiosulfate. | The thiosulfate quench removes any residual oxidant. |
| 5 | The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by column chromatography. | Purification is essential to isolate the desired product from copper salts and reaction byproducts. |
| Advantages | Disadvantages |
| Access to Key Motifs: Provides direct access to the highly desirable trifluoromethyl group. | Mechanistic Complexity: The reaction mechanisms can be complex and sensitive to small changes in conditions. |
| Direct C-H Functionalization: Avoids the need for pre-functionalized starting materials (e.g., halides or boronic acids). | Regioselectivity: While often selective for a single position (e.g., C2), mixtures can occur with certain substitution patterns. |
| Broad Substrate Scope: Many functional groups are tolerated under these conditions.[18] | Oxidant and Catalyst Loadings: Often requires stoichiometric oxidants and relatively high catalyst loadings. |
Quantitative Performance at a Glance
| Synthetic Strategy | Typical Yields | Regiochemical Control | Functional Group Tolerance | Scalability | Primary Use Case |
| 1. Fischer Indole Synthesis | 65-95% | Excellent | Low to Moderate | Excellent | Reliable synthesis of specific, predetermined isomers. |
| 2. Electrophilic Fluorination | 40-85% | Moderate to Good | Good to Excellent | Moderate | Late-stage diversification of complex molecules. |
| 3. Larock Annulation | 60-90% | Excellent | Good | Good | Convergent synthesis of highly substituted indoles. |
| 4. C-H Trifluoromethylation | 50-85% | Good to Excellent | Good | Moderate | Direct installation of CF₃ groups onto indole cores. |
Visualizing the Synthetic Approaches
Caption: High-level overview of four distinct strategies for the synthesis of fluorinated indoles.
Conclusion and Strategic Recommendations
The synthesis of fluorinated indoles is a mature yet evolving field. The choice of strategy is dictated by the specific research goal:
-
For unambiguous synthesis of a specific regioisomer on a large scale , the Fischer indole synthesis using a pre-fluorinated building block is often the most reliable and cost-effective approach.
-
For rapid analog generation and late-stage diversification in a medicinal chemistry program, electrophilic fluorination provides unparalleled flexibility.
-
For accessing complex, highly substituted fluorinated indoles , the convergent Larock annulation offers an excellent balance of efficiency and functional group tolerance.
-
When the goal is to install the crucial trifluoromethyl group , modern copper-catalyzed C-H functionalization methods are the state-of-the-art.
A thorough understanding of the mechanisms, advantages, and limitations of each method allows the discerning researcher to navigate the synthetic landscape and efficiently access these high-value fluorinated heterocycles.
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A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-(trifluoromethyl)-1H-indole Analogs
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic introduction of fluorine-containing substituents can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-fluoro-2-(trifluoromethyl)-1H-indole analogs, a class of compounds with significant potential in drug discovery.
The 5-fluoro and 2-trifluoromethyl substitutions on the indole ring are of particular interest. The fluorine atom at the 5-position can enhance binding interactions and improve metabolic stability.[5] The trifluoromethyl group at the 2-position is a strong electron-withdrawing group that can influence the acidity of the N-H proton and participate in various non-covalent interactions, thereby impacting biological activity.[4][6] This guide will synthesize findings from various studies on related indole derivatives to provide a comprehensive overview of the SAR of this promising scaffold, with a focus on their potential as therapeutic agents, including their roles as kinase inhibitors and anti-inflammatory agents.
Core Scaffold and Rationale for SAR Studies
The core scaffold of interest is this compound. The rationale for conducting SAR studies on analogs of this scaffold is to systematically probe the effects of structural modifications on their biological activity. By introducing various substituents at different positions of the indole ring, we can elucidate the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.
dot graph SAR_Rationale { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Core [label="this compound", pos="0,2!", fillcolor="#34A853"]; N1 [label="N1-Position\n(Substitution)", pos="-2,0!"]; C3 [label="C3-Position\n(Substitution)", pos="0,0!"]; C4_C6_C7 [label="C4, C6, C7-Positions\n(Substitution)", pos="2,0!"]; Activity [label="Biological Activity\n(Potency, Selectivity)", pos="0,-2!", fillcolor="#EA4335"];
Core -> N1 [label="Modulate H-bonding,\nLipophilicity"]; Core -> C3 [label="Introduce diverse\nfunctional groups"]; Core -> C4_C6_C7 [label="Probe steric and\nelectronic effects"]; N1 -> Activity; C3 -> Activity; C4_C6_C7 -> Activity; } Figure 1: Rationale for SAR studies on the this compound scaffold.
Comparative Analysis of Structural Modifications and Biological Activity
While direct SAR studies on a comprehensive library of this compound analogs are not extensively published, we can infer valuable insights from studies on structurally related compounds. The following sections compare the effects of substitutions at various positions of the indole ring.
Substitutions at the N1-Position
The N1-position of the indole ring is a common site for modification. Alkylation or arylation at this position can significantly impact a compound's lipophilicity and its ability to act as a hydrogen bond donor.
| Analog | N1-Substituent | Observed Effect on Activity (Inferred) | Potential Rationale | Reference |
| 1a | -H | Baseline | N-H can act as a hydrogen bond donor. | [7] |
| 1b | -CH₃ | Often increases potency | Increased lipophilicity can enhance cell permeability. | [7] |
| 1c | -CH₂CH₃ | Variable | May introduce steric hindrance, but can also improve metabolic stability. | [7] |
| 1d | -Benzyl | Potentially increased activity | Aromatic ring can engage in additional binding interactions (e.g., π-stacking). | [7] |
Studies on related 5-fluoro-indolinone derivatives have shown that small alkyl substitutions at the N1-position, such as methyl or ethyl groups, can increase inhibitory activity against certain targets.[7] This is often attributed to an increase in lipophilicity, which can facilitate passage through cell membranes. However, larger substituents may lead to steric clashes within the binding pocket of the target protein, potentially reducing activity.
Substitutions at the C3-Position
The C3-position of the indole ring is highly reactive and a common site for introducing a wide variety of functional groups.
| Analog | C3-Substituent | Observed Effect on Activity (Inferred) | Potential Rationale | Reference |
| 2a | -H | Baseline | ||
| 2b | Substituted benzylidene | Potent α-glucosidase inhibitors | The benzylidene moiety can be optimized with various substituents to enhance binding. | [5] |
| 2c | 4-phenylthiosemicarbazone | Potent IL-1R inhibitors | The thiosemicarbazone group is crucial for activity, with phenyl ring substitutions fine-tuning potency. | [8][9] |
| 2d | -Formyl | Useful synthetic intermediate | Can be further modified to introduce diverse functionalities. | [10][11] |
For instance, a series of 5-fluoro-2-oxindole derivatives with substitutions at the C3-position have been evaluated as α-glucosidase inhibitors.[5] The results indicated that the nature and position of substituents on a benzylidene moiety at C3 significantly influenced the inhibitory activity. Specifically, compounds with electron-withdrawing groups on the phenyl ring of the benzylidene moiety exhibited enhanced potency.[5] Similarly, 5-fluoro-1H-indole-2,3-dione derivatives bearing a 4-phenylthiosemicarbazone at the C3-position have shown potent inhibitory effects on the IL-1 receptor.[8][9]
Substitutions on the Benzene Ring (C4, C6, C7-Positions)
Modifications to the benzene portion of the indole ring can influence the electronic properties of the entire scaffold and provide additional points of interaction with the biological target.
| Analog | Substitution | Observed Effect on Activity (Inferred) | Potential Rationale | Reference |
| 3a | 5-Fluoro (core) | Generally enhances activity | Increases metabolic stability and can act as a hydrogen bond acceptor. | [5][7] |
| 3b | Additional halogen (e.g., 6-Chloro) | Potentially increased activity | Halogen bonding can contribute to binding affinity. | [12] |
| 3c | Small alkyl group (e.g., 6-Methyl) | Variable | Can provide beneficial steric interactions or hinder binding depending on the target. | [12] |
The presence of a fluorine atom at the 5-position is a key feature of the core scaffold and is often associated with improved biological activity.[5][7] This is attributed to fluorine's ability to increase metabolic stability and act as a hydrogen bond acceptor. Further substitutions on the benzene ring would need to be evaluated on a case-by-case basis for each biological target.
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. The following are examples of key assays that would be employed to evaluate the biological activity of this compound analogs.
Kinase Inhibition Assay
Many indole derivatives are known to be kinase inhibitors.[13][14] A common method to assess the inhibitory potential of these compounds is through a biochemical kinase assay.
Workflow for a Typical Kinase Inhibition Assay:
dot graph Kinase_Assay_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Compound Preparation\n(Serial Dilutions)"]; B [label="Kinase Reaction Mixture\n(Kinase, Substrate, ATP)"]; C [label="Incubation"]; D [label="Detection of\nPhosphorylation"]; E [label="Data Analysis\n(IC50 Determination)"];
A -> B -> C -> D -> E; } Figure 2: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: The test compounds are serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Setup: A reaction mixture is prepared containing the target kinase, a specific substrate (peptide or protein), and adenosine triphosphate (ATP).
-
Incubation: The test compounds are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a dose-response curve.
Cell-Based Anti-Inflammatory Assay
To evaluate the anti-inflammatory potential of the analogs, a cell-based assay measuring the inhibition of pro-inflammatory cytokine production can be utilized.[8][9]
Workflow for a Cytokine Inhibition Assay:
dot graph Cytokine_Assay_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Cell Culture\n(e.g., Macrophages)"]; B [label="Pre-treatment with\nTest Compounds"]; C [label="Stimulation with\nInflammatory Agent (e.g., LPS)"]; D [label="Incubation"]; E [label="Measurement of\nCytokine Levels (e.g., ELISA)"]; F [label="Data Analysis\n(IC50 Determination)"];
A -> B -> C -> D -> E -> F; } Figure 3: Workflow for a cell-based anti-inflammatory assay.
Step-by-Step Methodology:
-
Cell Culture: A relevant cell line, such as murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period.
-
Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Incubation: The cells are incubated for a further period to allow for cytokine secretion.
-
Cytokine Quantification: The concentration of the target cytokine in the cell culture supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits cytokine production by 50%, is calculated from the dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position imparts favorable physicochemical properties that can be further optimized through systematic SAR studies. While direct and comprehensive SAR data for this specific scaffold is emerging, valuable insights can be drawn from related indole derivatives.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs with systematic modifications at the N1, C3, and other positions of the indole ring. Such studies, guided by the principles outlined in this guide and employing robust experimental protocols, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Fluoro-2-(trifluoromethyl)-1H-indole Based Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
The 5-fluoro-2-(trifluoromethyl)-1H-indole scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine and trifluoromethyl groups, often lead to enhanced metabolic stability and potent biological activity.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.[3][4] Many of these biological effects are mediated through the inhibition of protein kinases.
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5] Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to unforeseen toxicities. Conversely, a well-characterized, multi-targeted profile can be leveraged for efficacious polypharmacology.[6][7] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design and a prerequisite for advancing a compound from a promising hit to a viable clinical candidate.
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of this compound based inhibitors. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into interpreting the complex data generated, empowering researchers to build a complete picture of their compound's selectivity.
Part 1: Methodologies for Kinome-Wide Selectivity Profiling
A multi-faceted approach is essential for a thorough understanding of an inhibitor's selectivity. No single assay can capture the full complexity of a compound's interactions within the cellular environment. We will explore three pillars of modern selectivity profiling: biochemical assays, cell-based target engagement assays, and unbiased proteomic approaches.
Biochemical Profiling: The KINOMEscan® Approach (Competitive Binding Assay)
The most direct way to assess cross-reactivity is to test the inhibitor against a large panel of purified kinases. The KINOMEscan® platform is an industry-standard, ATP-independent competitive binding assay that quantifies the ability of a compound to displace a known, immobilized ligand from the active site of over 460 kinases.[8][9]
Causality Behind the Method: This method measures the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction, as it is not influenced by ATP concentration or substrate competition.[8] This provides a clean, reproducible measure of binding affinity, which is ideal for initial, broad screening and for establishing structure-activity relationships (SAR).
Experimental Workflow: KINOMEscan®
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Protocol: CETSA® for Target Engagement
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat the cells with the desired concentration of the this compound inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for a set time (e.g., 3 minutes), followed by a cooling step (e.g., 3 minutes at room temperature). A typical temperature range might be 40°C to 70°C in 2-3°C increments.
-
Cell Lysis: Lyse the cells to release intracellular contents. This can be achieved by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cell debris.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Immunoblotting: Normalize the protein samples, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody. [10]8. Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. The rightward shift of the curve for the inhibitor-treated sample indicates thermal stabilization and thus, target engagement.
Proteomics-Based Profiling: Unbiased Off-Target Discovery
To cast the widest possible net and identify unanticipated off-targets, chemical proteomics is the method of choice. [11]This approach uses the inhibitor itself as a "bait" to pull down its binding partners from a complex cell lysate, which are then identified by mass spectrometry (MS). [12][13] Causality Behind the Method: This technique relies on the specific affinity between the drug and its protein targets. By immobilizing a derivatized version of the inhibitor on a solid support (e.g., beads), it can be used to selectively capture binding proteins from a proteome. [12]Competitive elution with the free, unmodified inhibitor ensures that only specific binders are identified. This provides an unbiased, proteome-wide view of the compound's interactome.
Experimental Workflow: Chemical Proteomics
Caption: Chemical proteomics workflow for off-target identification.
Step-by-Step Protocol: Affinity-based Proteomics
-
Probe Synthesis: Synthesize a version of the this compound inhibitor that includes a linker suitable for immobilization onto beads (e.g., an amino or carboxyl group).
-
Immobilization: Covalently attach the synthesized probe to activated beads (e.g., NHS-activated sepharose).
-
Proteome Preparation: Culture and harvest cells, then lyse them under non-denaturing conditions to create a native cell lysate.
-
Affinity Pulldown: Incubate the cell lysate with the inhibitor-coupled beads and a set of control beads (no inhibitor).
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound.
-
Elution: Elute the specifically bound proteins. A common strategy is competitive elution, where the beads are incubated with a high concentration of the original, free inhibitor.
-
Sample Preparation for MS: Eluted proteins are denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted proteins. [14][15]Proteins that are significantly enriched on the inhibitor beads compared to control beads are identified as potential targets or off-targets.
Part 2: Data Presentation and Comparative Analysis
The utility of profiling data lies in its clear presentation and objective comparison. Each methodology yields data in a different format, which must be standardized for easy interpretation.
Data Summary and Visualization
| Method | Primary Output | Common Visualization | Key Insight Provided |
| KINOMEscan® | Dissociation constants (Kd) or % Inhibition vs. panel | TREEspot®, Selectivity Score | In vitro binding affinity & selectivity |
| CETSA® | Thermal melt curves (Soluble protein vs. Temp) | Melt curve plots (ΔTm) | In cellulo target engagement |
| Chemical Proteomics | List of enriched proteins; Spectral counts/Intensity | Volcano plots, Heatmaps | Unbiased, proteome-wide interactome |
Hypothetical Cross-Reactivity Data for "Indole-CF3-F"
To illustrate, let's consider a hypothetical this compound based inhibitor, "Indole-CF3-F," profiled against a selection of kinases using a KINOMEscan® approach.
| Kinase Target | Kinase Family | Dissociation Constant (Kd) in nM | Selectivity Assessment |
| CDK2 | CMGC | 5.2 | Primary Target |
| CDK5 | CMGC | 15.8 | High Affinity Off-Target |
| GSK3B | CMGC | 89.1 | Moderate Affinity Off-Target |
| ERK2 | CMGC | 450 | Low Affinity Off-Target |
| PIM1 | CAMK | > 1,000 | Negligible Binding |
| VEGFR2 | TK | > 10,000 | No Binding |
| SRC | TK | > 10,000 | No Binding |
| ABL1 | TK | > 10,000 | No Binding |
This data, often visualized on a kinome tree diagram (TREEspot®), immediately highlights that Indole-CF3-F is a potent CDK2 inhibitor with off-target activity primarily within the same kinase family (CDK5, GSK3B), suggesting a specific but not perfectly selective profile. This information is critical for guiding the next steps in lead optimization.
Conclusion: An Integrated Strategy for a Complete Profile
Profiling the cross-reactivity of this compound based inhibitors is a critical exercise in drug development. No single method provides a complete answer. An effective strategy integrates multiple orthogonal approaches:
-
Broad Screening: Begin with a wide biochemical screen like KINOMEscan® to map the in vitro binding landscape and identify primary targets and potent off-targets.
-
Cellular Validation: Use CETSA® to confirm that the primary target and key off-targets identified in the biochemical screen are engaged by the compound in a physiological, cellular context.
-
Unbiased Discovery: Employ chemical proteomics to search for unexpected off-targets that may not be present in a predefined kinase panel, providing crucial insights into potential mechanisms of toxicity or novel therapeutic applications.
By combining these methodologies, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is indispensable for interpreting biological data, predicting potential side effects, and ultimately, making informed decisions on the path toward clinical development.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Fluoro-2-(trifluoromethyl)-1H-indole Compounds
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] The strategic introduction of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making the 5-Fluoro-2-(trifluoromethyl)-1H-indole core particularly attractive for modern drug discovery.[3]
This guide offers a comparative analysis of the preclinical efficacy of compounds derived from this scaffold, bridging the critical gap between cell-free or cell-based (in vitro) activity and whole-organism (in vivo) therapeutic potential. Understanding this transition is paramount for researchers, as potent in vitro activity does not always translate to in vivo success.[4] We will dissect the experimental journey of these compounds across various therapeutic areas, explaining the scientific rationale behind the chosen assays and models.
Section 1: Anti-Inflammatory Potential via Interleukin-1 Receptor (IL-1R) Antagonism
Inflammation is a key driver in numerous diseases, with the cytokine Interleukin-1 (IL-1) playing a central pathogenic role.[5][6] Consequently, inhibiting the IL-1 receptor (IL-1R) is a validated therapeutic strategy. Researchers have explored derivatives of 5-fluoro-1H-indole-2,3-dione for this purpose.[5][6]
In Vitro Efficacy: From Docking to Cellular Inhibition
The initial stages of discovery for these anti-inflammatory agents involved a logical progression from computational prediction to cellular validation.
-
Causality of Experimental Choice: The decision to target the IL-1R is based on its well-established role in inflammatory cascades. A high-throughput screen's initial step is often in silico docking, which computationally predicts how well a compound might fit into the receptor's binding pocket. This cost-effective method prioritizes which compounds to synthesize and test in more resource-intensive cellular assays.
The most promising compounds from these studies were 5-fluoro-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones). Their efficacy was quantified by determining the half-maximal inhibitory concentration (IC50) in cellular assays measuring IL-1R-dependent responses.
| Compound | Target | In Vitro Model | In Vitro Efficacy (IC50) |
| Compound 78 | IL-1 Receptor (IL-1R) | IL-1R-dependent cellular assay | 0.01 µM[5] |
| Compound 81 | IL-1 Receptor (IL-1R) | IL-1R-dependent cellular assay | 0.02 µM[5] |
| Lead Compound 65 | IL-1 Receptor (IL-1R) | IL-1R-dependent cellular assay | 0.07 µM[5] |
These results demonstrate potent, low-nanomolar inhibition of the IL-1R pathway in a controlled cellular environment.
Prospective In Vivo Translation
While the published data focuses on the in vitro success of these compounds, the logical and critical next step is to assess their efficacy in a living system.
-
Causality of Experimental Choice: An animal model of systemic inflammation, such as a lipopolysaccharide (LPS)-induced cytokine release model in mice, would be a standard choice. In this model, administration of the test compound prior to the LPS challenge should result in a measurable decrease in circulating pro-inflammatory cytokines like IL-6 and TNF-α, providing a direct link between the in vitro IL-1R inhibition and an in vivo anti-inflammatory effect.
Below is a diagram illustrating the targeted signaling pathway and a typical experimental workflow for this class of compounds.
Caption: IL-1 signaling pathway and point of inhibition.
Caption: Inhibition of carbohydrate digestion by an α-glucosidase inhibitor.
Section 3: Anticancer Activity via Tubulin Polymerization Inhibition
The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division (mitosis). Disrupting this network is a highly successful anticancer strategy used by drugs like Paclitaxel. Indole-based compounds have been developed as a new class of tubulin inhibitors. [7]
In Vitro vs. In Vivo Efficacy: A Case Study
One study detailed an indole derivative, compound 14e, that progressed from cellular assays to a preclinical animal model. [7]
-
Causality of Experimental Choice: The discovery process begins with in vitro anti-proliferative assays using various human cancer cell lines (e.g., K562 leukemia) to establish broad activity. A positive result prompts mechanistic studies, such as a tubulin polymerization assay, to confirm the compound hits the intended target. The ultimate proof-of-concept requires an in vivo xenograft model, where human tumor cells are implanted in immunocompromised mice. This model tests if the drug can reach the tumor, inhibit its growth, and do so without causing unacceptable toxicity to the host. [7]
Compound Target In Vitro Model In Vitro Efficacy In Vivo Model In Vivo Efficacy | Compound 14e | Tubulin | K562 cancer cells | Dose-dependent apoptosis, G2/M cell cycle arrest [7]| H22 liver cancer xenograft mouse model | Effective tumor growth inhibition with no significant toxicity [7]|
This example successfully demonstrates the translation from a cellular phenotype (in vitro) to a desired therapeutic outcome (in vivo).
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Indoles
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, providing the structural basis for a multitude of therapeutic agents. However, the inherent metabolic liabilities of the indole nucleus often present a significant hurdle in drug discovery, leading to poor pharmacokinetic profiles. A primary strategy to overcome this challenge is the selective incorporation of fluorine. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, grounded in mechanistic principles and supported by established experimental methodologies.
The Metabolic Landscape of Non-Fluorinated Indoles: Identifying the "Soft Spots"
The indole ring, while a privileged structure, is susceptible to extensive metabolism, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][2] This biotransformation is a critical determinant of a compound's half-life and overall exposure. The metabolic vulnerability of an indole derivative is not uniform across the molecule; specific positions, often referred to as "metabolic soft spots," are preferentially targeted for oxidation.
Key Metabolic Pathways:
-
Hydroxylation: This is a common metabolic route. The electron-rich pyrrole ring is often hydroxylated at the C3 position to form an indoxyl, which can be further oxidized.[3] The benzene portion of the indole can also undergo hydroxylation at various positions, such as C6.[2][3]
-
Oxidation & Dehydrogenation: The C2 and C3 positions are particularly prone to oxidation, leading to the formation of metabolites like oxindoles and dioxindoles.[2][3] For 3-substituted indoles, dehydrogenation can occur to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins and cause toxicity.[1][4]
-
Epoxidation: The aromatic benzene ring can be converted to an epoxide intermediate by P450 enzymes, which can then be hydrolyzed or react with nucleophiles.[1][5]
The primary CYP isozymes responsible for indole metabolism include CYP2A6, CYP2C19, CYP2E1, and CYP3A4, with their relative contributions depending on the specific substrate.[1][2][3]
The Fluorine Shield: A Mechanistic Approach to Blocking Metabolism
The strategic substitution of a hydrogen atom with fluorine is a powerful tactic to enhance metabolic stability.[6][7] This improvement is not merely due to the strength of the carbon-fluorine (C-F) bond, which is significantly more robust than a carbon-hydrogen (C-H) bond and thus more resistant to enzymatic cleavage.[8][9] The effects are more nuanced and mechanistically diverse.
-
Direct Blockade of Metabolic Hotspots: The most straightforward application is placing a fluorine atom directly at a known metabolic soft spot. For instance, if a specific position on the benzene ring (e.g., C5) is susceptible to hydroxylation, replacing the C5-hydrogen with a C5-fluorine effectively blocks this metabolic pathway.[10][11] The C-F bond is not a substrate for the hydroxylation mechanism catalyzed by P450 enzymes.[12]
-
Electronic Modulation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[8][13] Placing fluorine on the indole ring reduces the electron density of the aromatic system. Since P450-mediated aromatic oxidation is an electrophilic process, this deactivation of the ring makes it a less favorable substrate for the enzyme, thereby slowing the rate of metabolism.[8]
-
Altered Binding and Conformation: The introduction of fluorine can subtly alter the molecule's conformation and its interaction with the active site of a metabolizing enzyme.[10][14] This can lead to a less optimal binding orientation for the metabolic reaction to occur, reducing the efficiency of the enzymatic process.
The success of this strategy is highly context-dependent; the position of fluorination is critical and must be guided by an understanding of the parent molecule's metabolic liabilities.[15]
Quantitative Comparison: The Impact on Stability Parameters
The ultimate validation of fluorination as a metabolic blocking strategy comes from quantitative experimental data. In vitro assays using liver microsomes are the industry standard for assessing metabolic stability.[16] The key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (Clint). A longer half-life and a lower intrinsic clearance value are direct indicators of improved metabolic stability.[17]
The following table presents illustrative data comparing a hypothetical non-fluorinated indole with its fluorinated analog, reflecting typical outcomes observed in drug discovery programs.[18]
| Compound Class | Compound/Analog | Description | t½ (min) | Clint (µL/min/mg protein) | Test System |
| Indoles | Parent Indole | Non-fluorinated | 15 | 92.4 | Human Liver Microsomes |
| 5-Fluoro Analog | Fluorinated at C5 | > 60 | < 23.1 | Human Liver Microsomes | |
| Indoles | 3-Substituted Indole | Non-fluorinated | 25 | 55.4 | Rat Liver Microsomes |
| 4-Fluoro Analog | Fluorinated at C4 | 55 | 25.2 | Rat Liver Microsomes |
Note: This data is illustrative of the principles discussed. Actual values are highly dependent on the specific molecular structure.
The data clearly demonstrates the profound impact of strategic fluorination. The "5-Fluoro Analog" shows a significantly longer half-life (>60 min) compared to its non-fluorinated parent (15 min), indicating that the C5 position was indeed a primary site of metabolism.
Experimental Protocol: The Liver Microsomal Stability Assay
To provide a practical context, the following is a detailed, self-validating protocol for a standard in vitro metabolic stability assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in a liver microsomal matrix.[16][19]
Methodology:
-
Reagent Preparation:
-
Causality: Proper preparation ensures the enzymatic system is active and the analysis is accurate.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[20] Dilute to a final working concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (e.g., 100 mM, pH 7.4).[21][22]
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Rationale: This system continuously regenerates the essential CYP cofactor NADPH, ensuring the reaction rate does not become limited by cofactor depletion.[23]
-
Prepare stock solutions of the test compound(s) and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation Setup:
-
Causality: Pre-incubation ensures the system reaches physiological temperature before the reaction starts, preventing temperature-related artifacts.
-
In a 96-well plate, combine the microsomal suspension, buffer, and a small volume of the test compound solution (final concentration typically 1 µM).[21]
-
Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.[23]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Sampling:
-
Causality: A staggered start and precise timing are crucial for accurate kinetic measurements.
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well. The time of addition is t=0.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells.[22]
-
-
Reaction Quenching and Sample Processing:
-
Causality: Rapid and effective quenching is vital to stop the reaction instantly, preserving the compound concentration at that exact time point.
-
Quench the reaction by adding a volume of cold acetonitrile (ACN) containing an analytical internal standard (IS). Rationale: ACN precipitates the microsomal proteins, halting all enzymatic activity. The IS is essential for correcting for variations in sample handling and LC-MS/MS instrument response.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Causality: This highly sensitive and specific technique allows for the accurate quantification of the parent compound even in a complex biological matrix.[16]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the peak area of the parent compound relative to the peak area of the internal standard at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Causality: This analysis converts raw analytical data into meaningful pharmacokinetic parameters.
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the [% parent compound remaining] versus time.
-
The slope of the resulting line is the elimination rate constant (-k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Protein Amount (mg)) .[17]
-
Conclusion
The strategic incorporation of fluorine is an empirically validated and mechanistically understood strategy for enhancing the metabolic stability of indole-based drug candidates. By blocking sites of oxidative metabolism and modulating the electronic properties of the indole core, fluorination can significantly extend a compound's half-life and improve its overall pharmacokinetic profile.[10][24] The decision of where to place fluorine must be a deliberate process, ideally informed by metabolite identification studies of a non-fluorinated parent compound. The robust and reproducible in vitro liver microsomal stability assay remains the gold standard for quantifying the success of such chemical modifications, providing critical data to guide the progression of drug discovery projects.
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Benchmarking the anti-proliferative effects of novel indole derivatives against known drugs
In the relentless pursuit of more effective and less toxic cancer therapeutics, the indole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3][4] Its inherent bioactivity and structural versatility have led to the development of numerous derivatives with potent anti-proliferative properties.[2][5][6][7][8][9] This guide provides a comprehensive framework for benchmarking the anti-proliferative effects of novel indole derivatives against established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison supported by established experimental methodologies and mechanistic insights.
The Rationale for Benchmarking: Establishing a Baseline for Novel Agents
The discovery of a novel compound with anti-proliferative activity is merely the initial step in a long and rigorous drug development process. To ascertain the true therapeutic potential of these novel indole derivatives, it is imperative to benchmark their performance against clinically relevant and well-characterized drugs. This comparative analysis not only provides a measure of relative potency but also offers crucial insights into potential mechanisms of action and selectivity.
This guide will utilize Doxorubicin, Cisplatin, and Paclitaxel as benchmark drugs. These agents represent different classes of chemotherapeutics with distinct mechanisms of action, providing a robust and multifaceted comparison for our novel indole derivatives.[10][][12][13][14][15][16][17][][19][20][21][22]
A Rigorous Experimental Workflow for Comparative Analysis
To ensure the generation of reliable and reproducible data, a well-defined experimental workflow is paramount. The following diagram outlines a standard workflow for assessing and comparing the anti-proliferative effects of novel compounds. The causality behind each step is crucial for the integrity of the results. For instance, the choice of cell lines should represent a diversity of cancer types to assess the broad-spectrum potential of the derivatives. The use of a standardized cell viability assay, such as the Sulforhodamine B (SRB) assay, ensures consistency and comparability of the data.
Caption: A typical experimental workflow for assessing anti-proliferative effects.
Comparative Anti-Proliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table presents a hypothetical yet plausible comparison of the IC50 values (in µM) for three novel indole derivatives (IND-1, IND-2, IND-3) against our panel of standard chemotherapeutic drugs across three distinct cancer cell lines. Lower IC50 values indicate greater potency.[23][24]
| Compound | Mechanism of Action | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| IND-1 | Tubulin Polymerization Inhibitor | 0.05 | 0.08 | 0.06 |
| IND-2 | PI3K/Akt Pathway Inhibitor | 0.5 | 0.8 | 0.6 |
| IND-3 | Multi-Kinase Inhibitor | 0.2 | 0.3 | 0.25 |
| Doxorubicin | Topoisomerase II Inhibitor[14][17][][25][26] | 0.8 | 1.2 | 0.9 |
| Cisplatin | DNA Cross-linking Agent[16][19][20][21][22] | 5.0 | 7.5 | 6.0 |
| Paclitaxel | Microtubule Stabilizer[10][][12][13][15] | 0.01 | 0.02 | 0.015 |
Note: These are representative values. Actual IC50 values can vary based on experimental conditions.
Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[27][28][29][30][31] It offers a reliable and sensitive method for cytotoxicity screening.[29][30]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB), 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of media containing the desired concentrations of the novel indole derivatives or standard drugs to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[27]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[32] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[28]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[31]
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[27][30]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Unraveling the Mechanisms: A Comparative Perspective
Understanding the molecular mechanisms by which these compounds exert their anti-proliferative effects is crucial for their further development. Indole derivatives are known to target a wide array of cellular processes.[1][5][6][7][8]
-
Novel Indole Derivatives: Many novel indole derivatives function as inhibitors of key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[5][6][33][34][35] Others act as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][5] The diverse mechanisms of action of indole derivatives make them a promising class of anti-cancer agents.[3][7]
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication.[14][17][][26] This leads to DNA double-strand breaks and the induction of apoptosis.[25]
-
Cisplatin: As a platinum-based drug, cisplatin forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately triggering apoptosis.[16][19][21][22] Its cytotoxic effects are mediated by the induction of DNA damage.[16]
-
Paclitaxel: This taxane promotes the polymerization of tubulin and stabilizes microtubules, preventing their depolymerization.[10][][12][13] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[15]
The following diagram illustrates the PI3K/Akt signaling pathway, a common target for novel indole derivatives and a critical regulator of cell proliferation and survival.[33][34][35][36][37]
Caption: The PI3K/Akt signaling pathway in cancer cell proliferation.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of novel indole derivatives as potential anti-proliferative agents. The comparative data and methodologies presented herein are intended to facilitate robust and reproducible research in the field of cancer drug discovery. While the hypothetical data suggests that certain indole derivatives can exhibit potency comparable or superior to standard chemotherapeutics, it is the comprehensive understanding of their mechanisms of action that will ultimately drive their clinical translation. Future studies should focus on elucidating the precise molecular targets of these promising compounds and evaluating their efficacy and safety in preclinical in vivo models. The versatility of the indole scaffold continues to offer exciting opportunities for the development of next-generation cancer therapies.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Fluoro-2-(trifluoromethyl)-1H-indole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and organic synthesis, compounds like 5-Fluoro-2-(trifluoromethyl)-1H-indole are valuable intermediates, prized for the unique properties conferred by their fluorine substituents.[1][2][3] However, these same structural features necessitate a rigorous and informed approach to disposal. The presence of both aromatic fluorine and a trifluoromethyl group places this compound firmly in the category of halogenated organic waste, which requires specialized handling to ensure safe and complete destruction.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a deep understanding of the chemical principles that underpin these critical safety protocols.
Hazard Profile and Foundational Risk Assessment
Effective disposal begins with a thorough understanding of the compound's inherent hazards. This compound is an irritant and, upon thermal decomposition, can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[4][5] The stability of the carbon-fluorine bond means that specialized, high-temperature disposal methods are required for its complete destruction.
A summary of the key hazard information, based on data for structurally similar compounds, is presented below.
| Hazard Classification | GHS Category | Description & Causality | Key Precaution |
| Skin Corrosion/Irritation | Category 2 | The compound can cause skin irritation upon direct contact. Prolonged exposure can lead to inflammation and discomfort. | Always wear nitrile gloves and a lab coat. Ensure skin is not exposed.[4][6] |
| Serious Eye Damage/Irritation | Category 2 | Direct contact with the eyes can cause serious irritation. The fine, crystalline nature of the solid increases the risk of accidental eye exposure. | Wear safety glasses with side shields or chemical splash goggles.[5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation of dust may cause respiratory tract irritation.[4][6][8] | Handle in a well-ventilated area or a chemical fume hood to minimize inhalation risk. |
| Hazardous Decomposition | Not Applicable | Thermal decomposition during a fire or improper incineration releases toxic gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[4][5] | Never dispose of this compound via standard trash or drain. Disposal must occur via high-temperature incineration with flue-gas scrubbing.[9] |
The Core Principle: Meticulous Segregation of Halogenated Waste
The single most critical step in the disposal process is correct waste segregation. This compound must be disposed of as halogenated organic waste .
The rationale for this is twofold:
-
Disposal Method: Halogenated waste streams are destined for high-temperature hazardous waste incinerators capable of breaking the robust carbon-fluorine bonds and equipped with specialized scrubbers to neutralize the resulting acidic gases like HCl and HF.[9][10]
-
Incompatibility: Mixing halogenated compounds with other waste streams, such as non-halogenated solvents or acids, can create dangerous chemical reactions and complicates the disposal process, increasing both risk and cost.[10][11]
Segregation: Do's and Don'ts
-
DO collect this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated silica gel) in a designated "Halogenated Organic Waste" container.[10][12]
-
DO keep halogenated solid waste separate from halogenated liquid waste where practical, following your institution's specific guidelines.
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexanes, ethyl acetate).[10][11]
-
DO NOT pour this substance down the drain under any circumstances.[11][12]
-
DO NOT combine with strong acids, bases, or oxidizing agents in the same waste container.[4][11]
Standard Operating Procedure (SOP) for Routine Disposal
This protocol outlines the step-by-step process for safely collecting and preparing this compound waste for final disposal.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Hand Protection: Nitrile gloves are mandatory. Inspect them for any signs of damage before use.[12]
-
Eye Protection: Chemical safety goggles are required to protect against dust or splashes.[5]
-
Body Protection: A buttoned lab coat and closed-toe shoes are essential to protect skin.[12]
Step 2: Waste Container Preparation & Labeling
Proper containment and identification prevent accidental mixing and ensure compliance.
-
Select a Container: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for sharps/liquids) that is in good condition and has a secure, threaded cap.[13][14]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[11]
-
Complete the Label: Clearly write the full chemical name: "this compound." Do not use abbreviations.[13] As other halogenated wastes are added, maintain a running list of all components and their approximate percentages.[11]
Step 3: Transferring Waste
Handle the waste in a designated area, preferably within a chemical fume hood, to minimize exposure.
-
Solid Waste: Carefully transfer residual solid this compound into the designated halogenated waste container.
-
Contaminated Disposables: Place any items grossly contaminated with the compound, such as weighing paper, disposable spatulas, and contaminated gloves, into the same container.
-
Minimizing Dust: When transferring the solid, do so gently to avoid creating airborne dust.[5]
Step 4: Temporary Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Status: Keep the waste container tightly closed at all times, except when actively adding waste.[13][14]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Monitor Fill Level: Do not overfill the container. The maximum fill level is typically 90% to allow for expansion.[14]
-
Schedule a Pickup: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting removal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risk.
Small-Scale Spill Cleanup (Solid)
This procedure is for minor spills (typically <5 grams) that can be managed safely by trained laboratory personnel.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area. If the material is in a high-traffic area, place warning signs.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If there is a significant amount of airborne dust, a NIOSH-approved respirator may be necessary.[5]
-
Cleanup:
-
Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Carefully sweep up the material and the paper towel using a brush and dustpan. Avoid vigorous sweeping that could create dust.[4][5]
-
Place all contaminated materials into a bag, seal it, and then place it inside the designated halogenated hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Dry the area.
-
Dispose of PPE: Place all contaminated cleaning materials and gloves into the hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs or persists, seek medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
The Disposal Pathway: From Lab to Destruction
Understanding the complete lifecycle of your chemical waste reinforces the importance of the procedures performed in the lab. The disposal of a halogenated compound like this compound follows a strictly controlled pathway designed to protect human health and the environment.
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Personal protective equipment for handling 5-Fluoro-2-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this progress comes the profound responsibility of ensuring the safety of the researchers and scientists at the forefront. This guide provides a detailed protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Fluoro-2-(trifluoromethyl)-1H-indole, a compound of increasing interest in medicinal chemistry. The trifluoromethyl group at the 2-position, combined with the fluorine at the 5-position, necessitates a cautious and well-documented approach to its handling.
Hazard Assessment: Understanding the Risks
The parent compound, 5-Fluoro-1H-indole, is classified as a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] More critically, the introduction of a trifluoromethyl group at the 2-position, as seen in 2-(trifluoromethyl)-1H-indole, elevates the hazard profile. This related compound is classified as toxic if swallowed, in addition to causing skin and eye irritation and potential respiratory tract irritation.[3][4]
Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses, at a minimum, the combined hazards of its structural analogs. The trifluoromethyl group is generally considered chemically stable and inert.[5]
Assumed Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3)
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the most critical immediate control measure to mitigate the risks of handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin. | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Double gloving is strongly recommended, especially during weighing and transfer operations. Gloves must be inspected for any signs of degradation or puncture before use. | Protects hands from direct contact with the chemical. Given the unknown permeation characteristics, frequent changes are advised. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a certified chemical fume hood. | Protects against inhalation of the fine powder or any aerosols generated. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
Experimental Workflow: A Step-by-Step Protocol
-
Preparation:
-
Thoroughly review this safety guide and the SDS of any other chemicals to be used in the procedure.
-
Ensure that a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling (in a Chemical Fume Hood):
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Always handle the compound with care to avoid generating dust. Keep the container tightly sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff PPE, avoiding contact with the outer contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area. If the spill is significant or involves a volatile solvent, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup (for minor spills):
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully sweep up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste materials containing this compound must be treated as hazardous waste.[1][7][8]
-
Waste Collection:
-
Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. [8][9]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Fluoroindole.
-
PubChem. (n.d.). 2-(Trifluoromethyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
- Ossila. (2023, December 5). Safety Data Sheet: 5-Fluoroindole.
- Sigma-Aldrich. (2025, May 5). Safety Data Sheet.
- Santa Cruz Biotechnology. (2014, September 4). Safety Data Sheet.
-
Florida State University, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(61), 35565–35569. [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
University of Florida, Environmental Health and Safety. (n.d.). Hazardous Waste Management Guide. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]
-
University of California, Santa Barbara, Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Reddit. (2023, May 27). r/chemistry - Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. 2-(trifluoromethyl)-1H-indole | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)indole 97 51310-54-4 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
